molecular formula C120H179N35O28S B13386383 MOG (35-55), human

MOG (35-55), human

货号: B13386383
分子量: 2592.0 g/mol
InChI 键: JZTWEKCSWFQBIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MOG (35-55), human is a useful research compound. Its molecular formula is C120H179N35O28S and its molecular weight is 2592.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C120H179N35O28S

分子量

2592.0 g/mol

IUPAC 名称

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)

InChI 键

JZTWEKCSWFQBIT-UHFFFAOYSA-N

规范 SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

产品来源

United States

Foundational & Exploratory

The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Multiple Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The Myelin Oligodendrocyte Glycoprotein (MOG), specifically the peptide fragment spanning amino acids 35-55 (MOG (35-55)), is a crucial autoantigen implicated in the pathogenesis of MS. This technical guide provides an in-depth analysis of the role of MOG (35-55) in MS, with a focus on its use in the widely studied animal model, Experimental Autoimmune Encephalomyelitis (EAE). We will delve into the immunological mechanisms, key signaling pathways, and detailed experimental protocols, presenting quantitative data in a structured format to aid in research and therapeutic development.

Introduction: MOG (35-55) as a Key Encephalitogen

Myelin Oligodendrocyte Glycoprotein is a glycoprotein exclusively expressed in the CNS on the outermost surface of myelin sheaths and oligodendrocytes.[1] Although a minor component of myelin, its extracellular domain is a primary target for autoimmune responses in MS. The MOG (35-55) peptide is a potent encephalitogen, capable of inducing a robust autoimmune response characterized by T-cell and B-cell activation, leading to CNS inflammation, demyelination, and axonal damage that mirror the pathological hallmarks of MS.[2] The use of MOG (35-55) to induce EAE in susceptible rodent strains, particularly C57BL/6 mice, has become an indispensable tool for investigating the immunopathological mechanisms of MS and for the preclinical evaluation of novel therapeutic agents.[3][4]

The Immunological Cascade Triggered by MOG (35-55)

The pathogenesis of MOG (35-55)-induced EAE is a complex interplay between various components of the adaptive and innate immune systems. The initiation of the disease involves the recognition of the MOG (35-55) peptide by autoreactive T lymphocytes.

T-Cell-Mediated Immunity

CD4+ T Helper Cells: Autoreactive CD4+ T cells are the primary drivers of MOG (35-55)-induced EAE.[5][6] Upon activation by antigen-presenting cells (APCs) presenting the MOG (35-55) peptide in the context of MHC class II molecules, these T cells differentiate into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells.[7]

  • Th1 Cells: These cells are characterized by the production of interferon-gamma (IFN-γ), which activates macrophages and enhances their phagocytic and cytotoxic capabilities.

  • Th17 Cells: These cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS, contributing to the breakdown of the blood-brain barrier (BBB).[8] The IL-23/IL-17 axis is considered essential for the development of EAE.[9]

CD8+ Cytotoxic T Cells: While the role of CD4+ T cells is well-established, emerging evidence suggests that CD8+ T cells also contribute to the pathogenesis of EAE, although their exact encephalitogenic function is still under investigation.[6][10]

B-Cell and Antibody Contribution

Initially considered a purely T-cell-mediated disease, the role of B cells and antibodies in MOG (35-55)-induced EAE is now increasingly recognized.[11] B cells can act as potent APCs, promoting the activation and differentiation of autoreactive T cells. Furthermore, upon differentiation into plasma cells, they produce anti-MOG antibodies. These antibodies can contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[1][12] The presence of anti-MOG antibodies in the serum and cerebrospinal fluid of some MS patients correlates with disease severity.[1]

Quantitative Data in MOG (35-55)-Induced EAE

The following tables summarize key quantitative data from studies utilizing the MOG (35-55)-induced EAE model.

ParameterMouse StrainValue/RangeReference
Disease Incidence C57BL/680-100%[3][5]
Day of Onset C57BL/69-14 days post-immunization[5][13]
Peak of Disease C57BL/614-20 days post-immunization[13][14]
Maximum Clinical Score C57BL/63.2 ± 0.5 to 3.5-4.0[14]

Table 1: Clinical Parameters of MOG (35-55)-Induced EAE in C57BL/6 Mice. This table outlines the typical clinical course of EAE induced by MOG (35-55) in C57BL/6 mice, a commonly used experimental model.

CytokineChange in EAEKey RoleReference
IFN-γ IncreasedTh1 differentiation, macrophage activation[10][15]
IL-17 IncreasedTh17 differentiation, neutrophil recruitment, BBB disruption[8][9]
IL-6 IncreasedPro-inflammatory, promotes Th17 differentiation[15]
TNF-α IncreasedPro-inflammatory, CNS inflammation[15]
GM-CSF IncreasedMyeloid cell mobilization and activation[8]
IL-10 VariableAnti-inflammatory, regulatory function[15]
IL-1β IncreasedPro-inflammatory[15]

Table 2: Cytokine Profile in MOG (35-55)-Induced EAE. This table summarizes the changes in key cytokine levels observed during the course of MOG (35-55)-induced EAE and their primary roles in the disease pathogenesis.

Detailed Experimental Protocols

The induction of EAE using MOG (35-55) is a standardized but sensitive procedure. The following protocol provides a detailed methodology based on established practices.[3][4][5]

Materials
  • MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS) or saline

  • C57BL/6 mice (female, 8-12 weeks old are commonly used)

  • Syringes and needles (various gauges)

  • Emulsification apparatus (e.g., two Luer-lock syringes and a connecting piece)

Protocol for EAE Induction
  • Preparation of MOG (35-55)/CFA Emulsion:

    • Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • In a sterile environment, mix the MOG (35-55) solution and CFA in a 1:1 ratio.

    • Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100-200 µL of the MOG (35-55)/CFA emulsion subcutaneously at two sites on the flank. The typical dose of MOG (35-55) is 100-200 µg per mouse.

  • Pertussis Toxin Administration:

    • On the day of immunization (day 0) and again 48 hours later (day 2), administer PTX via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • A typical dose is 100-300 ng of PTX per mouse, dissolved in sterile PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Use a standardized scoring system (see Table 3).

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind and fore limb paralysis
5Moribund or dead

Table 3: Standard EAE Clinical Scoring Scale. This table provides a widely used scale for the daily assessment of disease severity in the EAE mouse model.[14][16]

Signaling Pathways in MOG (35-55)-Mediated Pathogenesis

The activation of autoreactive T cells by MOG (35-55) triggers a cascade of intracellular signaling events that are critical for their differentiation and effector function.

T-Cell Receptor (TCR) and Co-stimulatory Signaling

The initial step in T-cell activation is the engagement of the TCR with the MOG (35-55)-MHC class II complex on APCs. This, along with co-stimulatory signals (e.g., CD28-B7), initiates a signaling cascade involving kinases like Lck and ZAP-70, ultimately leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.

TCR_Signaling MOG_MHC MOG(35-55)-MHC II TCR TCR MOG_MHC->TCR Binding Lck Lck TCR->Lck CD28 CD28 CD28->Lck B7 B7 B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg AP1 AP-1 ZAP70->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade upon MOG (35-55) recognition.

JAK/STAT Signaling in T-Cell Differentiation

Cytokines present in the microenvironment play a crucial role in directing the differentiation of naive CD4+ T cells into specific effector lineages. This process is largely mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[9][17]

  • Th1 Differentiation: IL-12, acting through its receptor, activates JAK2 and TYK2, leading to the phosphorylation and activation of STAT4. STAT4 then translocates to the nucleus and induces the expression of T-bet, the master transcription factor for Th1 cells, and IFN-γ.

  • Th17 Differentiation: A combination of TGF-β and IL-6 activates STAT3. IL-23 is then crucial for the stabilization and expansion of the Th17 population, also signaling through the JAK/STAT pathway. STAT3 induces the expression of RORγt, the master transcription factor for Th17 cells, and the production of IL-17.

JAK_STAT_Signaling cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation IL12 IL-12 IL12R IL-12R IL12->IL12R JAK2_TYK2 JAK2/TYK2 IL12R->JAK2_TYK2 STAT4 STAT4 JAK2_TYK2->STAT4 Tbet T-bet STAT4->Tbet IFNg IFN-γ Tbet->IFNg IL6_TGFb IL-6 + TGF-β IL6R IL-6R IL6_TGFb->IL6R IL23 IL-23 IL23R IL-23R IL23->IL23R JAK_STAT3 JAK/STAT3 IL6R->JAK_STAT3 IL23R->JAK_STAT3 RORgt RORγt JAK_STAT3->RORgt IL17 IL-17 RORgt->IL17

Caption: JAK/STAT signaling pathways in Th1 and Th17 cell differentiation.

Conclusion and Future Directions

The MOG (35-55) peptide has proven to be an invaluable tool in unraveling the complex immunopathogenesis of multiple sclerosis. The EAE model induced by this peptide faithfully recapitulates many of the key features of the human disease, providing a robust platform for studying disease mechanisms and for the development of novel therapeutics. A thorough understanding of the cellular and molecular events triggered by MOG (35-55), from T-cell activation and differentiation to the intricate signaling pathways involved, is paramount for the rational design of next-generation therapies for MS. Future research should continue to focus on dissecting the precise roles of different immune cell subsets, further elucidating the signaling networks that govern their function, and translating these findings into effective clinical interventions for patients with this debilitating disease. The potential for developing tolerogenic therapies using MOG (35-55) or its derivatives also represents a promising avenue for future investigation.[18][19]

References

MOG (35-55): An Immunodominant Epitope in Autoimmune Demyelination - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein of the central nervous system (CNS) myelin sheath. The peptide fragment spanning amino acids 35-55 of MOG has been identified as an immunodominant epitope in the context of autoimmune demyelinating diseases, most notably as a key initiator of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). This technical guide provides an in-depth overview of the role of MOG (35-55) in eliciting an autoimmune response, focusing on its interaction with the major histocompatibility complex (MHC), subsequent T cell activation, and the experimental methodologies used to study these phenomena. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of autoimmune neuroinflammation and the development of novel therapeutics.

Quantitative Data on MOG (35-55) Immunogenicity

The immunodominance of MOG (35-55) is underpinned by its binding affinity to specific MHC class II molecules and the subsequent activation of autoreactive T cells. The following tables summarize key quantitative data related to these interactions and the resulting pathology in EAE models.

Table 1: MOG (35-55) Induced EAE Clinical Scores in C57BL/6 Mice

ParameterValueReference
Typical Onset of Disease 9-14 days post-immunization[1]
Peak of Disease 3-5 days after onset[1]
Typical Peak Clinical Score 2.5 - 3.5[1]
Disease Incidence 80-100%[1]

Clinical scores are typically graded on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.[2][3][4]

Table 2: Cytokine Profile in Splenocytes from MOG (35-55) EAE Mice

CytokineEAE + PBS i.v. (pg/ml)EAE + MOG i.v. (pg/ml)Reference
IL-17 2102.8 ± 306.2649.5 ± 69.3[5]
IFN-γ 1503.5 ± 123.5621.1 ± 141.3[5]

Data represent mean ± standard deviation. Intravenous (i.v.) administration of MOG (35-55) can induce tolerance and suppress cytokine production.[5]

Table 3: Frequency of MOG-Specific B Cells in Human Subjects

Subject GroupFrequency of MOG-BBR (%)Reference
Relapsing-Remitting MS (RRMS) 0.86 ± 0.12[6]
Healthy Individuals (HI) 1.33 ± 0.14[6]

MOG-BBR refers to MOG-binding B cells forming rosettes. Data represent mean ± standard error of the mean.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments studying MOG (35-55) immunogenicity. The following sections provide step-by-step protocols for key assays.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for MS and is commonly induced in C57BL/6 mice using MOG (35-55).[1][7]

Materials:

  • MOG (35-55) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 1 ml syringes with 26G or 27G needles

  • Female C57BL/6 mice, 8-12 weeks old

Protocol:

  • Preparation of MOG (35-55)/CFA Emulsion:

    • Reconstitute lyophilized MOG (35-55) peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/ml.[7]

    • Prepare CFA containing 4 mg/ml of Mycobacterium tuberculosis H37Ra.

    • In a sterile glass beaker on ice, combine the MOG (35-55) solution and CFA in a 1:1 ratio.[7][8]

    • Emulsify the mixture using two glass syringes connected by a three-way stopcock until a thick, stable emulsion is formed.[7] A drop of the emulsion should not disperse when placed in water.[8]

    • Load the emulsion into 1 ml syringes for injection.

  • Immunization:

    • Anesthetize the mice.

    • Administer a total of 200 µl of the MOG (35-55)/CFA emulsion subcutaneously, typically distributed over two sites on the flanks.[1][8] Some protocols also suggest a third injection at the base of the tail.[8]

    • On the day of immunization (day 0) and again 48 hours later (day 2), administer 200 ng of PTX in 200 µl of PBS via intraperitoneal (i.p.) injection.[9]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.[2]

    • Score the mice based on a standardized 0-5 scale (see Table 4).[2][3][10]

Table 4: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No overt signs of disease.
0.5 Tip of tail is limp.
1.0 Limp tail.
1.5 Limp tail and hind limb weakness.
2.0 Limp tail and definite hind limb weakness.
2.5 Limp tail and paralysis of one hind limb.
3.0 Complete paralysis of both hind limbs.
3.5 Complete hind limb paralysis and partial front limb paralysis.
4.0 Complete hind and front limb paralysis.
5.0 Moribund state or death.
T Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of MOG (35-55)-specific T cells in response to antigen stimulation.[11]

Materials:

  • Spleens from immunized and control mice

  • RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and L-glutamine

  • MOG (35-55) peptide

  • [³H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Protocol:

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Plate the splenocytes at a density of 5 x 10⁵ cells/well in a 96-well plate.[11]

  • Stimulate the cells with varying concentrations of MOG (35-55) peptide (e.g., 0, 10, 50, 100 µg/ml) in triplicate.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.[11]

  • During the last 16-24 hours of culture, pulse the cells with 1 µCi of [³H]-thymidine per well.[11]

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Calculate the stimulation index (SI) as the ratio of counts per minute (cpm) in stimulated wells to the cpm in unstimulated wells.[12]

Cytokine Profiling by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines produced by MOG (35-55)-reactive T cells.[5]

Materials:

  • Supernatants from cultured splenocytes (from T cell proliferation assay)

  • ELISA plates pre-coated with capture antibodies for the cytokines of interest (e.g., IFN-γ, IL-17)

  • Detection antibodies conjugated to an enzyme (e.g., HRP)

  • Recombinant cytokine standards

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Protocol:

  • Add 100 µl of standards and culture supernatants to the wells of the pre-coated ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate multiple times with wash buffer.

  • Add 100 µl of the biotin-conjugated detection antibody to each well and incubate for 2 hours at room temperature.[13]

  • Wash the plate.

  • Add 100 µl of streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.[13]

  • Wash the plate.

  • Add 100 µl of TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding 50 µl of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

MHC-Peptide Binding Assay

This assay measures the binding affinity of MOG (35-55) to MHC class II molecules.[14][15]

Materials:

  • Purified, soluble MHC class II molecules

  • Fluorescently labeled or radiolabeled high-affinity probe peptide

  • Unlabeled MOG (35-55) peptide

  • Incubation buffer

  • Method for detecting binding (e.g., fluorescence polarization, scintillation counting)

Protocol (Competition Assay):

  • Incubate a fixed concentration of purified MHC class II molecules with a fixed concentration of the labeled probe peptide.[14][15]

  • Add serial dilutions of the unlabeled MOG (35-55) competitor peptide to the mixture.

  • Incubate the mixture for 48-72 hours at 37°C to allow for binding to reach equilibrium.[14][15]

  • Measure the amount of labeled probe peptide bound to the MHC molecules.

  • Plot the percentage of inhibition of probe peptide binding against the concentration of the MOG (35-55) peptide.

  • Determine the IC₅₀ value, which is the concentration of MOG (35-55) required to inhibit 50% of the labeled probe peptide binding. This value is an inverse measure of the binding affinity.[14][15]

Signaling Pathways and Experimental Workflows

The activation of T cells by MOG (35-55) involves a complex cascade of intracellular signaling events. Experimental workflows are designed to dissect these pathways and assess the immunogenicity of the peptide.

MOG (35-55)-Mediated T Cell Activation Signaling Pathway

The binding of the MOG (35-55)-MHC II complex to the T cell receptor (TCR) on a CD4+ T helper cell initiates a signaling cascade that leads to T cell activation, proliferation, and cytokine production. Key pathways involved include the JAK/STAT and NF-κB pathways.[5]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_MOG MHC class II-MOG(35-55) TCR TCR MHC_MOG->TCR Binding CD4 CD4 MHC_MOG->CD4 JAK JAK TCR->JAK Activation NFkB_p p-NF-κB TCR->NFkB_p Activation ERK_p p-ERK1/2 TCR->ERK_p Activation STAT STAT JAK->STAT Phosphorylation Cytokine_Production Cytokine Production (IFN-γ, IL-17) STAT->Cytokine_Production NFkB_p->Cytokine_Production Proliferation Proliferation ERK_p->Proliferation

Figure 1: MOG (35-55) T Cell Activation Pathway
Experimental Workflow for Assessing MOG (35-55) Immunogenicity

The following diagram illustrates a typical workflow for investigating the immunogenic properties of the MOG (35-55) peptide.

EAE_Workflow cluster_Induction EAE Induction cluster_Monitoring In Vivo Analysis cluster_ExVivo Ex Vivo Analysis cluster_Binding In Vitro Analysis Immunization Immunize C57BL/6 Mice with MOG(35-55)/CFA PTX Administer Pertussis Toxin Immunization->PTX MHC_Binding MHC-Peptide Binding Assay Scoring Daily Clinical Scoring PTX->Scoring Histology CNS Histopathology (Inflammation, Demyelination) Scoring->Histology Spleen_Harvest Harvest Spleens Scoring->Spleen_Harvest T_Cell_Assay T Cell Proliferation Assay Spleen_Harvest->T_Cell_Assay Cytokine_Assay Cytokine Profiling (ELISA) Spleen_Harvest->Cytokine_Assay

References

Mechanism of MOG (35-55)-Induced Demyelination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying demyelination induced by the myelin oligodendrocyte glycoprotein (MOG) peptide 35-55. This model, a cornerstone of experimental autoimmune encephalomyelitis (EAE), serves as a critical tool for investigating the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutic agents. This document details the cellular and molecular cascades, presents quantitative data from key studies, outlines experimental protocols, and visualizes the intricate signaling pathways and workflows involved.

Core Pathogenic Mechanism: A T Cell-Driven Autoimmune Attack

The induction of EAE with MOG (35-55) peptide triggers a complex and multifaceted autoimmune response that culminates in the destruction of the myelin sheath surrounding nerve fibers in the central nervous system (CNS). The pathogenic cascade is primarily initiated and orchestrated by autoreactive CD4+ T helper (Th) cells, with significant contributions from other immune cells, including B cells, CD8+ T cells, and macrophages.

A crucial initiating event is the activation of MOG (35-55)-specific CD4+ T cells in the periphery. This process is often facilitated by molecular mimicry, where similarities between the MOG peptide and components of infectious agents or gut microbiota can lead to the erroneous activation of self-reactive T cells. Once activated, these T cells differentiate into pro-inflammatory subsets, primarily Th1 and Th17 cells. These effector T cells then migrate to the CNS, where they are reactivated upon encountering the MOG (35-55) peptide presented by antigen-presenting cells (APCs) such as microglia and infiltrating macrophages. This reactivation triggers a cascade of inflammatory events, including the release of cytotoxic cytokines, recruitment of other immune cells, and direct or indirect damage to oligodendrocytes and the myelin sheath.

Cellular and Molecular Mediators of Demyelination

The demyelination process in MOG (35-55)-induced EAE is a well-orchestrated attack involving a variety of immune cells and their secreted effector molecules.

CD4+ T Cells: These are the central players in initiating and driving the disease.

  • Th1 Cells: Characterized by the production of interferon-gamma (IFN-γ), Th1 cells activate macrophages and promote a cell-mediated inflammatory response.

  • Th17 Cells: These cells, which produce interleukin-17 (IL-17), are potent inducers of inflammation and are critical for recruiting neutrophils and other inflammatory cells to the CNS. The differentiation of Th17 cells is driven by cytokines such as IL-6 and IL-23.[1]

B Cells: While the MOG (35-55) model is considered primarily T cell-driven, B cells contribute to the pathology through several mechanisms.[2] They can act as potent APCs, presenting the MOG peptide to T cells and thereby amplifying the T cell response. Additionally, they can differentiate into plasma cells and produce anti-MOG antibodies, which can contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.

CD8+ T Cells: The role of CD8+ T cells in this specific EAE model is more complex, with studies suggesting both pathogenic and regulatory functions. Some CD8+ T cells may directly attack and kill oligodendrocytes, while others may have a regulatory role, suppressing the activity of autoreactive CD4+ T cells.

Macrophages and Microglia: These myeloid cells are key effectors of demyelination. Activated by signals from Th1 cells, they phagocytose myelin debris and release a cocktail of pro-inflammatory cytokines, reactive oxygen species, and proteases that directly damage the myelin sheath and axons.

Cytokines: A complex interplay of cytokines orchestrates the inflammatory response in the CNS.

  • Pro-inflammatory cytokines such as IFN-γ, IL-17, TNF-α, and IL-6 fuel the inflammatory cascade and contribute to tissue damage.

  • Anti-inflammatory cytokines like IL-10 can downregulate the immune response and limit the extent of demyelination.

Quantitative Data in MOG (35-55) EAE

The following tables summarize key quantitative data from studies using the MOG (35-55) EAE model, providing insights into the dynamics of the disease process.

Table 1: Immune Cell Infiltration in the Spinal Cord at Peak of Disease (Day 15-20 post-immunization)

Cell TypeMarkerApproximate Percentage of Infiltrating LeukocytesReference
T helper cellsCD4+30-40%[3]
Cytotoxic T cellsCD8+10-20%[3]
B cellsCD19+5-15%[2]
Macrophages/MicrogliaCD11b+40-50%[3]

Table 2: Pro-inflammatory Cytokine Concentrations in the CNS at Peak of Disease

CytokineConcentration Range (pg/mL)Reference
IFN-γ100 - 500[3][4]
IL-17A50 - 300[1][4]
IL-650 - 200[4][5]
TNF-α20 - 100[5]

Table 3: Demyelination and Axonal Loss in the Spinal Cord (Chronic Phase)

ParameterMethodQuantitative FindingReference
DemyelinationLuxol Fast Blue Staining20-40% reduction in myelinated area[6][7]
Axonal LossSilver Staining / Immunohistochemistry15-30% reduction in axonal density[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the MOG (35-55) EAE model.

Induction of EAE in C57BL/6 Mice

Materials:

  • MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Create a stable water-in-oil emulsion by vigorously mixing the MOG peptide solution and CFA. This can be achieved by using two glass syringes connected by a Luer lock. The final concentration of MOG in the emulsion should be 1 mg/mL.

  • Immunization:

    • On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 µL per mouse, delivering 200 µg of MOG peptide).

  • Pertussis Toxin Administration:

    • On day 0 and day 2, administer 200 ng of PTX intraperitoneally in a volume of 100-200 µL of sterile PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, typically starting from day 7 post-immunization. A standard scoring system is used:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

Histological Analysis of Demyelination (Luxol Fast Blue Staining)

Materials:

  • Paraffin-embedded spinal cord sections

  • Luxol Fast Blue (LFB) solution (0.1% in 95% ethanol with 0.1% acetic acid)

  • 0.05% Lithium carbonate solution

  • 70% Ethanol

  • Cresyl violet solution (for counterstaining)

  • Xylene and ethanol series for deparaffinization and rehydration

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Staining:

    • Incubate slides in LFB solution at 56-60°C for 2-4 hours or overnight at room temperature.

  • Differentiation:

    • Rinse slides in 95% ethanol to remove excess stain.

    • Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.

    • Immediately transfer to 70% ethanol to stop the differentiation (2 changes, 30 seconds each).

    • Rinse in distilled water.

    • Check for differentiation under a microscope. Gray matter should be colorless, and white matter should be blue. Repeat differentiation if necessary.

  • Counterstaining (Optional):

    • Stain with cresyl violet solution for 30-60 seconds.

    • Differentiate in 95% ethanol.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a coverslip using a resinous mounting medium.

Quantification: The extent of demyelination can be quantified by capturing images of the stained sections and using image analysis software to measure the area of LFB staining relative to the total white matter area.

Flow Cytometry for Immune Cell Profiling in the CNS

Materials:

  • Spinal cord tissue from EAE mice

  • Collagenase D and DNase I

  • Percoll gradient (e.g., 30%/70%)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, CD19, CD11b)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

Procedure:

  • CNS Tissue Digestion:

    • Perfuse mice with ice-cold PBS to remove blood from the CNS.

    • Dissect the spinal cord and mince it into small pieces.

    • Digest the tissue with Collagenase D and DNase I at 37°C for 30-45 minutes.

  • Mononuclear Cell Isolation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Isolate mononuclear cells using a Percoll gradient. Layer the cell suspension on top of the gradient and centrifuge. The mononuclear cells will be at the interphase.

  • Antibody Staining:

    • Wash the isolated cells with FACS buffer.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired cell surface markers on ice for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on specific cell populations based on their marker expression. A common gating strategy is to first gate on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune cell subsets.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in MOG (35-55)-induced demyelination.

EAE_Induction_Workflow cluster_immunization Immunization Phase cluster_disease Disease Progression cluster_analysis Analysis MOG_Peptide MOG (35-55) Peptide Emulsion MOG/CFA Emulsion MOG_Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Subcutaneous Injection Emulsion->Immunize Activation T Cell Activation in Periphery Immunize->Activation PTX_1 Pertussis Toxin (Day 0) PTX_1->Immunize PTX_2 Pertussis Toxin (Day 2) PTX_2->Immunize Migration Migration to CNS Activation->Migration Reactivation Reactivation in CNS Migration->Reactivation Demyelination Inflammation & Demyelination Reactivation->Demyelination Scoring Clinical Scoring Demyelination->Scoring Histology Histology (LFB) Demyelination->Histology Flow Flow Cytometry Demyelination->Flow

Caption: Experimental workflow for MOG (35-55)-induced EAE.

T_Cell_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell MHCII MHC-II + MOG (35-55) TCR T Cell Receptor CD4 CD4 TCR->CD4 Lck Lck TCR->Lck MHCII->TCR Antigen Recognition CD28 CD28 B7 B7 B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca2+ IP3->Ca MAPK MAPK Pathway Ras->MAPK NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT_P pSTAT JAK->STAT_P phosphorylates STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes Gene_Expression Target Gene Expression (e.g., T-bet, RORγt) STAT_dimer->Gene_Expression translocates to nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor

References

An In-depth Technical Guide to the Interaction of Myelin Oligodendrocyte Glycoprotein (35-55) with MHC Class II Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG), specifically the peptide fragment spanning amino acids 35-55 (MOG(35-55)), is a crucial immunodominant epitope in the context of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The presentation of this self-peptide by Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs) to autoreactive CD4+ T-cells is a critical event in the initiation and propagation of the inflammatory cascade that leads to myelin destruction. Understanding the intricacies of the MOG(35-55)-MHC class II interaction is paramount for the development of targeted immunotherapies for these debilitating conditions. This guide provides a comprehensive overview of the current knowledge, including quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

MOG(35-55) Interaction with MHC Class II Molecules

The binding of MOG(35-55) to MHC class II molecules is a prerequisite for its recognition by T-cell receptors (TCRs) and subsequent T-cell activation. This interaction is governed by the specific amino acid sequence of the peptide and the polymorphic residues within the peptide-binding groove of the MHC class II molecule.

Binding Motifs and Key Anchor Residues

The affinity of MOG(35-55) for a particular MHC class II allele is determined by the fit of specific amino acid side chains of the peptide into "pockets" within the MHC binding groove.

  • H-2-IAb (Mouse): In the C57BL/6 mouse model of experimental autoimmune encephalomyelitis (EAE), the H-2-IAb molecule is the primary restricting element for MOG(35-55)-induced disease. Molecular modeling and mutagenesis studies have identified key anchor residues within the MOG(35-55) peptide for binding to H-2-IAb.[1] Tyrosine at position 40 (Y40) is a dominant anchor residue, fitting into the p1 pocket of the I-Ab binding groove.[1][2] Other residues, such as Proline at position 43 (P43), Serine at position 45 (S45), and Valine at position 48 (V48), also contribute to the binding by fitting into the p4, p6, and p9 pockets, respectively.[1] Residues like Tryptophan 39 (W39), Arginine 41 (R41), Phenylalanine 44 (F44), Arginine 46 (R46), Valine 47 (V47), and Histidine 49 (H49) are thought to project upwards from the binding groove, making them available for TCR contact.[1][2]

  • HLA-DR2 (Human): The human MHC class II allele HLA-DRB1*1501 (a component of the DR2 serotype) is strongly associated with susceptibility to MS. Mouse MOG(35-55) is a potent encephalitogen in transgenic mice expressing HLA-DR2.[3] For binding to HLA-DR2, Tyrosine at position 40 (Y40) of the MOG peptide is also considered a key anchor residue.[4] The interaction is further stabilized by other residues along the peptide backbone. Human MOG(35-55) differs from the mouse sequence at position 42, with a Proline replacing a Serine.[5][6] This substitution, while allowing the peptide to be immunogenic, renders it non-encephalitogenic in HLA-DR2 transgenic mice, highlighting the subtle yet critical nature of the peptide-MHC interaction.[3][6]

Structural Insights

To date, an experimental crystal structure of the MOG(35-55) peptide in complex with an MHC class II molecule has not been deposited in the Protein Data Bank (PDB). However, the crystal structure of the extracellular domain of MOG has been solved (PDB ID: 1PY9), revealing that the MOG(35-55) region is partially occluded within a dimer interface.[7]

A molecular model of the MOG(35-55) peptide bound to the H-2-IAb molecule has been generated based on the crystal structure of H-2-IAb complexed with a human CLIP peptide.[1] This model supports the identification of Y40 as a key anchor residue fitting into the p1 pocket of the MHC binding groove.[1] The model also illustrates how other residues are positioned within the groove to stabilize the interaction, while the TCR contact residues are exposed on the surface of the complex.[1]

Data Presentation

Table 1: Binding Affinity of MOG(35-55) and Analogs to MHC Class II Alleles

The following table summarizes available quantitative data on the binding affinity of MOG(35-55) and its truncated forms to MHC class II molecules, typically expressed as the concentration required to inhibit the binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.

PeptideMHC Class II AlleleIC50 (nM)Reference
MOG(38-51)I-Ab354[8]
OVA(324-337) (Control)I-Ab400[8]
Table 2: Susceptibility of Mouse Strains with Different H-2 Haplotypes to MOG(35-55)-Induced EAE

The genetic background, particularly the MHC haplotype, of mouse strains dictates their susceptibility to EAE induced by MOG(35-55).

Mouse StrainH-2 HaplotypeSusceptibility to MOG(35-55) EAEReferences
C57BL/6bSusceptible[9][10]
PL/JuSusceptible[9]
NODg7Susceptible[9][11][12]
Biozzidq1Susceptible[9]
SJL/JsResistant[11]
B10.SsResistant[11]
III (NOD congenic)g7Resistant[11]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of MOG(35-55)-specific T-cells in response to antigen presentation by APCs.

Materials:

  • MOG(35-55) peptide

  • Spleens from MOG(35-55)-immunized mice

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well round-bottom culture plates

  • [3H]-thymidine

  • Cell harvester

  • Scintillation counter

Methodology:

  • Preparation of Splenocytes:

    • Aseptically remove spleens from MOG(35-55)-immunized mice.

    • Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides or using a cell strainer.

    • Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

    • Wash the splenocytes twice with complete RPMI 1640 medium.

    • Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration using a hemocytometer.

  • Cell Culture:

    • Seed the splenocytes into 96-well round-bottom plates at a density of 2 x 10^5 to 5 x 10^5 cells per well.

    • Add MOG(35-55) peptide to the wells at various concentrations (e.g., 0, 1, 10, 20, 50, 100 µg/mL).

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement of Proliferation:

    • During the last 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

  • Data Analysis:

    • The results are typically expressed as counts per minute (cpm) or as a stimulation index (SI), calculated as the mean cpm of stimulated cultures divided by the mean cpm of unstimulated cultures.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., MHC class II) and an analyte (e.g., MOG(35-55) peptide).[13][14]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Soluble, purified MHC class II molecules

  • MOG(35-55) peptide

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified soluble MHC class II molecules over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the MOG(35-55) peptide (analyte) over the sensor surface with the immobilized MHC class II molecules.

    • Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the ligand. This generates a sensorgram showing the association phase.

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the peptide from the MHC class II molecule, which generates the dissociation phase of the sensorgram.

  • Regeneration:

    • Inject a pulse of regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to appropriate binding models using the instrument's software. The KD is a measure of the binding affinity (KD = kd/ka).

Signaling Pathways

T-Cell Receptor (TCR) Signaling Upon MOG(35-55)-MHC Class II Recognition

The engagement of the TCR and its co-receptor (CD4) by the MOG(35-55)-MHC class II complex on an APC initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.[15][16][17][18][19][20]

The initial event is the activation of Src-family protein tyrosine kinases, particularly Lck, which is associated with the cytoplasmic tail of the CD4 co-receptor.[17][18][21] Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex.[15][17][21]

Phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[15][17] Once recruited, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adapter proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[16]

The phosphorylation of LAT and SLP-76 creates a scaffold for the assembly of a larger signaling complex that activates multiple downstream pathways:

  • Phospholipase C-γ1 (PLC-γ1) Pathway: PLC-γ1 is recruited to the LAT/SLP-76 complex and activated. It then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][19]

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of Ca2+ into the cytoplasm. The subsequent influx of extracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and activate gene transcription, including the gene for IL-2.[17]

    • DAG activates Protein Kinase C-θ (PKC-θ) and the Ras/MAPK pathway. This leads to the activation of the transcription factors NF-κB and AP-1 (a complex of Fos and Jun), which also contribute to the expression of genes involved in T-cell activation and differentiation.[17][18]

  • PI3K-Akt Pathway: The PI3K-Akt pathway is also activated downstream of the TCR and co-stimulatory signals (e.g., from CD28), promoting cell survival, proliferation, and metabolic reprogramming.[18]

TCR_Signaling_Pathway TCR Signaling Pathway upon MOG(35-55)-MHC II Recognition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCell T-Cell MHC_MOG MOG(35-55)-MHC II TCR_CD3 TCR/CD3 MHC_MOG->TCR_CD3 Binding CD4 CD4 MHC_MOG->CD4 ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits & Activates Lck Lck CD4->Lck Lck->TCR_CD3 Phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLC-γ1 LAT_SLP76->PLCg1 Recruits & Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca Induces PKC PKC-θ DAG->PKC Activates Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB Leads to activation AP1 AP-1 Ras_MAPK->AP1 Leads to activation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription

Caption: TCR Signaling Cascade upon Antigen Recognition.

Experimental Workflows

Workflow for Peptide-MHC Binding Assay

The following diagram illustrates a typical workflow for a competitive peptide-MHC class II binding assay.

Peptide_MHC_Binding_Workflow Workflow for Competitive Peptide-MHC Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Soluble MHC Class II - Labeled Probe Peptide - Unlabeled Competitor Peptides Start->Prepare_Reagents Incubation Incubate MHC II with Labeled Probe and Serial Dilutions of Competitor Peptide Prepare_Reagents->Incubation Equilibrium Allow to Reach Equilibrium (e.g., 48-72 hours at 37°C) Incubation->Equilibrium Detection Detect Bound Labeled Peptide (e.g., Fluorescence Polarization, ELISA) Equilibrium->Detection Data_Analysis Data Analysis: - Plot Competition Curve - Calculate IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: Competitive Peptide-MHC Binding Assay Workflow.

Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in a T-cell proliferation assay.

TCell_Proliferation_Workflow Workflow for T-Cell Proliferation Assay Start Start: Immunize Mice with MOG(35-55) Isolate_Splenocytes Isolate Splenocytes from Immunized Mice Start->Isolate_Splenocytes Culture_Cells Culture Splenocytes with Varying Concentrations of MOG(35-55) Isolate_Splenocytes->Culture_Cells Incubate Incubate for 72-96 hours Culture_Cells->Incubate Add_Thymidine Pulse with [3H]-Thymidine for last 18-24 hours Incubate->Add_Thymidine Harvest_Cells Harvest Cells onto Filters Add_Thymidine->Harvest_Cells Measure_Radioactivity Measure Incorporated Radioactivity (Scintillation Counting) Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate cpm or Stimulation Index Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: T-Cell Proliferation Assay Experimental Workflow.

Conclusion

The interaction between MOG(35-55) and MHC class II molecules is a cornerstone of the autoimmune response in EAE and is strongly implicated in the pathogenesis of MS. A thorough understanding of the structural basis of this interaction, the binding affinities to different MHC alleles, and the downstream signaling events is critical for the rational design of novel therapeutics. This guide has provided a detailed overview of these aspects, including practical experimental protocols and visual representations of key processes. Future research focused on obtaining a high-resolution crystal structure of the MOG(35-55)-MHC class II complex and expanding the quantitative binding data across a wider range of human HLA alleles will be invaluable for the development of next-generation antigen-specific immunotherapies aimed at inducing tolerance and preventing autoimmune-mediated demyelination.

References

The Dichotomous Role of MOG (35-55)-Induced Neuroinflammation on Dopaminergic Neuron Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous regeneration of dopaminergic (DA) neurons, a critical area of research for neurodegenerative diseases like Parkinson's, is profoundly influenced by the neuroinflammatory environment. Myelin Oligodendrocyte Glycoprotein (35-55) (MOG (35-55)), a peptide fragment commonly used to induce experimental autoimmune encephalomyelitis (EAE), serves as a powerful tool to investigate the intricate relationship between the immune system and dopaminergic neurogenesis. This technical guide synthesizes the current understanding of how MOG (35-55)-induced immune responses can paradoxically suppress or, in some contexts, confer protection to dopaminergic neurons. We present quantitative data from key studies, detailed experimental protocols for reproducing these findings, and visualizations of the implicated signaling pathways to provide a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Effects of MOG (35-55) on Dopaminergic Systems

The influence of MOG (35-55) on dopaminergic neurons is highly dependent on the context of its administration, particularly in relation to neuronal injury. The following tables summarize key quantitative findings from studies investigating these interactions.

Table 1: Suppressive Effect of MOG (35-55) Immunization on Dopaminergic Neuron Regeneration Following MPTP-Induced Injury

Time Point Post-MPTPTreatment GroupStriatal Dopamine Level (% of Control)% Reduction in Regeneration vs. MPTP alone
Day 14 MPTP + MOG (35-55)Data not explicitly provided, but regeneration was 23% lower than MPTP alone[1]23%[1]
Day 28 MPTP + MOG (35-55)Regeneration was 17% lower than MPTP alone[1]17%[1]
Day 50 MPTP + MOG (35-55)Regeneration was 15% lower than MPTP alone[1]15%[1]

Data synthesized from Balkowiec-Iskra et al., 2003.[1]

Table 2: Neuroprotective Effect of MOG (35-55) Immunization Prior to MPTP-Induced Injury

Animal AgeTreatment GroupOutcome MeasureNeuroprotective Effect
2 months MOG (35-55) + CFA, then MPTPNeuronal SurvivalSubstantially enhanced neuronal survival[2]
10 months MOG (35-55) + CFA, then MPTPNeuronal SurvivalMore pronounced neuroprotective effect than in young mice[2]
2 months CFA alone, then MPTPNeuronal SurvivalEffective in preventing neuronal cell death, but to a smaller magnitude than MOG (35-55) + CFA[2]

Data synthesized from Kurkowska-Jastrzebska et al., 2005.[2]

Table 3: Effect of MOG (35-55) and CFA Administration on Striatal Dopamine in Non-Injured Mice

Time PointTreatment GroupStriatal Dopamine (DA) Concentration (% Increase vs. Control)Striatal DA Metabolites (HVA/DA and DOPAC/DA Ratios)
Day 9 MOG (35-55) + CFA46% increase (p<0.01)[3]Not specified
Day 13 MOG (35-55) + CFA54% increase (p<0.01)[3]Significantly lower, indicating decreased DA metabolism[3]
Day 13 CFA alone86% increase (p<0.0001)[3]Significantly lower, indicating decreased DA metabolism[3]

Data synthesized from Balkowiec-Iskra et al., 2007.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (35-55)

This protocol is a standard method for inducing a T-cell mediated autoimmune response against the central nervous system.

  • Materials:

    • MOG (35-55) peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Pertussis Toxin (PTX)

    • Phosphate-Buffered Saline (PBS)

    • C57BL/6 mice (female, 8-12 weeks old)

  • Procedure:

    • Preparation of MOG (35-55)/CFA Emulsion: Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL. Create a 1:1 emulsion with CFA by vigorously vortexing or sonicating until a thick, stable emulsion is formed.

    • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG (35-55)/CFA emulsion at two sites on the flank.

    • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally.

    • Monitoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 9-14 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

MPTP-Induced Dopaminergic Neuron Lesion

This protocol describes the induction of a Parkinson's disease-like pathology through the selective destruction of dopaminergic neurons.

  • Materials:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

    • Sterile saline (0.9% NaCl)

    • C57BL/6 mice (male, 8-12 weeks old)

  • Procedure:

    • Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution). Prepare fresh daily and protect from light.

    • Administration: Administer MPTP via intraperitoneal injection. A common sub-acute regimen involves four injections of 20 mg/kg at 2-hour intervals.

    • Post-Injection Care: Monitor animals closely for any signs of distress. The neurotoxic effects develop over several days.

    • Tissue Collection: At the desired time point (e.g., 7, 14, 28, or 50 days post-injection), euthanize the mice and collect brain tissue for analysis.

Quantification of Dopaminergic Neurons via Tyrosine Hydroxylase (TH) Immunohistochemistry

This protocol allows for the visualization and quantification of surviving dopaminergic neurons in the substantia nigra.

  • Materials:

    • Mouse brain sections (fixed and cryosectioned)

    • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)

    • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

    • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

    • DAPI for nuclear staining

    • Mounting medium

  • Procedure:

    • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect in sucrose solution before sectioning on a cryostat.

    • Blocking: Incubate brain sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Counterstaining and Mounting: Stain nuclei with DAPI, wash, and mount coverslips using an appropriate mounting medium.

    • Imaging and Quantification: Visualize sections using a fluorescence microscope. Perform stereological cell counting of TH-positive neurons in the substantia nigra pars compacta.

Measurement of Striatal Dopamine and Metabolites by HPLC

This protocol provides a method for the quantitative analysis of dopamine and its metabolites in brain tissue.

  • Materials:

    • Striatal tissue samples

    • Perchloric acid (PCA) with an internal standard (e.g., dihydroxybenzylamine)

    • Mobile phase for HPLC

    • HPLC system with an electrochemical detector

  • Procedure:

    • Sample Preparation: Dissect the striatum from fresh or frozen brain tissue. Homogenize the tissue in ice-cold PCA solution containing the internal standard.

    • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

    • Injection: Collect the supernatant and inject a defined volume into the HPLC system.

    • Chromatography: Separate dopamine, DOPAC, and HVA using a reverse-phase column and the appropriate mobile phase.

    • Detection and Quantification: Detect the analytes using an electrochemical detector. Quantify the concentrations by comparing the peak areas to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

The interaction between MOG (35-55)-induced inflammation and dopaminergic neurons is mediated by a complex interplay of signaling cascades.

MOG_DA_Suppression cluster_immune Immune Response cluster_da_neuron Dopaminergic Neuron MOG (35-55) MOG (35-55) APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG (35-55)->APC Uptake & Presentation T_Cell CD4+ T-Cell APC->T_Cell Activation Microglia Microglia T_Cell->Microglia Cytokine Release (e.g., IFN-γ, TNF-α) Microglia->Microglia DA_Neuron Dopaminergic Neuron Microglia->DA_Neuron Pro-inflammatory Cytokines (TNF-α, IL-1β) ROS, NO Regen_Suppression Suppression of Regeneration DA_Neuron->Regen_Suppression

Caption: MOG (35-55) induced suppression of DA neuron regeneration.

MOG_DA_Protection cluster_immune_pre Pre-conditioning Immune Response cluster_da_neuron_pro Dopaminergic Neuron MOG (35-55) + CFA\n(Pre-injury) MOG (35-55) + CFA (Pre-injury) Immune_Cells Immune Cells (T-cells, Monocytes) MOG (35-55) + CFA\n(Pre-injury)->Immune_Cells Activation Modulatory_Factors Release of Modulatory Factors (e.g., IL-10, Neurotrophic Factors?) Immune_Cells->Modulatory_Factors DA_Neuron_Pro Dopaminergic Neuron Modulatory_Factors->DA_Neuron_Pro Protective Environment MPTP_Insult MPTP Insult MPTP_Insult->DA_Neuron_Pro Toxicity Neuroprotection Enhanced Survival/ Neuroprotection DA_Neuron_Pro->Neuroprotection

Caption: Neuroprotective effect of MOG (35-55) pre-conditioning.

Experimental Workflows

The following diagrams outline the logical flow of the key experimental paradigms discussed in this guide.

EAE_MPTP_Workflow cluster_suppression Suppression of Regeneration Model cluster_protection Neuroprotection Model MPTP_Admin_S 1. MPTP Administration (4x 20mg/kg, i.p.) Day7_S 2. Wait 7 Days MPTP_Admin_S->Day7_S MOG_Immunize_S 3. Immunize with MOG (35-55)/CFA Day7_S->MOG_Immunize_S Time_Points_S 4. Analyze at 14, 28, 50 Days MOG_Immunize_S->Time_Points_S Analysis_S 5. HPLC for Striatal Dopamine TH Staining for Neuron Count Time_Points_S->Analysis_S MOG_Immunize_P 1. Immunize with MOG (35-55)/CFA Day6_P 2. Wait 6 Days MOG_Immunize_P->Day6_P MPTP_Admin_P 3. MPTP Administration Day6_P->MPTP_Admin_P Time_Point_P 4. Analyze at a Defined Endpoint MPTP_Admin_P->Time_Point_P Analysis_P 5. TH Staining for Neuron Count Time_Point_P->Analysis_P

Caption: Experimental workflows for studying MOG (35-55) effects.

Discussion

The experimental evidence presents a dualistic role for MOG (35-55)-induced neuroinflammation in the context of dopaminergic neuron survival and regeneration. When an autoimmune reaction is induced after a neurotoxic insult with MPTP, it significantly hampers the spontaneous recovery of dopaminergic neurons.[1] This is likely mediated by the activation of microglia and the subsequent release of pro-inflammatory cytokines and reactive oxygen species, which are known to be detrimental to dopaminergic neurons. The activation of TLR4 on microglia is a key pathway in recognizing damage-associated molecular patterns and initiating this inflammatory cascade.[4]

Conversely, when the immune system is pre-conditioned with MOG (35-55) and CFA before the MPTP injury, a neuroprotective phenotype emerges.[2] This suggests that the initial, peripheral immune activation may create a central nervous system environment that is more resilient to subsequent neurotoxic insults. The precise mechanisms for this protection are still under investigation but may involve the infiltration of regulatory immune cells or the systemic release of anti-inflammatory cytokines and neurotrophic factors that prime the brain for repair.

In a non-lesioned brain, the administration of MOG (35-55) and CFA leads to an increase in striatal dopamine levels, accompanied by a decrease in dopamine metabolism.[3] This suggests that neuroinflammation can directly modulate the function of the dopaminergic system, even in the absence of overt neuronal death.

Conclusion

The study of MOG (35-55) in the context of dopaminergic neuron regeneration provides a valuable model for understanding the complex and often contradictory role of neuroinflammation. The timing and nature of the immune response are critical determinants of the outcome, which can range from suppressed regeneration to robust neuroprotection. A deeper understanding of the signaling pathways that differentiate these outcomes is essential for the development of novel therapeutic strategies that can harness the beneficial aspects of the immune response to promote regeneration in neurodegenerative diseases. This guide provides a foundational resource for researchers aiming to explore this intricate interplay.

References

Decoding Encephalitogenicity: A Technical Guide to Human vs. Mouse MOG (35-55)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical differences in the encephalitogenic potential of the human and mouse variants of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55. Understanding these differences is paramount for the accurate interpretation of Experimental Autoimmune Encephalomyelitis (EAE) models and for the development of targeted therapeutics for multiple sclerosis.

Executive Summary

The immunodominant peptide MOG (35-55) is a cornerstone for inducing EAE, the primary animal model for multiple sclerosis. However, the peptide derived from human MOG exhibits significantly weaker encephalitogenicity in standard mouse models (C57BL/6) compared to its murine or rodent counterpart. This discrepancy stems from a single amino acid substitution at position 42. This substitution fundamentally alters the pathogenic mechanism, shifting from a robust T-cell-mediated response with the mouse peptide to a B-cell-dependent mechanism when the full-length human protein is used. This guide dissects the molecular and cellular basis for this divergence, presenting key data, experimental protocols, and pathway visualizations to inform future research and drug development.

Core Molecular Difference: A Single Amino Acid Substitution

The primary distinction between human and mouse MOG (35-55) lies at position 42 of the peptide sequence.

  • Human MOG (35-55): MEVGWYRPPP FSRVVHLYRNGK

  • Mouse/Rat MOG (35-55): MEVGWYRPPS FRVVHLYRNGK

This substitution of Proline (Pro, P) in the human sequence for Serine (Ser, S) in the mouse/rat sequence is the critical determinant of encephalitogenic potential in H-2b mice.[1][2]

Quantitative Comparison of Encephalitogenicity

The Serine-to-Proline substitution drastically attenuates the ability of the MOG peptide to induce EAE in C57BL/6 mice. While the mouse peptide is a potent inducer of chronic EAE, the human peptide is only weakly encephalitogenic, inducing minimal clinical signs of disease.[3][4]

ParameterMouse MOG (35-55) (S42)Human MOG (35-55) (P42)Reference
Encephalitogenicity HighWeak / Minimal[3][4]
Typical Maximum EAE Score 3.0 - 4.00.5 - 1.0[5]
Day 40 Disease Index ~447~103[3]
Pathogenic Mechanism T-Cell DependentB-Cell Dependent (with full protein)[6][7]
Immunogenicity in Mice HighModerate (induces T-cell proliferation)[8]

Note: EAE scores are typically on a 0-5 scale, where 0 is no disease and 5 is moribund. The Disease Index is a cumulative measure of disease severity over time.

Mechanistic Divergence: T-Cell vs. B-Cell Driven Pathogenesis

The single amino acid change dictates a fundamental shift in the immune cell type that drives the autoimmune response in the CNS.

Mouse MOG (35-55): A T-Cell-Dependent Pathway

Immunization with mouse MOG (35-55) peptide in C57BL/6 mice elicits a strong, conventional T-cell-mediated autoimmune response.

  • Antigen Presentation: Dendritic cells (DCs) and other professional antigen-presenting cells (APCs) in the periphery process the MOG peptide and present it via the MHC class II molecule I-A\textsuperscript{b}.

  • T-Cell Activation: Naive CD4+ T-cells recognize the MOG-MHC complex via their T-cell receptor (TCR). This interaction, along with co-stimulatory signals (e.g., CD28/B7), triggers T-cell activation, proliferation, and differentiation.

  • Th1/Th17 Polarization: The activated T-cells primarily differentiate into pro-inflammatory Th1 and Th17 subsets. Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17.[9] Both cytokines are critical for EAE pathogenesis.

  • CNS Infiltration: These pathogenic T-cells cross the blood-brain barrier, are reactivated by local APCs in the CNS, and orchestrate an inflammatory cascade leading to demyelination and axonal damage. This mechanism is independent of B-cells.[3][6]

Human MOG (35-55): A B-Cell-Dependent Pathway

While the human MOG (35-55) peptide itself is a poor encephalitogen, the full-length human MOG protein induces a B-cell-dependent form of EAE.[6][7] The Proline at position 42 is critical for this shift.[6]

  • B-Cell Antigen Recognition: B-cells with MOG-specific B-cell receptors (BCRs) recognize and internalize the full-length human MOG protein. This allows for efficient processing and presentation of MOG epitopes.

  • B-Cell as APC: These activated B-cells present MOG peptides (including the 35-55 region) on their MHC class II molecules to cognate CD4+ T-cells.

  • T-Cell Help and B-Cell Activation: The interaction between the B-cell (as an APC) and the T-helper cell, mediated by TCR-MHCII and co-stimulatory molecules like CD40-CD40L, is crucial. This bidirectional signaling provides help to the B-cell, driving its proliferation, class-switching, and differentiation into antibody-secreting plasma cells.

  • Pathogenic Antibodies & Cytokine Production: The resulting anti-MOG antibodies can contribute to demyelination via complement-dependent cytotoxicity and other mechanisms. Furthermore, activated B-cells can produce pro-inflammatory cytokines, such as IL-6, which further promote the differentiation of pathogenic Th17 cells, perpetuating the inflammatory cycle within the CNS.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows.

G cluster_mouse Mouse MOG (S42) Pathogenesis (T-Cell Dependent) cluster_human Human MOG Protein (P42) Pathogenesis (B-Cell Dependent) mMOG Mouse MOG (35-55) (Serine 42) DC Dendritic Cell (APC) mMOG->DC Uptake & Processing MHCII_DC MHC-II (I-A^b) Presentation DC->MHCII_DC TCR TCR Engagement MHCII_DC->TCR Signal 1 NaiveT Naive CD4+ T-Cell NaiveT->TCR ActivatedT Activated T-Cell TCR->ActivatedT Activation Th1 Th1 Cell ActivatedT->Th1 Th17 Th17 Cell ActivatedT->Th17 IFNg IFN-γ Th1->IFNg CNS_Inflammation_M CNS Inflammation Demyelination Th1->CNS_Inflammation_M IL17 IL-17 Th17->IL17 Th17->CNS_Inflammation_M hMOG Human MOG Protein (Proline 42) BCell MOG-Specific B-Cell hMOG->BCell BCR-mediated Uptake MHCII_BCell MHC-II Presentation BCell->MHCII_BCell TCR_B TCR Engagement MHCII_BCell->TCR_B Signal 1 THelp Helper CD4+ T-Cell THelp->TCR_B ActivatedB Activated B-Cell TCR_B->ActivatedB CD40-CD40L Co-stimulation PlasmaCell Plasma Cell ActivatedB->PlasmaCell IL6 IL-6 ActivatedB->IL6 Antibody Pathogenic Anti-MOG Ab PlasmaCell->Antibody CNS_Inflammation_H CNS Inflammation Demyelination Antibody->CNS_Inflammation_H Th17_H Th17 Cell IL6->Th17_H Th17_H->CNS_Inflammation_H

Figure 1: Comparative Pathogenic Mechanisms.

EAE_Workflow start Day 0: Immunization emulsion Prepare Emulsion: MOG (35-55) Peptide + Complete Freund's Adjuvant (CFA) start->emulsion injection_ptx1 Intraperitoneal (i.p.) injection of Pertussis Toxin (PTx) start->injection_ptx1 injection_subq Subcutaneous (s.c.) injection at two sites on the flank emulsion->injection_subq day2 Day 2 injection_ptx2 Second i.p. injection of Pertussis Toxin (PTx) day2->injection_ptx2 monitoring Day 7 onwards: Monitoring daily_checks Daily monitoring of weight and clinical signs monitoring->daily_checks scoring Assign clinical score (0-5 scale) daily_checks->scoring analysis Endpoint Analysis histology Histopathology of CNS (Inflammation, Demyelination) analysis->histology immuno Immunological Analysis (T-cell proliferation, Cytokine profiling) analysis->immuno

Figure 2: Standard EAE Induction Workflow.

Experimental Protocols

Induction of Active EAE in C57BL/6 Mice

This protocol outlines the standard method for inducing EAE using MOG (35-55) peptide.

Materials:

  • MOG (35-55) peptide (mouse sequence)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA by ensuring the M. tuberculosis is evenly suspended.

    • In a sterile glass syringe, draw up an equal volume of the MOG peptide solution and CFA.

    • Connect the antigen syringe to another sterile syringe via a luer-lock connector.

    • Emulsify the mixture by passing it back and forth between the syringes for at least 10-15 minutes until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Keep the emulsion on ice until injection.

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Inject a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (0.1 mL per site).

    • On the same day, administer 100-200 ng of PTx in 0.1 mL of PBS via intraperitoneal (i.p.) injection.

  • Second PTx Injection (Day 2):

    • Administer a second dose of PTx (100-200 ng in 0.1 mL PBS) via i.p. injection.

  • Clinical Monitoring:

    • Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

    • Assign a clinical score based on the following standard scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or ataxia.

      • 3: Complete hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund state or death.

    • Provide supportive care (e.g., moistened food and water on the cage floor) for animals with severe paralysis.

T-Cell Proliferation Assay

This assay measures the recall response of T-cells isolated from immunized mice.

Procedure:

  • Cell Isolation:

    • At a desired time point (e.g., 10-14 days post-immunization), euthanize mice and aseptically harvest spleens and draining lymph nodes (inguinal, axillary).

    • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash cells and resuspend in complete RPMI-1640 medium.

  • Cell Culture:

    • Plate 2 x 10\textsuperscript{5} cells per well in a 96-well round-bottom plate.

    • Add human or mouse MOG (35-55) peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL).

    • Culture for 72 hours at 37°C, 5% CO\textsubscript{2}.

  • Proliferation Measurement:

    • For the final 18 hours of culture, add 1 µCi of [\textsuperscript{3}H]-thymidine to each well.

    • Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

    • Results are typically expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Implications for Research and Development

  • Model Selection: The choice between mouse MOG (35-55) peptide and human MOG protein for EAE induction is critical. Mouse MOG (35-55) is ideal for studying T-cell-mediated CNS inflammation. In contrast, human MOG protein models are necessary for investigating B-cell-dependent pathogenic mechanisms, including antigen presentation and antibody-mediated damage, which may be more relevant for certain MS endotypes and for testing B-cell-targeting therapies.

  • Therapeutic Targeting: The mechanistic divergence highlights distinct therapeutic targets. Therapies aimed at modulating T-cell activation, differentiation, or trafficking may show efficacy in the mouse MOG (35-55) model. Conversely, agents targeting B-cell activation, B-T cell co-stimulation (e.g., CD40-CD40L), or antibody effector functions should be evaluated in the human MOG protein-induced EAE model.

  • Translational Relevance: The finding that human MOG (35-55) is poorly encephalitogenic in standard mice underscores the importance of species differences in immunology. While the mouse peptide provides a robust and reproducible model of T-cell-driven autoimmunity, the human protein model may offer deeper insights into the cooperative roles of T- and B-cells in driving chronic neuroinflammation.[7]

References

MOG (35-55) in Neuroinflammation and Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath. The peptide fragment MOG (35-55) is a well-established tool in neuroscience research, primarily for its ability to induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models, most notably the C57BL/6 mouse strain.[1][2][3] This EAE model serves as a valuable preclinical platform for studying the pathogenesis of multiple sclerosis (MS), a chronic, inflammatory, and neurodegenerative disease of the CNS.[1][4][5] This technical guide provides an in-depth overview of the MOG (35-55)-induced EAE model, focusing on the underlying mechanisms of neuroinflammation and neurodegeneration, detailed experimental protocols, and the key signaling pathways involved. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this model in the quest for novel therapeutics for MS and other neuroinflammatory disorders.

The MOG (35-55)-Induced EAE Model: An Overview

The MOG (35-55)-induced EAE model is a widely used animal model of MS due to its ability to recapitulate many of the clinical and pathological hallmarks of the human disease.[1][4][5] Immunization of C57BL/6 mice with MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA) and co-administered with pertussis toxin (PTX) triggers an autoimmune response directed against the myelin sheath.[1][2][3] This response is primarily mediated by myelin-specific CD4+ T cells, particularly Th1 and Th17 cells, which infiltrate the CNS and initiate an inflammatory cascade.[6] The resulting pathology is characterized by perivascular inflammatory infiltrates, demyelination, axonal damage, and progressive neurological deficits, including ascending paralysis.[2][5]

Key Pathological Features
  • Neuroinflammation: The hallmark of MOG (35-55)-induced EAE is a robust inflammatory response within the CNS. This is characterized by the infiltration of mononuclear cells, including T cells, B cells, and macrophages, into the brain and spinal cord.[2][7]

  • Demyelination: The inflammatory attack leads to the destruction of the myelin sheath surrounding nerve fibers, resulting in impaired nerve conduction.[5][7]

  • Axonal and Neuronal Damage: Chronic inflammation and demyelination contribute to irreversible axonal loss and neuronal degeneration, which are major contributors to long-term disability in MS.[2]

  • Clinical Manifestations: The pathological changes manifest as a range of clinical signs, typically starting with tail limpness and progressing to hind limb weakness and paralysis.[3][6]

Quantitative Data in MOG (35-55)-Induced EAE

The following tables summarize typical quantitative data obtained from MOG (35-55)-induced EAE experiments in C57BL/6 mice. It is important to note that these values can vary depending on the specific experimental protocol, mouse substrain, and laboratory conditions.

Table 1: Typical Clinical Scoring in MOG (35-55)-Induced EAE

Score Clinical Signs
0No clinical deficit.[8]
1Partial tail paralysis.[8]
2Full tail paralysis.[8]
3Partial hindlimb paralysis.[8]
4Full hindlimb paralysis.[8]
5Forelimb paresis or moribund state.[8]

Table 2: Example of Immune Cell Infiltration in the Spinal Cord at Peak of Disease

Cell Type Marker Approximate Percentage of Infiltrating Cells
T-helper cellsCD4+20-30%
Cytotoxic T cellsCD8+5-15%[7]
B cellsB220+/CD19+1-5%[7]
Macrophages/MicrogliaCD11b+/F4/80+40-60%[7]

Table 3: Representative Cytokine Profile in the CNS and Periphery

Cytokine Source Role in EAE Pathogenesis Typical Change in EAE
IFN-γTh1 cellsPro-inflammatory, activates macrophagesIncreased[7][9]
IL-17Th17 cellsPro-inflammatory, recruits neutrophilsIncreased[7][9]
TNF-αMacrophages, T cellsPro-inflammatory, cytotoxicIncreased[7]
IL-6Macrophages, T cellsPro-inflammatory, promotes Th17 differentiationIncreased[7]
IL-1βMacrophages, MicrogliaPro-inflammatory, inflammasome activationIncreased[7]
IL-10Treg cells, some myeloid cellsAnti-inflammatory, regulatoryVariable, may increase during recovery

Detailed Experimental Protocols

Induction of EAE with MOG (35-55) in C57BL/6 Mice

This protocol describes a standard method for inducing a chronic EAE model in female C57BL/6 mice.

Materials:

  • MOG (35-55) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles (27G and 30G)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG (35-55)/CFA Emulsion:

    • Reconstitute lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass vial, mix equal volumes of the MOG (35-55) solution and CFA (e.g., 1 mL of MOG solution and 1 mL of CFA).

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a sterile syringe with a 20G needle until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

    • Keep the emulsion on ice until use.

  • Immunization (Day 0):

    • Anesthetize the mice using an appropriate method (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the MOG (35-55)/CFA emulsion at two sites on the flank of each mouse, for a total of 200 µL per mouse.[4]

    • Approximately 2 hours after the MOG/CFA injection, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.[4]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.[3]

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using the scoring system in Table 1.[1]

    • Record the body weight of each mouse daily.

Histological Analysis of CNS Tissue

This protocol outlines the steps for preparing and staining spinal cord sections for the assessment of inflammation and demyelination.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Hematoxylin and Eosin (H&E) staining solutions

  • Luxol Fast Blue (LFB) staining solution

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the spinal cord and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotection and Embedding:

    • Transfer the fixed spinal cords to a 15% sucrose solution in PBS and incubate at 4°C until the tissue sinks.

    • Transfer the tissue to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.

    • Embed the cryoprotected spinal cords in OCT compound and freeze on dry ice.

  • Cryosectioning:

    • Cut 10-20 µm thick transverse or longitudinal sections of the spinal cord using a cryostat.

    • Mount the sections onto microscope slides.

  • Staining:

    • H&E Staining (for inflammation): Stain the sections with H&E to visualize cell nuclei (blue) and cytoplasm (pink). This will allow for the identification of inflammatory infiltrates.

    • LFB Staining (for demyelination): Stain the sections with LFB to visualize myelin (blue). Areas of demyelination will appear pale or pink.

  • Imaging and Analysis:

    • Image the stained sections using a bright-field microscope.

    • Quantify the degree of inflammation and demyelination using appropriate scoring systems or image analysis software.

Flow Cytometry of CNS-Infiltrating Leukocytes

This protocol describes the isolation and analysis of immune cells from the CNS of EAE mice.[10]

Materials:

  • Percoll gradient solutions (e.g., 30% and 70%)

  • RPMI-1640 medium

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4, CD8, B220)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolation of CNS Mononuclear Cells:

    • Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS.

    • Dissect the brain and spinal cord and mechanically dissociate the tissue.

    • Create a single-cell suspension and layer it on top of a Percoll gradient (e.g., 70% Percoll with a 30% Percoll overlay).

    • Centrifuge to separate the mononuclear cells (at the 30%/70% interface) from myelin and red blood cells.

    • Collect the mononuclear cell layer and wash with RPMI-1640.

  • Antibody Staining:

    • Resuspend the isolated cells in FACS buffer.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to identify and quantify different immune cell populations based on their marker expression.

Key Signaling Pathways in MOG (35-55)-Induced Neuroinflammation

Several intracellular signaling pathways are critically involved in the pathogenesis of MOG (35-55)-induced EAE. Understanding these pathways is crucial for identifying novel therapeutic targets.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that regulates the differentiation and function of T helper cells.[11]

  • Activation: Pro-inflammatory cytokines such as IL-6, IL-12, and IL-23, which are abundant in the EAE microenvironment, bind to their respective receptors on naive CD4+ T cells. This leads to the activation of receptor-associated JAKs.[11]

  • Signal Transduction: Activated JAKs phosphorylate STAT proteins (e.g., STAT3 for Th17 differentiation, STAT4 for Th1 differentiation).[11]

  • Gene Expression: Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to induce the expression of key lineage-defining transcription factors (e.g., RORγt for Th17, T-bet for Th1) and effector cytokines.[11]

  • Pathogenic Role: Dysregulation of the JAK/STAT pathway is a central driver of the pro-inflammatory T cell response in EAE.[11][12]

JAK_STAT_Pathway cluster_cell Cytoplasm Cytokine Pro-inflammatory Cytokines (IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (STAT3, STAT4) JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (RORγt, T-bet, IL-17, IFN-γ) pSTAT->Transcription T_Cell Naive CD4+ T Cell Transcription->T_Cell Differentiation into Th1/Th17 cells NLRP3_Inflammasome_Pathway Signal1 Signal 1 (DAMPs, PAMPs) TLR TLR Signal1->TLR NFkB NF-κB Pathway TLR->NFkB Activation NLRP3_proIL1B Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_proIL1B->NLRP3_complex Signal2 Signal 2 (ATP, K+ efflux, ROS) Signal2->NLRP3_complex Activation Casp1 active caspase-1 NLRP3_complex->Casp1 Cleavage of pro-caspase-1 proCasp1 pro-caspase-1 IL1B mature IL-1β Casp1->IL1B Cleavage of pro-IL-1β proIL1B pro-IL-1β Inflammation Neuroinflammation IL1B->Inflammation Secretion EAE_Workflow Immunization Day 0 & 2: Immunization of C57BL/6 mice with MOG(35-55)/CFA and PTX Monitoring Daily Monitoring: - Clinical Scoring - Body Weight Measurement Immunization->Monitoring PeakDisease Peak of Disease (approx. Day 14-21) Monitoring->PeakDisease TissueCollection Tissue Collection: - Spinal Cord - Brain - Spleen/Lymph Nodes PeakDisease->TissueCollection Histology Histological Analysis: - H&E (Inflammation) - LFB (Demyelination) TissueCollection->Histology FlowCytometry Flow Cytometry: - CNS Infiltrating Cells - Peripheral Immune Cells TissueCollection->FlowCytometry Biochemical Biochemical Analysis: - ELISA (Cytokines) - qPCR (Gene Expression) TissueCollection->Biochemical DataAnalysis Data Analysis & Interpretation Histology->DataAnalysis FlowCytometry->DataAnalysis Biochemical->DataAnalysis

References

Methodological & Application

Protocol for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Human MOG (35-55) in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] The induction of EAE in C57BL/6 mice using the human myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 results in a chronic paralytic disease, providing a valuable platform for studying MS pathogenesis and for the preclinical evaluation of potential therapeutic agents.[1][4] This protocol details the materials, procedures, and expected outcomes for reliably inducing EAE in C57BL/6 mice.

I. Experimental Overview

EAE is induced in C57BL/6 mice through active immunization with an emulsion of MOG (35-55) peptide in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin (PTX).[1][2] The MOG peptide serves as the antigen, initiating the expansion and differentiation of myelin-specific T cells.[1] CFA acts as a potent adjuvant, enhancing the immune response, while PTX facilitates the entry of autoreactive T cells into the CNS.[1] Following immunization, mice develop an ascending flaccid paralysis. The clinical signs are monitored and scored daily to assess disease progression and severity.

II. Materials and Reagents

Reagent/MaterialRecommended Specifications
Mice Female C57BL/6 mice, 9-13 weeks old
Antigen Human MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)
Adjuvant Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
Co-adjuvant Pertussis Toxin (PTX)
Vehicle Sterile Phosphate Buffered Saline (PBS) or Saline
Anesthesia Cocktail of medetomidine, midazolam, and butorphanol, or isoflurane
Syringes & Needles Luer-lock syringes (1 mL and 2.5 mL), 18G and 27G needles

III. Experimental Workflow

The overall workflow for EAE induction is depicted below.

EAE_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase (Day 0) cluster_boost Boost Phase (Day 1-2) cluster_monitoring Monitoring Phase (Day 7 onwards) Reagent_Prep Reagent Preparation Emulsion_Prep MOG/CFA Emulsion Prep Reagent_Prep->Emulsion_Prep PTX_Prep PTX Dilution Reagent_Prep->PTX_Prep Anesthesia Anesthetize Mice Immunization Subcutaneous Immunization PTX_Admin1 PTX Injection 1 (i.p.) Anesthesia->Immunization PTX_Admin2 PTX Injection 2 (i.p.) Immunization->PTX_Admin1 PTX_Admin1->PTX_Admin2 Monitoring Daily Clinical Scoring & Weight PTX_Admin2->Monitoring Endpoint Endpoint (e.g., Day 28) Monitoring->Endpoint

Caption: Experimental workflow for inducing EAE in C57BL/6 mice.

IV. Detailed Protocols

A. Preparation of MOG/CFA Emulsion
  • Prepare a 1 mg/mL solution of MOG (35-55) peptide in sterile PBS.

  • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

  • To create the emulsion, mix equal volumes of the MOG (35-55) solution and the CFA solution.

  • Emulsify the mixture by drawing it up and down through a Luer-lock syringe or by using a high-speed emulsifier until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

B. Immunization Protocol (Day 0)
  • Anesthetize female C57BL/6 mice (9-13 weeks old).

  • Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the upper back.[1]

  • Approximately 2-4 hours after immunization, administer 200 ng of Pertussis Toxin (PTX) in 0.1 mL of PBS via intraperitoneal (i.p.) injection.[5][6]

C. Second PTX Administration (Day 1 or 2)
  • Administer a second dose of 200 ng of PTX in 0.1 mL of PBS via i.p. injection 24 to 48 hours after the initial immunization.[2][6][7]

V. Clinical Assessment of EAE

Daily monitoring of clinical signs and body weight should begin around day 7 post-immunization.[1] Mice should be scored according to a standardized 5-point scale.

Clinical ScoreDescription of Symptoms
0 No clinical signs of EAE.
1 Limp tail.
2 Hind limb weakness (wobbly gait).
3 Partial hind limb paralysis.
4 Complete hind limb paralysis.
5 Moribund state or death.

Note: Half points can be used for intermediate signs.

VI. Expected Disease Course and Incidence

The following table summarizes the typical disease progression in this EAE model.

ParameterExpected Outcome
Disease Incidence 80-100%[1][4]
Onset of Disease 9-14 days post-immunization[1][2][5]
Peak of Disease 16-18 days post-immunization[5][8]
Disease Course Chronic, with a peak of disease followed by a mild remission or sustained paralysis.[1][8]

VII. Pathogenesis and Signaling

The induction of EAE involves the activation of myelin-specific T cells in the periphery, which then migrate to the CNS and initiate an inflammatory cascade.

EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_Cell Naive T Cell APC->T_Cell MOG (35-55) Activated_T_Cell Activated Myelin-Specific T Cell (Th1/Th17) T_Cell->Activated_T_Cell Activation & Differentiation BBB Blood-Brain Barrier (BBB) Activated_T_Cell->BBB Migration Reactivation T Cell Reactivation BBB->Reactivation Inflammation Inflammatory Cascade (Cytokines, Chemokines) Reactivation->Inflammation Demyelination Demyelination & Axonal Damage Inflammation->Demyelination Paralysis Clinical Paralysis Demyelination->Paralysis

References

Application Notes: MOG (35-55) Peptide for In Vitro T-Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a key protein expressed exclusively in the central nervous system (CNS).[1] The peptide fragment corresponding to amino acids 35-55 (MOG 35-55) represents an immunodominant epitope that is a critical tool in neuroimmunology research.[2] It is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in rodents, the most common animal model for multiple sclerosis (MS).[2][3][4] Immunization with MOG (35-55) triggers potent T-cell and B-cell responses, leading to CNS inflammation and demyelination, which closely mimics aspects of MS pathology.[2][4]

These application notes provide detailed protocols and quantitative data for using MOG (35-55) peptide to stimulate and analyze myelin-specific T-cell responses in vitro. These assays are fundamental for understanding disease mechanisms, screening potential therapeutics, and exploring immune tolerance induction strategies.[5][6][7]

Core Applications

  • T-Cell Proliferation Assays: Quantifying the proliferative response of MOG-specific T-cells upon antigen recognition.

  • Cytokine Profile Analysis: Characterizing the effector phenotype of responding T-cells (e.g., Th1, Th17) by measuring cytokine secretion.

  • Immunomodulation and Tolerance Studies: Assessing the efficacy of therapeutic candidates in suppressing MOG-specific T-cell activation and promoting regulatory T-cell (Treg) responses.[5][6]

  • Antigen Presentation and T-Cell Signaling Studies: Investigating the molecular pathways involved in T-cell activation following MOG (35-55) presentation.[7]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for designing in vitro T-cell stimulation experiments using MOG (35-55).

Table 1: Recommended MOG (35-55) Peptide Concentrations for Various Assays

Assay TypeMOG (35-55) Concentration (µg/mL)Cell TypeNotesSource(s)
T-Cell Proliferation10 - 25Splenocytes, Lymph Node CellsA dose-response curve is recommended for initial optimization.[7][8]
Cytokine Production (ELISA, CBA)10 - 50Splenocytes, Lymph Node CellsHigher concentrations may be needed to elicit robust cytokine secretion.[7][9][10][11][12]
Intracellular Cytokine Staining10 - 50Splenocytes, Purified CD4+ T-cellsRequires restimulation, often with protein transport inhibitors.[7][12]
T-Cell Tolerance Induction10Dendritic Cells co-cultured with T-cellsUsed to load dendritic cells for presentation to T-cells.[5]

Table 2: Typical Cell Seeding Densities and Incubation Times

Assay TypeCell Seeding Density (cells/well)Incubation TimeNotesSource(s)
T-Cell Proliferation ([³H]-Thymidine)4-5 x 10⁵60-72 hoursPulse with [³H]-Thymidine for the final 18 hours of culture.[7][13][14]
T-Cell Proliferation (CFSE)3-5 x 10⁵72 hoursAnalyze CFSE dilution by flow cytometry.[8]
Cytokine Production (Supernatant)5 x 10⁵ - 5 x 10⁶48-72 hoursTime depends on the specific cytokine of interest.[7][9][13]
Intracellular Signaling (Phospho-flow)2-3 x 10⁶12 hoursShorter stimulation time to capture transient signaling events.[7]

Table 3: Expected Cytokine Profiles from MOG (35-55)-Stimulated T-Cells in EAE Models

T-Cell SubsetKey CytokinesPathogenic Role in EAE/MSSource(s)
Th1 IFN-γPromotes inflammation, macrophage activation.[7][9][15]
Th17 IL-17A, IL-17F, IL-22Critical for breaching the blood-brain barrier and recruiting neutrophils.[7][15]
Regulatory IL-10, TGF-βSuppress effector T-cell responses and inflammation.[7]
General Activation IL-2Essential for T-cell proliferation and survival.[15]

Experimental Workflows and Signaling

G cluster_prep Cell Preparation cluster_culture In Vitro Stimulation cluster_assays Downstream Assays A Isolate Spleen/ Lymph Nodes from Immunized Mice B Prepare Single-Cell Suspension A->B C Culture Cells with MOG (35-55) Peptide & APCs B->C D Proliferation Assay ([³H] or CFSE) C->D E Cytokine Analysis (ELISA, CBA) C->E F Flow Cytometry (Phenotyping, Intracellular Staining) C->F G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Response T-Cell Effector Response APC MHC-II + MOG (35-55) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Signal Proximal TCR Signaling (Lck, ZAP70) TCR->Signal Pathways Downstream Pathways (NF-κB, NFAT, AP-1) Signal->Pathways Transcription Gene Transcription Pathways->Transcription Proliferation Proliferation Transcription->Proliferation via IL-2 Cytokines Cytokine Production (IFN-γ, IL-17, IL-2) Transcription->Cytokines

References

Application Notes: Preparation of MOG (35-55)/CFA Emulsion for Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE in C57BL/6 mice is commonly achieved through immunization with an encephalitogenic peptide, such as Myelin Oligodendrocyte Glycoprotein (35-55) (MOG 35-55), emulsified in Complete Freund's Adjuvant (CFA).[1] CFA acts as a potent immunopotentiator, ensuring a sustained release of the antigen and stimulating a robust T-cell mediated immune response necessary for disease induction.[2][3]

The quality and stability of the MOG/CFA emulsion are critical factors that determine the success, consistency, and reproducibility of EAE induction.[3][4] An improper or unstable emulsion will fail to elicit the required autoimmune response. These application notes provide detailed protocols for the preparation of a stable water-in-oil MOG/CFA emulsion, including methods for quality control and key quantitative parameters.

Data Presentation: Reagent and Immunization Parameters

The following tables summarize the typical quantitative data for preparing the reagents and performing the immunization.

Table 1: Reagent Preparation and Concentrations

ComponentDescriptionStock ConcentrationFinal Concentration (in Emulsion)Solvent/Vehicle
MOG (35-55) Peptide Lyophilized synthetic peptide (mouse sequence: MEVGWYRSPFSRVVHLYRNGK)2 - 10 mg/mL[5][6][7]0.5 - 1 mg/mLSterile Saline or ddH₂O
Complete Freund's Adjuvant (CFA) Incomplete Freund's Adjuvant with heat-killed Mycobacterium tuberculosis (H37Ra)2 - 10 mg/mL of M. tuberculosis[5]1 - 5 mg/mL of M. tuberculosisMineral Oil
Pertussis Toxin (PTX) Required for EAE induction in C57BL/6 mice; increases blood-brain barrier permeability.100 - 200 ng/µL[8]Varies (e.g., 80-300 ng/mouse)[4][9]PBS

Table 2: Typical Immunization Protocol Summary (per C57BL/6 Mouse)

ParameterRecommended ValueNotes
Total Emulsion Volume 200 µL[5]Administered subcutaneously (s.c.).
Injection Sites 2 sites on hind flanks[4][5]100 µL per site.
MOG (35-55) Dose 50 - 200 µg[4][5]Dose can be adjusted to modulate disease severity.
Emulsion Ratio 1:1 (v/v) of MOG solution to CFA[4][5]A stable water-in-oil emulsion is required.
PTX Administration Two intraperitoneal (i.p.) injections[1][8]First dose on Day 0; second dose ~24-48 hours later.

Experimental Protocols

A stable, homogenous water-in-oil emulsion is critical for successful immunization.[4] Two common methods for preparation are detailed below. All procedures should be performed under sterile conditions in a biosafety cabinet.

Protocol 1: Manual Two-Syringe Emulsification Method

This is the traditional and most widely used method for creating a stable emulsion.

Materials:

  • MOG (35-55) peptide solution (e.g., 2 mg/mL in sterile saline)

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 2 mg/mL)

  • Two sterile Luer-lock syringes (e.g., 2 or 5 mL)

  • One sterile three-way stopcock or Luer-lock connector

  • Sterile needles (20G for viscous CFA, 27G for MOG solution)[5]

  • Ice bath

Procedure:

  • Pre-cool Reagents: Place the MOG solution and CFA on ice for at least 15 minutes before starting.[5]

  • Prepare Syringes:

    • Draw the required volume of MOG (35-55) solution into one syringe.

    • Draw an equal volume of CFA into the second syringe. Ensure the CFA is well-suspended by vortexing prior to drawing.

    • Expel any air bubbles from both syringes.

  • Connect Syringes: Securely connect both syringes to the three-way stopcock.[5]

  • Emulsify:

    • Begin by slowly injecting the MOG solution into the CFA syringe.

    • Forcefully and rapidly pass the entire mixture back and forth between the two syringes.[5]

    • Continue this process for a minimum of 10-20 minutes. Some protocols suggest up to 45 minutes for a very stable emulsion.[10]

    • The emulsion will become increasingly viscous and turn opaque white. A stable emulsion will have the consistency of mayonnaise.

  • Quality Control: Perform the "drop test" (see below) to confirm a stable water-in-oil emulsion has formed.

  • Storage: The final emulsion can be stored at 4°C for several hours up to a few weeks, though fresh preparation is highly recommended.[11][12][13] Do not freeze, as this can break the emulsion.[11]

Protocol 2: Mechanical Homogenizer Method

This method offers higher reproducibility and is less labor-intensive than the manual method.[4][14]

Materials:

  • Reagents as listed in Protocol 1.

  • Sterile homogenization tube with beads (e.g., 3mm steel beads).

  • Bead mill homogenizer or high-speed vortexer.

Procedure:

  • Pre-cool Reagents: Place all reagents and the homogenization tube on ice.[15]

  • Combine Reagents: Aseptically add the reagents to the homogenization tube in the following order:

    • Aqueous phase: MOG (35-55) solution.

    • Oil phase: Complete Freund's Adjuvant (CFA).

  • Homogenize:

    • Secure the tube in the homogenizer.

    • Process at high speed for 60-second intervals.[15]

    • Place the tube on ice for 2-3 minutes between intervals to prevent overheating.

    • Repeat the homogenization cycle 2-3 times.[15]

  • Quality Control: Check the emulsion stability using the "drop test." The emulsion should appear uniform and grey/white.[4]

  • Aspirate for Injection: Let the emulsion rest on ice to compact, then carefully draw it into injection syringes, avoiding air bubbles.

Quality Control for Emulsion Stability

Verifying the emulsion type and stability is a mandatory step before immunization.

  • Drop Test: The simplest and most essential test.[10][12]

    • Fill a beaker or tube with cold water.

    • Expel a single drop of the prepared emulsion onto the surface of the water.

    • A stable water-in-oil emulsion: The drop will remain intact, as a discrete white bead, and will not disperse.[12]

    • An unstable or oil-in-water emulsion: The drop will immediately disperse and spread across the water surface or dissolve. This emulsion should not be used for immunization.

  • Microscopic Examination: For a more detailed assessment, place a small drop of the emulsion on a microscope slide. A high-quality emulsion will show small, uniform, and tightly packed aqueous droplets suspended within the continuous oil phase.[10]

Diagrams and Workflows

Caption: Workflow for MOG/CFA Emulsion Preparation.

Caption: Simplified pathway of immune cell activation by MOG/CFA.

References

Application Notes and Protocols for Generating Polyclonal Antibodies in Rabbits Using MOG (35-55)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG), specifically the peptide fragment 35-55 (MOG 35-55), is a crucial immunodominant epitope extensively used in neuroscience research. It is particularly significant in studying autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). Immunization with MOG (35-55) in susceptible animal models can induce a strong T-cell and B-cell response, leading to the development of Experimental Autoimmune Encephalomyelitis (EAE), an animal model that mimics many aspects of MS.[1][2] The generation of polyclonal antibodies targeting MOG (35-55) in rabbits provides a valuable tool for various research applications, including ELISA, Western blotting, and immunohistochemistry, to detect and quantify MOG protein and to study the pathogenesis of autoimmune neuroinflammation.[1][3][4]

These application notes provide detailed protocols for the generation, purification, and characterization of polyclonal antibodies against the MOG (35-55) peptide in rabbits.

Data Presentation

Table 1: Rabbit Immunization Schedule with MOG (35-55) Peptide

Day Procedure Antigen Dose per Rabbit Adjuvant Route of Administration
0Pre-immune BleedN/AN/AN/A
1Primary Immunization0.5 - 1.0 mgComplete Freund's Adjuvant (CFA)Subcutaneous (multiple sites)
14First Boost0.25 - 0.5 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
28Second Boost0.25 - 0.5 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
35Test BleedN/AN/AEar Vein
42Third Boost0.25 - 0.5 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
56Final BleedN/AN/ACardiac Puncture (terminal)

Note: The optimal antigen dose and immunization schedule may vary and should be optimized for specific experimental goals. The use of adjuvants like CFA should only be for the primary immunization.[5][6]

Experimental Protocols

Antigen Preparation: MOG (35-55) Peptide-Carrier Conjugation

Since small peptides like MOG (35-55) are often weakly immunogenic, they need to be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance the immune response.[7][8]

Materials:

  • MOG (35-55) peptide (synthesis grade)

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde or a suitable crosslinker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 10 mg of KLH in 2 mL of 0.1 M PBS.

  • Dissolve 4-5 mg of MOG (35-55) peptide in 1 mL of 0.1 M PBS.

  • Mix the KLH and peptide solutions.

  • Slowly add 0.3 mL of 0.25% glutaraldehyde to the mixture while gently stirring.

  • Continue to mix the solution at room temperature overnight.

  • Dialyze the conjugate solution against PBS at 4°C for 24-48 hours with several buffer changes to remove unreacted glutaraldehyde and peptide.

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).

  • Store the conjugate at -20°C in small aliquots.

Rabbit Immunization Protocol

Materials:

  • MOG (35-55)-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (25-gauge)

  • New Zealand White rabbits (2-3 animals per antigen are recommended to account for individual variations in immune response)[9]

Procedure:

  • Pre-immune Bleed (Day 0): Collect 5-10 mL of blood from the ear vein of each rabbit to serve as a negative control. Allow the blood to clot and centrifuge to separate the serum. Store the pre-immune serum at -20°C.

  • Primary Immunization (Day 1):

    • Prepare an emulsion by mixing an equal volume of the MOG (35-55)-KLH conjugate (containing 0.5-1.0 mg of the peptide) with CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

    • Inject a total of 1 mL of the emulsion subcutaneously at multiple sites (e.g., 10 sites with 0.1 mL each) on the back of the rabbit.[10]

  • Booster Immunizations (Days 14, 28, 42):

    • Prepare an emulsion of the MOG (35-55)-KLH conjugate (containing 0.25-0.5 mg of the peptide) with IFA.

    • Inject 1 mL of the emulsion subcutaneously at multiple sites.

  • Test Bleed and Titer Analysis (Day 35):

    • Collect a small blood sample (5-10 mL) from the ear vein.

    • Separate the serum and determine the antibody titer using an ELISA assay (see Protocol 4).

  • Final Bleed (Day 56): If a satisfactory antibody titer is achieved, perform a terminal bleed via cardiac puncture under anesthesia to collect the maximum volume of blood. A single rabbit can yield approximately 25 mL of serum from a 20-40 mL blood sample.[5] Separate and store the serum at -20°C or -80°C.

Polyclonal Antibody Purification from Rabbit Serum

Purification of the polyclonal antibodies from the rabbit serum is essential to remove other serum proteins and non-specific immunoglobulins. Protein A or Protein G affinity chromatography is a common and effective method.[11][12]

Materials:

  • Rabbit antiserum

  • Protein A or Protein G agarose resin

  • Binding Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-2.8)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Chromatography column

Procedure:

  • Serum Preparation: Thaw the rabbit antiserum and centrifuge at 10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration: Pack the chromatography column with Protein A/G agarose resin and equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Antibody Binding: Load the clarified serum onto the column and allow it to pass through slowly to enable the IgG to bind to the resin.

  • Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove non-bound proteins.

  • Elution: Elute the bound antibodies with Elution Buffer. Collect small fractions (e.g., 1 mL) into tubes containing Neutralization Buffer to immediately neutralize the low pH of the elution buffer.

  • Concentration and Storage: Pool the antibody-containing fractions and determine the protein concentration. The purified antibodies can be concentrated if necessary and should be stored at -20°C or -80°C. For long-term storage, adding glycerol to a final concentration of 50% is recommended.

Antibody Titer Determination by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the titer of the anti-MOG (35-55) antibodies in the rabbit serum.[13][14]

Materials:

  • MOG (35-55) peptide

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Rabbit serum (pre-immune and immune)

  • HRP-conjugated goat anti-rabbit IgG secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of MOG (35-55) peptide solution (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the rabbit serum (both pre-immune and immune) in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).

Antibody Specificity Analysis by Western Blot

Western blotting is used to confirm the specificity of the purified polyclonal antibodies against the MOG protein.[15][16]

Materials:

  • Recombinant MOG protein or cell lysate containing MOG

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Purified anti-MOG (35-55) polyclonal antibody

  • HRP-conjugated goat anti-rabbit IgG secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Protein Separation: Separate the recombinant MOG protein or cell lysate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-MOG (35-55) polyclonal antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit IgG for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL substrate and an appropriate imaging system. A specific band at the expected molecular weight of MOG confirms the antibody's specificity.

Visualizations

Polyclonal_Antibody_Production_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Rabbit Immunization cluster_processing Antibody Processing & Characterization MOG_Peptide MOG (35-55) Peptide Conjugation Peptide-Carrier Conjugation MOG_Peptide->Conjugation KLH Carrier Protein (KLH) KLH->Conjugation Primary_Immunization Primary Immunization (MOG-KLH + CFA) (Day 1) Conjugation->Primary_Immunization Immunogen PreImmune_Bleed Pre-immune Bleed (Day 0) PreImmune_Bleed->Primary_Immunization Booster_1 1st Boost (MOG-KLH + IFA) (Day 14) Primary_Immunization->Booster_1 Booster_2 2nd Boost (MOG-KLH + IFA) (Day 28) Booster_1->Booster_2 Test_Bleed Test Bleed (Day 35) Booster_2->Test_Bleed Booster_3 3rd Boost (MOG-KLH + IFA) (Day 42) Test_Bleed->Booster_3 ELISA ELISA (Titer) Test_Bleed->ELISA Titer Check Final_Bleed Final Bleed (Day 56) Booster_3->Final_Bleed Serum_Collection Serum Collection Final_Bleed->Serum_Collection Purification Antibody Purification (Protein A/G Chromatography) Serum_Collection->Purification Characterization Antibody Characterization Purification->Characterization Characterization->ELISA Western_Blot Western Blot (Specificity) Characterization->Western_Blot

Caption: Workflow for MOG (35-55) polyclonal antibody production in rabbits.

Antibody_Purification_Workflow cluster_main Polyclonal Antibody Purification start Rabbit Antiserum clarify Centrifuge & Filter Serum start->clarify load Load Serum onto Column clarify->load equilibrate Equilibrate Protein A/G Column equilibrate->load wash Wash Unbound Proteins load->wash elute Elute Bound IgG (Low pH Buffer) wash->elute neutralize Neutralize Eluted Fractions elute->neutralize pool Pool & Concentrate Antibody neutralize->pool end Purified Polyclonal Antibody pool->end

Caption: Step-by-step workflow for polyclonal antibody purification.

References

Application of MOG (35-55) in Preclinical Drug Efficacy Studies for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS, recapitulating many of the pathological hallmarks of the human disease. Induction of EAE using the myelin oligodendrocyte glycoprotein peptide fragment 35-55 (MOG 35-55) in susceptible mouse strains, such as C57BL/6, provides a robust and reproducible model for studying the pathogenic mechanisms of MS and for evaluating the preclinical efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for the use of MOG (35-55) in preclinical drug efficacy studies for MS.

Data Presentation: Summary of Preclinical Efficacy Data

Table 1: Effect of a Therapeutic Agent on Clinical Score in MOG (35-55)-Induced EAE

Treatment GroupnMean Day of OnsetMean Peak Clinical ScoreMean Cumulative Score
Vehicle Control1011.2 ± 0.83.5 ± 0.545.2 ± 5.6
Therapeutic Agent X (10 mg/kg)1015.1 ± 1.22.1 ± 0.4 28.7 ± 4.1
Fingolimod (Positive Control)1016.5 ± 1.51.8 ± 0.3 22.5 ± 3.5

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. Clinical scores are graded on a 0-5 scale.

Table 2: Effect of a Therapeutic Agent on Body Weight in MOG (35-55)-Induced EAE

Treatment GroupnMean Body Weight Change from Baseline (Day 20 post-immunization)
Vehicle Control10-15.8% ± 2.1%
Therapeutic Agent X (10 mg/kg)10-5.2% ± 1.5%
Fingolimod (Positive Control)10-4.1% ± 1.2%

*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle Control.

Table 3: Effect of a Therapeutic Agent on Pro-inflammatory Cytokine Levels in the CNS of EAE Mice

Treatment GroupnIL-17A (pg/mg protein)IFN-γ (pg/mg protein)TNF-α (pg/mg protein)
Vehicle Control8152.3 ± 18.598.7 ± 12.1210.4 ± 25.3
Therapeutic Agent X (10 mg/kg)875.1 ± 9.2 45.3 ± 6.8102.1 ± 15.7
Fingolimod (Positive Control)868.9 ± 8.540.1 ± 5.9 95.6 ± 12.9

*Data are presented as mean ± SEM. Cytokine levels were measured in spinal cord homogenates at the peak of disease. *p<0.01 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Induction of EAE with MOG (35-55) in C57BL/6 Mice

Materials:

  • MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Preparation of MOG (35-55)/CFA Emulsion:

    • On the day of immunization (Day 0), dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Draw the MOG (35-55) solution and CFA into two separate syringes connected by a luer lock.

    • Forcefully pass the mixture back and forth between the syringes for at least 10 minutes to create a stable water-in-oil emulsion.

    • To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will form a single, intact droplet.

  • Immunization:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the MOG (35-55)/CFA emulsion at two sites on the flank of each mouse, for a total of 200 µL (200 µg of MOG 35-55).

  • Administration of Pertussis Toxin:

    • On Day 0, shortly after the MOG (35-55)/CFA injection, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.

    • On Day 2, administer a second i.p. injection of 200 ng of PTX in 100 µL of sterile PBS.[1][2]

Protocol 2: Clinical Scoring of EAE

Procedure:

  • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

  • Score each mouse according to the following standardized scale:

    • 0: No clinical signs of disease.

    • 1: Limp tail.

    • 2: Hind limb weakness (wobbly gait).

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.[3]

  • Record the daily clinical score for each mouse. The mean clinical score for each treatment group can then be calculated.

Protocol 3: Histological Analysis of Inflammation and Demyelination

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

  • Microscope

Procedure:

  • At the experimental endpoint (typically the peak of disease), perfuse the mice transcardially with ice-cold PBS followed by 4% PFA.

  • Dissect the spinal cord and post-fix in 4% PFA overnight.

  • Process the tissue for paraffin embedding.

  • Cut 5 µm thick sections of the spinal cord.

  • For assessment of inflammation, stain sections with H&E. Inflammatory infiltrates will be visible as collections of dark blue nuclei.

  • For assessment of demyelination, stain sections with LFB. Myelin will stain blue, and areas of demyelination will appear pale or pink.

  • Score the stained sections for the severity of inflammation and demyelination using a semi-quantitative scale (e.g., 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 = severe).

Protocol 4: T-cell Proliferation Assay

Materials:

  • Spleens from EAE mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • MOG (35-55) peptide

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well cell culture plates

  • Scintillation counter or plate reader

Procedure:

  • At a designated time point (e.g., peak of disease), euthanize the mice and aseptically remove the spleens.

  • Prepare single-cell suspensions of splenocytes by mechanical dissociation through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Plate the splenocytes in 96-well plates at a density of 2 x 10⁵ cells/well.

  • Stimulate the cells with MOG (35-55) peptide at a final concentration of 10 µg/mL. Include unstimulated wells as a negative control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Protocol 5: Cytokine Analysis by ELISA

Materials:

  • Spinal cord tissue or splenocyte culture supernatants

  • Lysis buffer with protease inhibitors

  • ELISA kits for specific cytokines (e.g., IL-17A, IFN-γ, TNF-α)

  • Microplate reader

Procedure:

  • For CNS tissue: Homogenize the spinal cord tissue in lysis buffer. Centrifuge the homogenate and collect the supernatant.

  • For splenocyte supernatants: Collect the supernatants from the T-cell proliferation assay cultures before harvesting the cells.

  • Determine the total protein concentration of the CNS homogenates.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

Visualization of Key Pathways and Workflows

EAE_Induction_Workflow Experimental Autoimmune Encephalomyelitis (EAE) Induction Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring & Analysis prep_mog Prepare MOG (35-55) Solution emulsify Emulsify MOG (35-55) and CFA prep_mog->emulsify prep_cfa Prepare Complete Freund's Adjuvant (CFA) prep_cfa->emulsify immunize Subcutaneous Injection of MOG/CFA Emulsion emulsify->immunize ptx1 Intraperitoneal Injection of Pertussis Toxin (PTX) immunize->ptx1 ptx2 Second Intraperitoneal Injection of PTX ptx1->ptx2 scoring Daily Clinical Scoring ptx2->scoring histology Histological Analysis scoring->histology immuno Immunological Assays scoring->immuno

Caption: Workflow for the induction and evaluation of MOG (35-55)-induced EAE.

T_Cell_Activation_Pathway MOG (35-55) Induced T-Cell Activation and Differentiation cluster_presentation Antigen Presentation cluster_activation T-Cell Activation cluster_differentiation Differentiation cluster_effector Effector Phase apc Antigen Presenting Cell (APC) mhc MHC Class II apc->mhc tcr T-Cell Receptor (TCR) naive_t Naive CD4+ T-Cell tcr->naive_t activates cd4 CD4 cd4->mhc mhc->tcr binds mog MOG (35-55) mog->mhc processed th1 Th1 Cell naive_t->th1 th17 Th17 Cell naive_t->th17 ifng IFN-γ th1->ifng il17 IL-17 th17->il17 cns Central Nervous System (CNS) ifng->cns il17->cns inflammation Inflammation & Demyelination cns->inflammation

Caption: Signaling pathway of MOG (35-55)-induced T-cell activation in EAE.

IL17_Signaling_Pathway IL-17 Signaling Pathway in EAE il17 IL-17 il17r IL-17 Receptor (IL-17RA/RC) il17->il17r binds act1 Act1 il17r->act1 recruits traf6 TRAF6 act1->traf6 recruits nfkb NF-κB Pathway traf6->nfkb activates mapk MAPK Pathway traf6->mapk activates nucleus Nucleus nfkb->nucleus mapk->nucleus gene_expression Pro-inflammatory Gene Expression (Chemokines, Cytokines) nucleus->gene_expression inflammation Inflammation & Demyelination gene_expression->inflammation

Caption: IL-17 signaling cascade in the context of EAE pathogenesis.

JAK_STAT_Pathway JAK/STAT Signaling Pathway in EAE cytokine Cytokine (e.g., IL-6, IL-23, IFN-γ) receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT receptor->stat recruits jak->jak autophosphorylation p_jak p-JAK jak->p_jak p_stat p-STAT stat->p_stat p_jak->receptor phosphorylates p_jak->stat phosphorylates dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates gene_expression Target Gene Expression (e.g., RORγt, T-bet) nucleus->gene_expression tcell_diff T-Cell Differentiation (Th1, Th17) gene_expression->tcell_diff

Caption: The role of the JAK/STAT signaling pathway in EAE.

References

Application Note: Flow Cytometry Analysis of MOG (35-55) Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The peptide fragment spanning amino acids 35-55, MOG (35-55), is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a common animal model for MS.[1][2] The immune response in this model is primarily driven by CD4+ T-cells that recognize the MOG (35-55) peptide presented by MHC class II molecules (I-Ab in C57BL/6 mice).[3][4] However, a role for MOG (35-55) specific CD8+ T-cells has also been identified.[5][6][7]

Flow cytometry is an indispensable tool for the identification, enumeration, and functional characterization of these rare, antigen-specific T-cell populations. This application note provides detailed protocols for three key flow cytometry-based assays: MHC Class II Tetramer Staining for direct enumeration, Intracellular Cytokine Staining (ICS) for functional profiling, and CFSE Proliferation Assay for measuring antigen-specific expansion.

Key Methodologies Overview

  • MHC Class II Tetramer Staining: This technique utilizes fluorescently labeled tetramers of MHC class II molecules (e.g., I-Ab) complexed with the MOG (35-55) peptide. These tetramers bind with high avidity to the T-cell receptors (TCRs) of MOG-specific CD4+ T-cells, allowing for their direct visualization and quantification, regardless of their functional state.[3][8]

  • Intracellular Cytokine Staining (ICS): This assay measures the functional response of T-cells. Cells are first re-stimulated in vitro with the MOG (35-55) peptide. A protein transport inhibitor (like Brefeldin A) is added to trap cytokines within the cell.[5] Subsequently, cells are stained for surface markers, permeabilized, and stained for intracellular cytokines like IFN-γ, IL-17, and TNF-α to identify effector phenotypes (e.g., Th1, Th17).[9][10]

  • CFSE Proliferation Assay: To assess the proliferative capacity of MOG-specific T-cells, lymphocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE). Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity.[7][11] By stimulating the labeled cells with MOG (35-55) peptide and analyzing the CFSE dilution via flow cytometry, one can quantify the percentage of dividing cells.[7]

Experimental Protocols

Protocol 1: Direct Enumeration with I-Ab MOG (35-55) Tetramers

This protocol is for the direct staining of MOG-specific CD4+ T-cells from single-cell suspensions of lymphoid organs or the CNS.

Materials:

  • Single-cell suspension from spleen, lymph nodes, or CNS.

  • FCM Buffer: PBS with 2% FCS and 0.05% Sodium Azide.[3]

  • Fc Block (e.g., anti-CD16/32).

  • PE-conjugated I-Ab MOG (35-55) Tetramer (e.g., from MBL Life Science).[3]

  • Negative Control Tetramer (e.g., I-Ab with an irrelevant peptide).[3]

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD44, anti-CD8, anti-B220.

  • Viability Dye (e.g., 7-AAD or Ghost Dye).[3]

  • 12x75 mm flow cytometry tubes.

Procedure:

  • Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes). For CNS tissue, perform a Percoll gradient separation to isolate mononuclear cells.

  • Resuspend cells at a concentration of 2 x 107 cells/mL in FCM buffer.

  • Add 50 µL of the cell suspension (1 x 106 cells) to a flow cytometry tube.[3]

  • Add Fc Block to prevent non-specific antibody binding and incubate for 5-10 minutes at room temperature.[3]

  • Add 10 µL of the PE-conjugated I-Ab MOG (35-55) Tetramer. Vortex gently.[3]

  • Incubate for 30-60 minutes at 4°C, protected from light.[3]

  • Add the cocktail of surface-staining antibodies (e.g., anti-CD4, anti-CD44) and incubate for an additional 20-30 minutes at 4°C in the dark.[3]

  • Wash the cells by adding 1 mL of FCM buffer and centrifuging at 400 x g for 5 minutes.[3]

  • Aspirate the supernatant and resuspend the cell pellet in 400 µL of FCM buffer.[3]

  • Add the viability dye according to the manufacturer's instructions just before analysis.[3]

  • Acquire samples on a flow cytometer. Gate on live, singlet, lymphocytes, then CD4+ cells, and finally identify the Tetramer+ CD44high population.[12]

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for the functional analysis of MOG-specific T-cells following peptide stimulation.

Materials:

  • Single-cell suspension from spleen or lymph nodes.

  • Complete RPMI medium.

  • MOG (35-55) peptide (concentration 20-100 µM).[5][6]

  • Protein Transport Inhibitor (e.g., Brefeldin A, 10 µg/mL).[5]

  • PMA and Ionomycin (for positive control).

  • Surface-staining antibodies (e.g., anti-CD4, anti-CD8).

  • Viability Dye.

  • Fixation/Permeabilization Buffer Kit (e.g., from eBioscience or BD Biosciences).[13]

  • Intracellular-staining antibodies (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α).[5][9]

Procedure:

  • Prepare a single-cell suspension and resuspend cells to 5 x 106 cells/mL in complete RPMI.

  • Plate 1 x 106 cells per well in a 96-well round-bottom plate.

  • Create stimulation conditions: Unstimulated (medium only), MOG (35-55) peptide, and Positive Control (PMA/Ionomycin).

  • Add MOG (35-55) peptide to the appropriate wells to a final concentration of 20-100 µg/mL.

  • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Add Brefeldin A to all wells to a final concentration of 10 µg/mL.[5]

  • Incubate for an additional 4-5 hours at 37°C, 5% CO2.[5]

  • Harvest cells and wash with FCM buffer.

  • Perform viability and surface marker staining as described in Protocol 1 (Steps 8-9, then surface staining).

  • Wash cells and proceed with fixation and permeabilization according to the kit manufacturer's protocol.[13]

  • Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-17) and incubate for 30 minutes at 4°C, protected from light.

  • Wash cells with permeabilization buffer, then resuspend in FCM buffer for analysis.

  • Acquire samples on a flow cytometer. Gate on live, singlet, CD4+ (or CD8+) T-cells and analyze cytokine expression.[5]

Protocol 3: CFSE Proliferation Assay

This protocol measures the proliferative response of T-cells to MOG (35-55) peptide.

Materials:

  • Single-cell suspension from draining lymph nodes of immunized mice.

  • PBS.

  • CFSE (Carboxyfluorescein succinimidyl ester) stock solution.

  • Complete RPMI medium.

  • MOG (35-55) peptide.[7]

  • Surface-staining antibodies (e.g., anti-CD4, anti-CD8).

  • Viability Dye.

Procedure:

  • Prepare a single-cell suspension from draining lymph nodes of MOG (35-55)-immunized mice.[7]

  • Wash cells twice with PBS. Resuspend at 1 x 107 cells/mL in PBS.

  • Add CFSE to a final concentration of 1-5 µM. Mix quickly and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Incubate on ice for 5 minutes. Wash cells three times with complete RPMI to remove excess CFSE.

  • Resuspend cells at 1 x 106 cells/mL and plate in a 96-well plate.

  • Add MOG (35-55) peptide (20 µg/mL) or leave unstimulated.[11]

  • Culture for 3-5 days at 37°C, 5% CO2.[7][11]

  • Harvest cells and perform viability and surface marker staining for CD4 and CD8.[11]

  • Acquire samples on a flow cytometer. Gate on live, CD4+ or CD8+ T-cells and analyze the histogram of CFSE fluorescence to identify peaks corresponding to successive generations of divided cells.[7]

Data Presentation

Quantitative data from flow cytometry analysis of MOG-specific T-cells can vary based on the mouse model, disease state, and tissue analyzed. The tables below summarize representative findings from published literature.

Table 1: Frequency of MOG-Specific CD4+ T-Cells in CNS of EAE Mice

Immunogen CNS T-Cell Population Frequency (%) Citation
Full-length MOG Tetramer-positive CD4+ T-cells 19.6 ± 4.0 [4]
MOG (35-55) peptide Tetramer-positive CD4+ T-cells 2.5 ± 0.3 [4]

| MOG ECD (1-125) | Tetramer-positive CD4+ T-cells | 6.8 ± 1.2 |[4] |

Table 2: Cytokine Profile of CNS-Infiltrating T-Cells in EAE

T-Cell Type Cytokine Positive Population Frequency (%) Citation
CD4+ T-cells IFN-γ+ ~10-15 [14]
CD4+ T-cells IL-17+ ~2-4 [9][14]
CD8+ T-cells IFN-γ+ ~15-25 [14]

| CD8+ T-cells | IL-17+ | ~1-2 |[14] |

Table 3: Proliferative Response of Splenocytes from EAE Mice

Stimulation Responding Population Proliferation (%) Citation
MOG (35-55) CD4+ T-cells ~25-30 [11]

| MOG (40-54) | CD8+ T-cells | ~20-25 |[11] |

Visualizations

G cluster_0 Sample Preparation cluster_1 Assay Pathways cluster_2 Data Acquisition & Analysis Start Tissue Collection (Spleen, LN, CNS) Prep Prepare Single-Cell Suspension Start->Prep Tetramer Tetramer & Surface Antibody Staining Prep->Tetramer Direct Enumeration Stim In Vitro Peptide Stimulation Prep->Stim Functional Assays Acquire Flow Cytometry Acquisition Tetramer->Acquire ICS Surface Stain, Fix/Perm, Intracellular Stain Stim->ICS ICS CFSE CFSE Labeling (pre-stim), Culture (3-5 days), Surface Stain Stim->CFSE Proliferation ICS->Acquire CFSE->Acquire Analysis Gating & Data Analysis Acquire->Analysis

Caption: Experimental workflow for flow cytometry analysis of MOG-specific T-cells.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC-II (I-Ab) + MOG(35-55) Peptide TCR T-Cell Receptor (TCR) TCR->MHC Recognition Activation Activation & Effector Function TCR->Activation Signal 1 CD4 CD4 CD4->MHC CD4->Activation Co-receptor Signal Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IFN-γ, IL-17) Activation->Cytokines

Caption: TCR recognition of MOG (35-55) peptide leading to T-cell activation.

References

Application Notes: Detection of Anti-MOG (35-55) Antibodies using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the surface of oligodendrocytes and the outermost layer of myelin sheaths.[1] Although a minor component of myelin proteins, MOG is a key autoantigen implicated in inflammatory demyelinating diseases such as Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] Specifically, the peptide fragment spanning amino acids 35-55 of MOG is a primary target for both cellular and humoral immune responses.[3] The presence of autoantibodies against MOG (35-55) is associated with myelin damage and the progression of these diseases.[2][3]

This document provides a detailed protocol for the detection and quantification of anti-MOG (35-55) antibodies in serum, plasma, and other biological fluids using an indirect Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a valuable tool for researchers studying the immunopathological mechanisms of MS and EAE, as well as for professionals in drug development evaluating potential therapeutics.[3][4]

Principle of the Assay

The anti-MOG (35-55) ELISA is a solid-phase immunoassay that relies on the specific binding of anti-MOG antibodies to the MOG (35-55) peptide coated on the surface of microplate wells. The basic principle involves the following steps:

  • Antigen Coating: High-binding microplate wells are coated with the synthetic MOG (35-55) peptide.

  • Sample Incubation: The biological sample (e.g., diluted serum) is added to the wells. Any anti-MOG (35-55) antibodies present in the sample will bind to the immobilized peptide.

  • Detection Antibody: A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), and specific for the host species of the primary antibody (e.g., anti-mouse IgG-HRP), is added. This enzyme-conjugated antibody binds to the captured anti-MOG antibodies.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added. The enzyme catalyzes the conversion of the substrate into a colored product.

  • Signal Detection: The color development is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is directly proportional to the amount of anti-MOG (35-55) antibody in the sample.

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available anti-MOG (35-55) IgG ELISA kits. This data is provided for comparison and to aid in assay selection.

ParameterMouse Anti-MOG (35-55) IgG ELISA Kit 1Mouse/Rat Anti-MOG (35-55) IgG Quantitative ELISA KitHuman MOG ELISA Kit
Detection Target Anti-MOG (35-55) IgGAnti-MOG (35-55) IgGMyelin-oligodendrocyte glycoprotein (MOG)
Reactivity MouseMouse, RatHuman
Detection Method ColorimetricColorimetricColorimetric
Detection Limit Not Specified1 ng/ml[5]0.094 ng/ml[6]
Detection Range Not Specified0.5-200 ng/ml[7]0.156-10 ng/ml[6]
Sample Type Serum, Plasma, Biological FluidsSerum, Cerebrospinal FluidNot Specified
Sample Volume Not Specified0.5 - 1.0 µlNot Specified

Experimental Protocol

This protocol is a generalized procedure based on commercially available ELISA kits.[2][5][8] It is recommended to refer to the specific manufacturer's instructions for the kit being used.

Materials and Reagents
  • MOG (35-55) peptide-coated 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., PBS with 1% BSA)

  • Anti-MOG (35-55) antibody standards

  • Test samples (serum, plasma, etc.)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and multichannel pipettes

  • Wash bottles or automated plate washer

  • Incubator (37°C)

Assay Procedure
  • Reagent Preparation:

    • Bring all reagents to room temperature before use.

    • Prepare working solutions of Wash Buffer and Sample Diluent from concentrates if necessary.

    • Prepare a standard curve by performing serial dilutions of the anti-MOG (35-55) antibody standard in Sample Diluent. A typical standard curve might range from 200 ng/mL to 3.12 ng/mL.[8]

    • Dilute test samples in Sample Diluent. A starting dilution of 1:100 is often recommended for serum.[2]

  • Assay Protocol:

    • Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate.

    • Add 100 µL of standards, diluted samples, and blank (Sample Diluent only) to the appropriate wells of the MOG (35-55) coated microplate.

    • Cover the plate and incubate for 1 hour at 37°C.[8]

    • Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[8]

    • Repeat the washing step as described above.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature (or 37°C, check kit instructions) for 15-30 minutes.[8] Monitor the color development.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.[8] The color in the wells should change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards, samples, and blank.

  • Subtract the average blank absorbance from the average absorbance of all other wells.

  • Plot a standard curve with the concentration of the anti-MOG (35-55) antibody standards on the x-axis and the corresponding corrected absorbance on the y-axis.

  • Determine the concentration of anti-MOG (35-55) antibodies in the test samples by interpolating their absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of anti-MOG (35-55) antibodies in the original sample.

Visualizations

Experimental Workflow

ELISA_Workflow start Start prep Prepare Reagents (Standards, Samples) start->prep add_sample Add 100µL of Standards, Samples, and Blank to MOG (35-55) Coated Plate prep->add_sample incubate1 Incubate 1 hour at 37°C add_sample->incubate1 wash1 Wash Plate (3-5 times) incubate1->wash1 add_secondary Add 100µL of HRP-conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate 1 hour at 37°C add_secondary->incubate2 wash2 Wash Plate (3-5 times) incubate2->wash2 add_substrate Add 100µL of TMB Substrate wash2->add_substrate incubate3 Incubate 15-30 min at Room Temperature (dark) add_substrate->incubate3 add_stop Add 50µL of Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze

Caption: ELISA workflow for the detection of anti-MOG (35-55) antibodies.

Pathological Role of Anti-MOG Antibodies

MOG_Antibody_Pathology mog_peptide MOG (35-55) Peptide on Oligodendrocyte binding Antibody Binding to MOG mog_peptide->binding autoantibody Anti-MOG (35-55) Autoantibody autoantibody->binding complement Complement System Activation binding->complement macrophage Macrophage/Microglia Activation (ADCC) binding->macrophage demyelination Demyelination complement->demyelination macrophage->demyelination axon_damage Axonal Damage demyelination->axon_damage disease CNS Inflammation & Neurological Deficits (EAE/MS) axon_damage->disease

Caption: Pathological cascade initiated by anti-MOG (35-55) antibodies.

References

Application Notes and Protocols: Adoptive Transfer of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-Specific T-Cells to Induce Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] The adoptive transfer model of EAE is a powerful tool that allows for the study of the effector phase of the disease, independent of the initial immunization process.[3][4] In this model, T-cells specific to myelin antigens, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, are generated in donor mice, activated in vitro, and then transferred to naïve recipient mice, which subsequently develop EAE.[3][4]

This approach is particularly valuable for investigating the roles of specific T-cell subsets (e.g., Th1 and Th17), cell trafficking, and the efficacy of therapeutic compounds on differentiated encephalitogenic T-cells.[3][4] These notes provide detailed protocols for inducing EAE in C57BL/6 mice via the adoptive transfer of MOG (35-55)-specific T-cells.

Experimental Workflow Overview

The adoptive transfer EAE model involves several key stages, beginning with the immunization of donor mice to generate MOG-specific T-cells. These cells are then harvested, restimulated in vitro to enhance their encephalitogenic potential, and finally injected into recipient mice to induce disease. The recipient mice are then monitored daily for clinical signs of EAE.

EAE_Adoptive_Transfer_Workflow cluster_donor Phase 1: Donor Mouse (Induction) cluster_invitro Phase 2: In Vitro Culture (Activation) cluster_recipient Phase 3: Recipient Mouse (Effector) donor_immunization Immunize Donor Mice (MOG 35-55/CFA) wait_period Immune Response (10-14 Days) donor_immunization->wait_period harvest Harvest Spleens/ Lymph Nodes wait_period->harvest cell_culture Isolate & Culture Splenocytes harvest->cell_culture restimulation Restimulate with MOG 35-55 & Cytokines cell_culture->restimulation adoptive_transfer Adoptive Transfer of Activated T-Cells restimulation->adoptive_transfer monitoring Daily Clinical Scoring of EAE adoptive_transfer->monitoring

Figure 1: Overall workflow for inducing EAE via adoptive transfer.

Detailed Experimental Protocols

Protocol 1: Generation of Encephalitogenic T-Cells in Donor Mice

This protocol describes the immunization of donor C57BL/6 mice to generate a population of T-cells reactive to MOG (35-55).

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile PBS

  • Syringes and needles (27G)

Procedure:

  • Prepare MOG/CFA Emulsion:

    • Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Create a 1:1 emulsion of the MOG peptide solution and CFA by drawing the two solutions into separate syringes and connecting them with a three-way stopcock or Luer-lock connector.

    • Force the mixture back and forth between the syringes until a stable, viscous, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • Anesthetize the donor mice.

    • Inject 100-200 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank or back of each mouse.[1] The total dose of MOG peptide per mouse should be 100-200 µg.[1][5]

  • Incubation Period:

    • House the mice under standard conditions for 10-14 days to allow for the development of an immune response.[3][6] Note: For the adoptive transfer model, pertussis toxin is generally not required for the donor mice.[6]

Protocol 2: Isolation and In Vitro Culture of MOG (35-55)-Specific T-Cells

This protocol details the harvesting of splenocytes from immunized donor mice and their subsequent activation and expansion in vitro.

Materials:

  • Immunized donor mice (from Protocol 1)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • MOG (35-55) peptide

  • Recombinant murine IL-12 (for Th1 polarization) or IL-23 (for Th17 polarization)

Procedure:

  • Harvest Splenocytes:

    • Euthanize the donor mice 10-14 days post-immunization.

    • Aseptically remove the spleens and place them in a petri dish containing cold RPMI medium.

    • Generate a single-cell suspension by gently grinding the spleens through a 70 µm cell strainer.[3]

    • Lyse red blood cells using RBC Lysis Buffer for 1 minute on ice, then neutralize with excess culture medium.

    • Wash the cells by centrifuging (300 x g, 10 min) and resuspending the pellet in fresh medium.

  • Cell Counting and Plating:

    • Perform a cell count using a hemocytometer and Trypan Blue to assess viability. The expected yield is approximately 200 million cells per donor mouse.[3]

    • Resuspend the cells in complete culture medium to a final density of 3–3.5 million cells/mL.[3]

  • In Vitro Restimulation:

    • Add MOG (35-55) peptide to the cell suspension to a final concentration of 10-20 µg/mL.[1][3]

    • To promote the differentiation of encephalitogenic T-cells, add recombinant cytokines. For a Th1-dominant response, add recombinant mouse IL-12 to a final concentration of 10-20 ng/mL.[1][3]

    • Culture the cells in T75 flasks at 37°C and 5% CO₂ for 3-4 days.

Protocol 3: Adoptive Transfer of T-Cells to Recipient Mice

This protocol describes the preparation of activated T-cells and their intravenous injection into naïve recipient mice.

Materials:

  • Activated T-cell culture (from Protocol 2)

  • Naïve female C57BL/6 recipient mice (8-12 weeks old)

  • Sterile PBS

  • Syringes and needles (27G)

Procedure:

  • Harvest Activated T-Cells:

    • After 3-4 days of culture, collect the non-adherent cells from the flasks. These are predominantly lymphocytes.

    • Wash the cells twice with sterile PBS by centrifugation (300 x g, 10 min).

  • Cell Counting and Preparation:

    • Perform a viable cell count.

    • Resuspend the cells in sterile PBS to a final concentration for injection.

  • Adoptive Transfer:

    • Inject 10-20 x 10⁶ viable cells suspended in 200-500 µL of PBS into each recipient mouse via the tail vein (intravenously, i.v.).[5][7]

Protocol 4: Clinical Evaluation of EAE

Recipient mice must be monitored daily for clinical signs of EAE. Scoring is performed using a standardized scale.

Procedure:

  • Daily Monitoring:

    • Beginning 7 days after the adoptive transfer, monitor the mice daily for clinical signs of disease and record their body weight.

    • Provide easy access to food and water on the cage floor for animals with impaired mobility.

  • Clinical Scoring:

    • Score the mice according to the standard EAE scoring scale. To minimize bias, scoring should be performed by an individual blinded to the experimental groups.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful induction of adoptive transfer EAE.

Table 1: Donor Mouse Immunization Parameters

Parameter Value Reference
Mouse Strain C57BL/6 [3][6]
MOG (35-55) Concentration 2 mg/mL [6]
MOG (35-55) Dose per Mouse 100-200 µg [1][9]
Emulsion Ratio (MOG:CFA) 1:1 [6]
Injection Volume 0.2 mL total (0.1 mL per site) [3]

| Immune Response Time | 10-14 days |[3][6] |

Table 2: In Vitro T-Cell Restimulation Parameters

Parameter Value Reference
Cell Plating Density 3–3.5 x 10⁶ cells/mL [3]
MOG (35-55) Peptide Conc. 10-20 µg/mL [1][3]
Recombinant mIL-12 Conc. 10-20 ng/mL [1][3]

| Culture Duration | 3-4 days |[7] |

Table 3: Adoptive Transfer and Monitoring Parameters

Parameter Value Reference
Recipient Mouse Strain C57BL/6 [3]
Number of Transferred Cells 10–20 x 10⁶ cells/mouse [7]
Injection Volume 0.2–0.5 mL [7]
Route of Administration Intravenous (i.v.) [5]
Onset of Clinical Signs ~7-10 days post-transfer [5]

| Peak of Disease | ~10-14 days post-transfer |[5] |

Table 4: Standard EAE Clinical Scoring Scale

Score Clinical Signs
0 No clinical signs, normal motor function.[8][10]
0.5 Limp tail tip.[8]
1.0 Completely limp tail.[8][11]
1.5 Limp tail and hind leg inhibition.[8]
2.0 Limp tail and definite hind limb weakness.[8][11]
2.5 Limp tail and paralysis of one hind limb.[5][8]
3.0 Limp tail and complete paralysis of both hind limbs.[8]
3.5 Complete hind limb paralysis and weakness in forelimbs.[11]
4.0 Quadriplegia (paralysis of all four limbs).[11]
5.0 Moribund state or death.[11]

Note: Half points may be used for intermediate signs.[8]

Key Signaling Pathways in EAE Pathogenesis

The pathogenesis of EAE is primarily driven by autoreactive CD4+ T-cells, particularly Th1 and Th17 subsets, which infiltrate the CNS and mediate inflammation and demyelination.[1]

EAE_Signaling_Pathway cluster_periphery Periphery (Lymphoid Organs) cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) T_cell Naïve CD4+ T-cell APC->T_cell activates Th1 Th1 Cell T_cell->Th1 differentiates via Th17 Th17 Cell T_cell->Th17 differentiates via MOG MOG 35-55 MOG->APC presents IFNg IFN-γ Th1->IFNg secretes BBB Blood-Brain Barrier (BBB) Th1->BBB infiltrates IL12 IL-12 IL12->Th1 IFNg->BBB increases permeability Demyelination Inflammation & Demyelination IFNg->Demyelination mediates IL17 IL-17 Th17->IL17 secretes Th17->BBB infiltrates IL23 IL-23 / IL-6 IL23->Th17 IL17->BBB increases permeability IL17->Demyelination mediates Myelin Myelin Sheath BBB->Myelin Myelin->Demyelination

Figure 2: T-cell signaling and differentiation in EAE pathogenesis.

Upon activation by APCs presenting the MOG peptide, naïve CD4+ T-cells differentiate into pathogenic effector cells. Cytokines present in the microenvironment direct this differentiation. IL-12 promotes the development of IFN-γ-producing Th1 cells, while cytokines like IL-6 and IL-23 drive the differentiation of IL-17-producing Th17 cells.[1] Both Th1 and Th17 cells are capable of migrating to the CNS, crossing the blood-brain barrier, and initiating an inflammatory cascade that leads to the recruitment of other immune cells, demyelination, and the clinical signs of EAE.[1][12] The TLR-MyD88 signaling pathway is also implicated in this process, playing a role in the activation of T-cells, B-cells, and dendritic cells, and contributing to the breakdown of the blood-brain barrier.[13]

References

Application Notes and Protocols for MOG (35-55) in CNS Demyelination and Neuronal Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein found exclusively in the central nervous system (CNS) on the outermost surface of the myelin sheath and oligodendrocytes. The peptide fragment spanning amino acids 35-55, MOG (35-55), is a key immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in rodents.[1] EAE is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.[2][3] Immunization with MOG (35-55) triggers a T-cell mediated autoimmune response leading to inflammation, demyelination, and axonal damage, closely mimicking the pathological hallmarks of MS.[4] This model provides a valuable platform for investigating the mechanisms of CNS demyelination and for evaluating potential therapeutic strategies. Furthermore, the MOG (35-55) EAE model is increasingly being utilized to study the complex processes of neuronal regeneration and remyelination that can occur following inflammatory demyelination.[5][6]

These application notes provide detailed protocols for inducing CNS demyelination using MOG (35-55) and for assessing both the pathological and regenerative outcomes. The included data and methodologies are intended to guide researchers in utilizing this model for studies in neuroinflammation, neurodegeneration, and the development of novel therapeutics.

Data Presentation

Table 1: Clinical Scoring of MOG (35-55)-Induced EAE in C57BL/6 Mice
Clinical ScoreDescription of Symptoms
0No clinical signs of EAE.
1Limp tail.
2Hind limb weakness or waddling gait.
3Partial hind limb paralysis.
4Complete hind limb paralysis.
5Moribund state or death.

Source: Adapted from multiple EAE protocols.[7]

Table 2: Quantitative Histopathological and Immunological Parameters in MOG (35-55) EAE
ParameterMethod of AnalysisTypical Findings in EAE MiceReference
CNS Infiltration Immunohistochemistry (IHC) for CD4+, CD8+, MacrophagesIncreased infiltration of inflammatory cells in spinal cord and brain.[8]
Demyelination Luxol Fast Blue (LFB) StainingAreas of myelin loss in the white matter tracts of the spinal cord and brain.[6][8]
Axonal Damage Silver Staining (e.g., Bielschowsky) or IHC for APPPresence of axonal spheroids and transected axons.[5]
Oligodendrocyte Loss IHC for Olig2, CC1Reduction in the number of mature oligodendrocytes.[8]
Neuronal Loss Nissl Staining, NeuN IHCDecreased neuronal density in affected CNS regions.[9]
Gene Expression qRT-PCRUpregulation of pro-inflammatory cytokines (IFN-γ, IL-17) and downregulation of myelin-related genes (Mbp, Plp1).[5]
T-cell Proliferation BrdU or CFSE AssayIncreased proliferation of MOG (35-55)-specific T-cells in response to antigen re-stimulation.[10]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (35-55) in C57BL/6 Mice

Materials:

  • MOG (35-55) peptide (amino acid sequence: MEVGWYRSPFSRVVHLYRNGK)[1]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Preparation of MOG (35-55) Emulsion:

    • Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA by ensuring the Mycobacterium tuberculosis is well suspended.

    • In a sterile glass syringe, mix equal volumes of the MOG (35-55) solution and CFA.

    • Emulsify the mixture by repeatedly drawing and expelling it between two connected syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[11]

    • The final concentration of MOG (35-55) in the emulsion will be 1 mg/mL.

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the MOG (35-55)/CFA emulsion subcutaneously (s.c.) at two sites on the flank (total of 200 µL per mouse).[12][13]

    • On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of Pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.[7]

  • Clinical Monitoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE using the scoring system in Table 1.[7][12]

    • Record the body weight of each mouse daily, as weight loss is an early indicator of disease onset.

Protocol 2: Histological Analysis of CNS Demyelination and Inflammation

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Luxol Fast Blue (LFB) stain

  • Hematoxylin and Eosin (H&E) stain

  • Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Iba1 for microglia/macrophages)

  • Appropriate secondary antibodies and detection reagents

  • Microscope

Procedure:

  • Tissue Preparation:

    • At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.

    • Embed the tissues in OCT compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat and mount on slides.

  • Staining for Demyelination (LFB):

    • Stain the sections with LFB solution to visualize myelin.

    • Differentiate with lithium carbonate solution.

    • Counterstain with a nuclear stain like Nuclear Fast Red.

    • Dehydrate and coverslip. Demyelinated areas will appear as pale or unstained regions within the blue-stained white matter.[8]

  • Staining for Inflammation (H&E and IHC):

    • For general inflammation, stain sections with H&E to visualize cellular infiltrates.

    • For specific immune cell populations, perform immunohistochemistry using antibodies against markers such as CD4 for helper T-cells, CD8 for cytotoxic T-cells, and Iba1 for microglia/macrophages.[8]

Protocol 3: Assessment of Neuronal and Axonal Integrity

Materials:

  • Primary antibodies (e.g., anti-NeuN for neurons, anti-SMI-32 for non-phosphorylated neurofilament, anti-APP for axonal transport deficits)

  • Fluorescent secondary antibodies

  • Confocal or fluorescence microscope

Procedure:

  • Immunofluorescence Staining:

    • Use cryosections prepared as in Protocol 2.

    • Perform immunofluorescence staining with antibodies against neuronal and axonal markers.

    • For example, co-stain with an axonal marker (e.g., SMI-32) and a myelin marker (e.g., anti-MBP) to visualize demyelinated axons.

    • Staining for Amyloid Precursor Protein (APP) can reveal accumulations in damaged axons, indicating impaired axonal transport.

  • Quantification:

    • Capture images using a confocal or fluorescence microscope.

    • Quantify neuronal loss by counting NeuN-positive cells in defined regions of interest.

    • Assess axonal damage by measuring the density of intact axons or the number of axonal spheroids (swellings).

Signaling Pathways and Experimental Workflows

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0 & 2) cluster_disease Disease Progression & Analysis MOG_Peptide MOG (35-55) Peptide Emulsion MOG/CFA Emulsion MOG_Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection of Emulsion Emulsion->SC_Injection Mouse C57BL/6 Mouse IP_Injection Intraperitoneal Injection of PTX Clinical_Scoring Daily Clinical Scoring & Weight Measurement SC_Injection->Clinical_Scoring PTX Pertussis Toxin (PTX) PTX->IP_Injection Tissue_Collection CNS Tissue Collection (Peak Disease) Clinical_Scoring->Tissue_Collection Histology Histological Analysis (Demyelination, Inflammation) Tissue_Collection->Histology Regen_Analysis Neuronal/Axonal Integrity Analysis Tissue_Collection->Regen_Analysis Demyelination_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) MOG MOG (35-55) APC Antigen Presenting Cell (APC) MOG->APC T_Cell Naive T-Cell APC->T_Cell Presents Antigen Th1 Th1 Cell T_Cell->Th1 Th17 Th17 Cell T_Cell->Th17 BBB Blood-Brain Barrier (BBB) Th1->BBB Crosses Demyelination Demyelination Th1->Demyelination IFN-γ Th17->BBB Crosses Th17->Demyelination IL-17 Microglia Microglia (Activated) BBB->Microglia Activates Microglia->Demyelination Inflammatory Cytokines Oligodendrocyte Oligodendrocyte Myelin Myelin Sheath Oligodendrocyte->Myelin Maintains Axon Axon Myelin->Axon Protects Demyelination->Oligodendrocyte Damages Axon_Damage Axonal Damage Demyelination->Axon_Damage Neuronal_Regeneration_Logic Demyelination MOG (35-55) Induced Demyelination Inflammation Resolution of Inflammation Demyelination->Inflammation Axon_Sprouting Axonal Sprouting & Synaptic Plasticity Demyelination->Axon_Sprouting OPC_Activation Oligodendrocyte Precursor Cell (OPC) Activation & Differentiation Inflammation->OPC_Activation Remyelination Remyelination OPC_Activation->Remyelination Functional_Recovery Neuronal Regeneration & Functional Recovery Remyelination->Functional_Recovery Axon_Sprouting->Functional_Recovery

References

Application Notes and Protocols for the Use of MOG (35-55) in MPTP-Induced Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely utilized tool for studying the pathology of Parkinson's disease, as it selectively damages dopaminergic neurons in the substantia nigra.[1] Emerging research has highlighted the significant role of the immune system in the progression of neurodegenerative diseases.[2] Myelin Oligodendrocyte Glycoprotein (MOG) (35-55), an immunodominant peptide of MOG, is a key agent in inducing experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[1][3] The combination of MOG (35-55) with the MPTP model provides a unique platform to investigate the complex interplay between autoimmune reactions and neurodegeneration. Depending on the timing of administration, MOG (35-55)-induced immune activation can either offer neuroprotection or suppress neuronal regeneration, making it a versatile tool for studying neuroinflammatory and neuroregenerative processes.[4][5]

Application 1: Neuroprotective Effects of MOG (35-55) Pre-immunization in the MPTP Model

This application focuses on the use of MOG (35-55) to induce a neuroprotective immune response prior to MPTP-induced neurotoxicity. Immunization with MOG (35-55) before MPTP administration has been shown to reduce dopaminergic damage and dopamine depletion.[4] This protective effect is associated with a modulated inflammatory response, characterized by decreased microglial activation and reduced infiltration of CD8+ lymphocytes.[4]

Quantitative Data Summary
ParameterMPTP OnlyMOG (35-55) + MPTPAge of MiceReference
Dopamine Depletion SignificantLess pronounced2 and 12 months[4]
Dopaminergic Damage SignificantLess pronounced2 and 12 months[4]
Microglial Reaction IncreasedSignificantly diminished2 and 12 months[4]
CD8+ Lymphocyte Infiltration IncreasedReduced2 and 12 months[4]
Neuronal Survival DecreasedSubstantially enhanced2 and 10 months[6]
Experimental Protocol

Objective: To assess the neuroprotective effect of MOG (35-55) immunization prior to MPTP-induced dopaminergic neurodegeneration.

Materials:

  • C57Bl male mice (2 or 10-12 months old)[4][6]

  • MOG (35-55) peptide (e.g., from Sigma-Aldrich)

  • Complete Freund's Adjuvant (CFA)

  • MPTP hydrochloride

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • MOG (35-55) Immunization (Day 0):

    • Prepare an emulsion of MOG (35-55) in CFA.

    • Inject mice with MOG (35-55) in CFA. One study administered an injection 6 days before MPTP administration.[4]

  • MPTP Administration (Day 6):

    • Dissolve MPTP hydrochloride in sterile saline.

    • Administer MPTP intraperitoneally (i.p.) at a dose of 40 mg/kg.[4]

  • Control Groups:

    • A group receiving only MPTP.

    • A group receiving only the MOG (35-55)/CFA immunization.

    • A saline-injected control group.

  • Post-Injection Monitoring and Analysis:

    • Monitor animals for clinical signs of EAE.[7]

    • At selected time points post-MPTP injection, sacrifice animals and harvest brain tissue (substantia nigra and striatum).

    • Analyze tissues for:

      • Dopamine levels (e.g., via HPLC).[6]

      • Immunohistochemistry for markers of microglial activation (e.g., Iba1) and T-cell infiltration (e.g., CD8).[4]

      • Quantification of dopaminergic neuron survival (e.g., tyrosine hydroxylase staining).[6]

      • mRNA expression of pro-inflammatory cytokines (IL-1 beta, TNFalpha, INF gamma) and trophic factors (TGFbeta, GDNF) via qPCR.[4]

Signaling Pathway Diagram

Neuroprotective_Pathway MOG_Pre MOG (35-55) Pre-immunization Immune_Mod Modulated Immune Response MOG_Pre->Immune_Mod Microglia Diminished Microglial Activation Immune_Mod->Microglia T_Cell Reduced CD8+ Lymphocyte Infiltration Immune_Mod->T_Cell DA_Neuron Dopaminergic Neuron Microglia->DA_Neuron T_Cell->DA_Neuron MPTP MPTP Insult MPTP->DA_Neuron causes damage Neuroprotection Neuroprotection DA_Neuron->Neuroprotection

Caption: Neuroprotective pathway of MOG (35-55) pre-immunization in the MPTP model.

Application 2: Suppression of Neuronal Regeneration by Post-MPTP MOG (35-55) Immunization

This application explores the use of MOG (35-55) to induce an autoimmune reaction following MPTP-induced injury, which has been shown to suppress the spontaneous regeneration of dopaminergic neurons.[5][8] This model is useful for studying the detrimental effects of a post-injury autoimmune response on neuronal recovery.

Quantitative Data Summary
ParameterMPTP OnlyMPTP + MOG (35-55)Time PointReference
Striatal Dopamine Level (vs. control) -63%-63%Day 7[5][8]
Increase in Striatal Dopamine (vs. MPTP only) Spontaneous increaseReduced by 23%Day 14[5][8]
Increase in Striatal Dopamine (vs. MPTP only) Spontaneous increaseReduced by 17%Day 28[5][8]
Increase in Striatal Dopamine (vs. MPTP only) Spontaneous increaseReduced by 15%Day 50[5][8]
Experimental Protocol

Objective: To evaluate the suppressive effect of a post-injury MOG (35-55)-induced autoimmune reaction on the regeneration of dopaminergic neurons.

Materials:

  • C57BL mice[5][8]

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA)

  • MPTP hydrochloride

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • MPTP Administration (Day 0):

    • Administer MPTP (40 mg/kg, i.p.) to induce dopaminergic neuron injury.[5][8]

  • MOG (35-55) Immunization (Day 7):

    • Seven days after MPTP intoxication, immunize mice with MOG (35-55) peptide in CFA.[5][8]

  • Control Groups:

    • A group receiving only MPTP.

    • A saline-injected control group.

  • Post-Injection Monitoring and Analysis:

    • Monitor the clinical course of EAE daily.[5]

    • At various time points (e.g., 14, 28, and 50 days post-MPTP), sacrifice animals.[5][8]

    • Harvest striatal tissue and measure dopamine content to assess the extent of regeneration.[5][8]

Experimental Workflow Diagram

Workflow_Suppression Start Start MPTP Day 0: Administer MPTP (40 mg/kg) Start->MPTP Injury Dopaminergic Neuron Injury MPTP->Injury MOG_Post Day 7: Immunize with MOG (35-55)/CFA Injury->MOG_Post Autoimmune Induce Autoimmune Reaction MOG_Post->Autoimmune Analysis Days 14, 28, 50: Measure Striatal Dopamine Autoimmune->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MOG (35-55) for Consistent EAE Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Myelin Oligodendrocyte Glycoprotein (35-55) peptide for consistent induction of Experimental Autoimmune Encephalomyelitis (EAE).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of MOG (35-55) for EAE induction in C57BL/6 mice?

A1: For female C57BL/6 mice, a common and effective starting dose is 200 µg of MOG (35-55) peptide per mouse.[1] However, successful EAE induction has been reported with doses ranging from 50 µg to 300 µg.[2][3] The optimal dose can vary between laboratories and even between different batches of reagents. It is advisable to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: How does the dosage of Pertussis Toxin (PTX) affect MOG (35-55)-induced EAE?

A2: Pertussis Toxin is a crucial component that enhances EAE development by increasing the permeability of the blood-brain barrier to inflammatory cells.[4] The dosage of PTX directly influences the severity of the disease; higher doses generally lead to more severe EAE.[4] A typical protocol uses two intraperitoneal (i.p.) injections of PTX, one on the day of immunization (Day 0) and another 48 hours later (Day 2).[5] The potency of different PTX batches can vary, necessitating careful dose selection and consistency.

Q3: What are the key factors that influence the consistency of EAE induction?

A3: Several factors can impact the reproducibility of EAE induction:

  • Mouse Strain, Age, and Sex: C57BL/6 mice are a commonly used strain.[6] Female mice aged 9-13 weeks are generally recommended as they tend to develop more consistent EAE than males.[4]

  • Reagent Quality: The purity and quality of the MOG (35-55) peptide, Complete Freund's Adjuvant (CFA), and PTX are critical.[4][7] Residual counter-ions from peptide synthesis, such as trifluoroacetic acid (TFA), can also influence disease development.[8][9]

  • Emulsion Preparation: The proper emulsification of MOG (35-55) in CFA is essential for a stable and effective immunogen.[4][7]

  • Injection Technique: Consistent subcutaneous injection technique is important to ensure proper delivery of the emulsion and minimize stress to the animals.[4]

  • Animal Husbandry and Stress: High-stress levels can decrease EAE susceptibility. Acclimatizing mice to the facility and handling procedures for at least a week before immunization is recommended.[4][10]

Q4: Can EAE be induced without Pertussis Toxin?

A4: Yes, it is possible to induce EAE without PTX, although this may result in milder or less consistent disease.[2][11] This approach can be useful for studying the specific contribution of the antigen to the disease process without the confounding inflammatory effects of PTX.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no EAE incidence 1. Suboptimal MOG (35-55) or PTX dosage: The dose may be too low for your specific mouse strain or facility conditions.[6] 2. Improper emulsion preparation: The emulsion may be unstable, leading to poor antigen presentation. 3. Poor quality of reagents: The MOG peptide, CFA, or PTX may be degraded or of low purity.[7] 4. Mouse strain or age: The mouse strain may be resistant, or the animals may be too young or too old.[7]1. Perform a dose-titration experiment: Test a range of MOG (35-55) (e.g., 100 µg, 200 µg, 300 µg) and/or PTX doses.[2][3] 2. Ensure proper emulsification: The emulsion should be thick and stable. Test for stability by placing a drop in water; it should not disperse. 3. Use high-quality, validated reagents: Purchase reagents from reputable suppliers and handle them according to the manufacturer's instructions. 4. Use recommended mouse strains and age: For MOG (35-55) induced EAE, female C57BL/6 mice between 9-13 weeks of age are recommended.[4]
High variability in EAE severity 1. Inconsistent injection technique: Variation in the volume or location of the subcutaneous injection.[4] 2. Animal stress: Differences in handling and housing conditions can lead to variable stress levels.[4] 3. Inconsistent emulsion preparation: Batch-to-batch variation in the emulsion quality.1. Standardize injection procedure: Ensure all personnel are trained in the same subcutaneous injection technique. 2. Minimize animal stress: Acclimatize mice and maintain consistent husbandry practices.[10] 3. Prepare one large batch of emulsion: For a given experiment, prepare a single batch of MOG/CFA emulsion to be used for all animals.
Excessive EAE severity and mortality 1. MOG (35-55) or PTX dosage is too high: The dose is overwhelming the animals' systems.[4] 2. Mouse strain is highly susceptible. 1. Reduce the dose of MOG (35-55) and/or PTX: Perform a pilot study with lower doses.[2] 2. Consult literature for appropriate dosages for your specific mouse strain.
Unexpected disease course (e.g., rapid remission) 1. Dosage of MOG (35-55): Some studies suggest that different doses can influence the disease course (e.g., chronic vs. relapsing-remitting).[3] 2. Genetic background of mice. [12]1. Review and adjust the MOG (35-55) dosage based on the desired disease phenotype. 2. Ensure the use of a genetically consistent mouse colony.

Quantitative Data Summary

Table 1: Effect of MOG (35-55) Dosage on EAE Clinical Score in C57BL/6 Mice (without PTX)

MOG (35-55) Dosage (µg)Peak Mean Clinical ScoreReference(s)
50~1.5[2]
100~2.5[2]
150~2.0[2]

Note: This table summarizes data from a study where EAE was induced without Pertussis Toxin. The clinical scores represent the peak severity observed.

Table 2: Typical EAE Induction Parameters with MOG (35-55) in C57BL/6 Mice

ParameterRecommended Value/ProcedureReference(s)
Mouse Strain C57BL/6J or C57BL/6N[5]
Sex Female[4]
Age 8-13 weeks[4][5]
MOG (35-55) Dose 100 - 300 µ g/mouse [3]
Adjuvant Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis
Pertussis Toxin (PTX) Dose 200 - 500 ng/mouse[1][7]
Immunization Route Subcutaneous (s.c.)[5]
PTX Administration Route Intraperitoneal (i.p.)[5]
PTX Injection Schedule Day 0 and Day 2 post-immunization[5][12]
Expected Onset of Disease 9 - 14 days post-immunization[4]
Expected Incidence 80 - 100%[3][4][13]

Experimental Protocols

Protocol 1: Standard EAE Induction with MOG (35-55) and PTX

This protocol is adapted from several sources and represents a widely used method for inducing a chronic EAE model in C57BL/6 mice.[3][4][12]

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS) or saline

  • Female C57BL/6 mice (9-12 weeks old)

  • Two 1 mL Luer-lock syringes

  • One three-way stopcock

  • Insulin syringes with 27G needles

Procedure:

  • MOG (35-55) Solution Preparation: Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

  • PTX Solution Preparation: Reconstitute PTX in sterile PBS to a final concentration of 2 µg/mL (for a 200 ng dose in 100 µL).

  • Emulsion Preparation: a. Draw 100 µL of the MOG (35-55) solution into one 1 mL syringe. b. Draw 100 µL of CFA into the second 1 mL syringe. c. Connect the two syringes to the three-way stopcock. d. Force the contents back and forth between the syringes for at least 10 minutes until a thick, stable white emulsion is formed. e. To test the stability, place a drop of the emulsion into a beaker of water. A stable emulsion will not disperse.

  • Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total of 200 µL per mouse). c. Immediately following the immunization, inject 100 µL of the PTX solution intraperitoneally.

  • Second PTX Injection (Day 2): a. Administer a second intraperitoneal injection of 100 µL of the PTX solution.

  • Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. b. Use a standard EAE scoring system (e.g., 0-5 scale). c. Provide easily accessible food and water for animals with severe paralysis.

Visualizations

EAE_Induction_Workflow Experimental Workflow for MOG (35-55) EAE Induction cluster_prep Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) prep_mog Prepare MOG (35-55) Solution emulsify Emulsify MOG + CFA prep_mog->emulsify prep_cfa Prepare CFA prep_cfa->emulsify prep_ptx Prepare PTX Solution inject_ptx1 Intraperitoneal Injection of PTX prep_ptx->inject_ptx1 inject_emulsion Subcutaneous Injection of Emulsion emulsify->inject_emulsion inject_ptx2 Second Intraperitoneal Injection of PTX inject_ptx1->inject_ptx2 monitor Daily Clinical Scoring & Weight Measurement inject_ptx2->monitor

Workflow for MOG (35-55) induced EAE.

EAE_Pathogenesis_Pathway Simplified Signaling in EAE Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) mog_cfa MOG (35-55) in CFA apc Antigen Presenting Cell (APC) mog_cfa->apc uptake naive_t Naive CD4+ T Cell apc->naive_t antigen presentation th1 Th1 Cell naive_t->th1 differentiation th17 Th17 Cell naive_t->th17 differentiation activated_t Activated T Cells th1->activated_t th17->activated_t bbb Blood-Brain Barrier activated_t->bbb crossing microglia Microglia Activation bbb->microglia inflammation Neuroinflammation & Demyelination microglia->inflammation ptx Pertussis Toxin ptx->bbb increases permeability

Simplified EAE pathogenesis signaling.

References

Troubleshooting inconsistent clinical scores in MOG (35-55) EAE models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent clinical scores and other common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in EAE clinical scores.

Question: Why am I observing high variability in clinical scores between animals in the same experimental group?

Answer: High inter-animal variability is a known challenge in the MOG (35-55) EAE model and can stem from several factors:

  • Reagent Quality and Preparation:

    • MOG (35-55) Peptide: The purity and source of the peptide can significantly impact disease induction. Different salt forms (e.g., TFA vs. acetate) may also influence the immune response.[1]

    • Complete Freund's Adjuvant (CFA): The concentration and batch of Mycobacterium tuberculosis within the CFA are critical for a robust immune response.[2]

    • Pertussis Toxin (PTx): PTx batches can vary in potency, which directly affects the severity and incidence of EAE.[1][3] It is crucial to titrate each new lot of PTx or obtain potency information from the supplier.

    • Emulsion Quality: An improper or unstable emulsion of MOG/CFA will lead to inconsistent antigen delivery and a variable immune response. The emulsion should be thick and stable, not separating upon standing.

  • Animal-Related Factors:

    • Genetics: Although inbred mouse strains like C57BL/6 are used, minor genetic drift between substrains or suppliers can contribute to variability.

    • Microbiome: The gut microbiome composition can influence the immune system and EAE susceptibility.[4] Diet and housing conditions can alter the microbiome.[4]

    • Age and Sex: While some studies report no sex differences in disease severity, others may observe variations.[2] Age is also a critical factor, with mice between 9 to 13 weeks old often recommended.[5]

    • Stress: Stressed animals may have an altered immune response, potentially reducing EAE severity.[5]

  • Procedural Inconsistencies:

    • Immunization Technique: The injection volume, location (subcutaneous injections near lymph nodes are common), and technique must be consistent across all animals.[2]

    • Clinical Scoring: Subjectivity in clinical scoring is a major source of variability. It is essential to have well-defined scoring criteria and for scorers to be blinded to the experimental groups.[6] Consistent handling and observation times are also important.

Question: What could be the reason for a lower-than-expected disease incidence or severity?

Answer: Low disease incidence or mild clinical scores can be disappointing and are often traced back to issues with the induction protocol.

  • Suboptimal Reagent Dosages:

    • MOG (35-55) Peptide: Insufficient peptide dosage can lead to a weaker immune response. Doses typically range from 100 µg to 300 µg per mouse.[2]

    • Pertussis Toxin (PTx): As mentioned, PTx potency is critical. A lower-than-required dose will result in delayed onset and reduced severity.[2][3]

  • Immunization Strategy:

    • Number of Immunizations: Some protocols utilize a single MOG/CFA injection, while others employ a second injection around day 7. A single injection may lead to reduced disease severity and a higher chance of spontaneous recovery.[2]

  • Animal Health Status:

    • Underlying health issues or infections can compromise the immune response to the EAE induction. Ensure animals are healthy and properly acclimated before the experiment.

Question: My EAE model is showing a different disease course than expected (e.g., acute monophasic instead of chronic). Why?

Answer: The disease course in the MOG (35-55) EAE model in C57BL/6 mice is typically chronic-progressive, but variations can occur.

  • Antigen Choice: While you are using MOG (35-55), it's important to confirm this is the case. Other antigens, like PLP 139-151 in SJL mice, produce a relapsing-remitting course.

  • Mouse Strain: The genetic background of the mouse is a primary determinant of the disease course. C57BL/6 mice immunized with MOG (35-55) typically exhibit a chronic, non-relapsing paralysis.[7][8]

  • Reagent Dosages: Variations in MOG (35-55) and PTx dosages have been reported to modify the disease course.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard clinical scoring system for MOG (35-55) EAE in mice?

A1: A widely used 5-point scoring system is as follows. Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to provide more granular data.[6]

ScoreClinical Signs
0 No clinical signs.[9][10]
0.5 Partial loss of tail tone.[9]
1 Complete tail limpness/paralysis.[9][10]
2 Limp tail and waddling gait (ataxia).[10]
2.5 Ataxia with partial limb paralysis.[10]
3 Partial hindlimb paralysis.[9]
3.5 Total paralysis of one limb with partial paralysis of the second limb.[10]
4 Complete paralysis of both hind limbs.[9][10]
5 Moribund state or death.[9][10]

Q2: How can I minimize subjectivity in clinical scoring?

A2: To enhance the reliability of clinical scoring:

  • Blinding: The person scoring the animals should be unaware of the treatment groups.[6]

  • Standardized Protocol: Use a clear, defined scoring rubric. Have multiple trained individuals score the animals independently and compare results for consistency.

  • Consistent Observation: Score the animals at the same time each day.

  • Record Keeping: Take detailed notes and, if possible, video recordings to review ambiguous scores.

Q3: What are the key parameters to consider when optimizing the MOG (35-55) EAE protocol?

A3: The following table summarizes key parameters and their typical ranges or considerations.

ParameterTypical Range/ConsiderationImpact on EAE
Mouse Strain C57BL/6JSusceptible to chronic EAE with MOG (35-55).[7]
Age 9-13 weeksAge can influence immune response and disease susceptibility.[5]
MOG (35-55) Dose 100-300 µ g/mouse Higher doses do not always correlate with more severe disease and can sometimes induce tolerance.[1]
CFA (M. tuberculosis) 1-5 mg/mLEssential adjuvant for T-cell activation.
Pertussis Toxin (PTx) Dose 100-500 ng/mouseDose-dependent effect on disease severity and incidence; batch potency varies.[2][3]
Number of Immunizations 1 or 2A second MOG/CFA injection on day 7 can lead to a more robust and sustained disease course.[2]

Experimental Protocols

Detailed Methodology for EAE Induction in C57BL/6 Mice

This protocol is a synthesis of commonly used methods.[2][5][7]

  • Animal Preparation:

    • Use female C57BL/6 mice, 9-13 weeks of age.

    • Allow mice to acclimate for at least one week before the experiment.

  • Reagent Preparation:

    • MOG (35-55)/CFA Emulsion:

      • Dissolve MOG (35-55) peptide in sterile PBS or saline to a final concentration of 1-3 mg/mL.

      • Prepare an equal volume of CFA containing Mycobacterium tuberculosis (e.g., 4 mg/mL).

      • Create a stable water-in-oil emulsion by mixing the MOG solution and CFA. This can be done by using two Luer-lock syringes connected by a stopcock or an emulsifying needle, and passing the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.

    • Pertussis Toxin (PTx):

      • Reconstitute lyophilized PTx in sterile, pyrogen-free water or PBS to the desired stock concentration.

      • Dilute the stock solution in sterile PBS to the final injection concentration (e.g., 200 ng in 100 µL).

  • Immunization Procedure:

    • Day 0:

      • Anesthetize the mice.

      • Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided into two 100 µL injections on the flanks.

      • Administer the first dose of PTx (e.g., 200 ng) intraperitoneally (i.p.).

    • Day 2:

      • Administer the second dose of PTx (e.g., 200 ng) i.p.

  • Post-Immunization Monitoring:

    • Begin daily monitoring of body weight and clinical scores around day 7 post-immunization.

    • Provide easy access to food and water for animals with motor deficits.

Visualizations

EAE_Induction_Workflow EAE Induction and Scoring Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase cluster_outcome Outcome prep_reagents Prepare MOG/CFA Emulsion and Pertussis Toxin day0 Day 0: - Anesthetize Mice - Subcutaneous MOG/CFA Injection - Intraperitoneal PTx Injection prep_reagents->day0 day2 Day 2: - Intraperitoneal PTx Injection day0->day2 monitoring Day 7 onwards: - Daily Weight Measurement - Daily Clinical Scoring day2->monitoring analysis Data Analysis: - Mean Clinical Score - Disease Incidence - Max Score monitoring->analysis

Caption: Workflow for MOG (35-55) EAE induction and monitoring.

Troubleshooting_Logic Troubleshooting Inconsistent EAE Scores cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_animal Animal Factors start Inconsistent Clinical Scores reagent_quality Check MOG, CFA, PTx Quality and Potency start->reagent_quality emulsion Verify Emulsion Stability start->emulsion injection Review Injection Technique (Volume, Site) start->injection scoring Ensure Blinded and Standardized Scoring start->scoring genetics Confirm Mouse Strain and Supplier start->genetics environment Assess Animal Health, Age, and Stressors start->environment

Caption: Key areas to investigate for inconsistent EAE scores.

References

Improving the stability of MOG (35-55) peptide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and efficacy of your peptide solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve lyophilized MOG (35-55) peptide?

A1: It is recommended to first reconstitute the lyophilized MOG (35-55) peptide in sterile deionized water (ddH₂O) to create a stock solution, typically at a concentration of 1-2 mg/mL.[1] For certain applications, such as inducing Experimental Autoimmune Encephalomyelitis (EAE), direct dissolution in saline to a concentration of 2 mg/mL is also a common practice.[2] To aid dissolution and ensure a homogenous solution, sonication can be utilized.[3] It is advisable to consult the product-specific datasheet for the most accurate reconstitution instructions.

Q2: What is the best way to store MOG (35-55) peptide solutions?

A2: Once dissolved, the MOG (35-55) peptide solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] These aliquots should be stored at or below -20°C for long-term stability.[2][3][4] For short-term storage of a few hours, a prepared emulsion of MOG (35-55) and Complete Freund's Adjuvant (CFA) can be kept at 4°C.[5] One study has shown that a CFA/MOG emulsion can be stored at 4°C for up to 15 weeks without losing its ability to induce EAE.[6]

Q3: Can I dissolve MOG (35-55) directly in Phosphate-Buffered Saline (PBS)?

A3: While MOG (35-55) is often used in PBS for experimental applications, it is recommended to prepare the concentrated stock solution in sterile ddH₂O first.[1] PBS can sometimes reduce the solubility of the peptide, so it is best to dilute the water-based stock solution with PBS immediately before use to achieve the desired final concentration.[1]

Q4: What are the common applications of MOG (35-55) peptide?

A4: The primary application of MOG (35-55) peptide is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in rodents, which serves as a widely used animal model for human multiple sclerosis (MS).[7][8][9][10] In this model, the peptide acts as an antigen to trigger a T-cell mediated autoimmune response against the myelin sheath in the central nervous system.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve or solution is cloudy The peptide may have low solubility in the chosen solvent. Aggregation may be occurring.Use a sonicator to aid in dissolving the peptide.[3] If dissolving in PBS is problematic, prepare a stock solution in sterile deionized water first, then dilute with PBS before use.[1] If the product is not completely clear after standing at room temperature, centrifuge the vial.[4]
Variability in EAE induction The quality of the MOG (35-55)/CFA emulsion is critical. Improper emulsification can lead to inconsistent results. The experimental environment can also influence disease incidence and symptoms.[2]Ensure thorough mixing of the MOG (35-55) solution and CFA for at least 10 minutes to create a stable emulsion.[7] A simple test for a good water-in-oil emulsion is to place a drop in water; it should remain intact.[10] Maintain consistent experimental conditions for all animals.
Peptide degradation Repeated freeze-thaw cycles can degrade the peptide, reducing its efficacy.Aliquot the stock solution into single-use vials after initial dissolution to minimize freezing and thawing.[3][4]
Unexpected aggregation Certain modifications, like citrullination, and environmental factors such as pH can induce amyloid-like aggregation of MOG (35-55).[11][12][13]Be mindful of the specific MOG (35-55) variant being used. For citrullinated peptides, aggregation can be pH-dependent, with some forms aggregating more at acidic pH (e.g., 4.0-5.0).[11]

Quantitative Data Summary

Parameter Value Solvent Reference
Solubility 0.50 mg/mLWater
Recommended Stock Concentration 1-2 mg/mLSterile ddH₂O[1]
Stock Concentration for EAE 2 mg/mLSaline[2]

Experimental Protocols

Protocol for Preparation of MOG (35-55) Solution for EAE Induction
  • Reconstitution of Lyophilized Peptide:

    • Aseptically add sterile, pyrogen-free saline to the vial of lyophilized MOG (35-55) to achieve a final concentration of 2 mg/mL.[2]

    • Alternatively, dissolve the peptide in sterile ddH₂O to make a stock solution of 1-2 mg/mL.[1] This stock can then be diluted with saline or PBS to the final desired concentration.

  • Storage of Stock Solution:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 8 weeks.[2] Avoid repeated freezing and thawing.[2]

  • Preparation of Working Solution:

    • On the day of immunization, thaw an aliquot of the MOG (35-55) stock solution.

    • If necessary, dilute the stock solution with sterile saline or PBS to the final concentration required for emulsification (typically 1 mg/mL).[2]

Protocol for Preparation of MOG (35-55)/CFA Emulsion
  • Reagents and Equipment:

    • MOG (35-55) solution (1 mg/mL in saline or PBS)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Two Luer-lock syringes (e.g., 2.5 mL)

    • One three-way stopcock

  • Procedure:

    • Draw the MOG (35-55) solution into one syringe and an equal volume of CFA into the other syringe.

    • Connect both syringes to the three-way stopcock.

    • Force the contents of the syringes back and forth through the stopcock for at least 10 minutes to create a thick, stable emulsion.[7]

    • To test the emulsion, dispense a small drop into a beaker of water. A stable emulsion will form a cohesive drop that does not disperse.[10]

    • The final emulsion is now ready for immunization.

Visualizations

EAE_Induction_Workflow cluster_prep Preparation Stage cluster_immunization Immunization Stage cluster_monitoring Monitoring Stage start Start: Lyophilized MOG (35-55) Peptide dissolve Dissolve in Saline or ddH₂O to create Stock Solution start->dissolve Reconstitution emulsify Emulsify MOG Solution with Complete Freund's Adjuvant (CFA) dissolve->emulsify 1:1 Ratio immunize Subcutaneous Injection of MOG/CFA Emulsion emulsify->immunize ptx Prepare Pertussis Toxin (PTx) Solution inject_ptx1 Intraperitoneal Injection of PTx (Day 0) ptx->inject_ptx1 inject_ptx2 Intraperitoneal Injection of PTx (Day 2) inject_ptx1->inject_ptx2 48 hours later monitor Daily Monitoring for Clinical Signs of EAE inject_ptx2->monitor end Endpoint: Disease Progression Data monitor->end

Caption: Workflow for inducing EAE using MOG (35-55) peptide.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue Encountered: Peptide Solution Instability cause1 Improper Dissolution issue->cause1 cause2 Aggregation issue->cause2 cause3 Degradation issue->cause3 sol1 Use Sonication Dissolve in ddH₂O first cause1->sol1 sol2 Check Peptide Variant (e.g., citrullinated) Control pH cause2->sol2 sol3 Aliquot Stock Solution Avoid Freeze-Thaw Cycles cause3->sol3

Caption: Troubleshooting logic for MOG (35-55) solution stability issues.

References

Best practices for handling and storing lyophilized MOG (35-55) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized MOG (35-55) peptide upon arrival?

A: Upon receipt, lyophilized MOG (35-55) peptide should be stored at -20°C or, for long-term storage, at -80°C.[1][2][3][4] It is crucial to protect the peptide from moisture and light.[3][5] The vial should be kept tightly sealed and stored in a desiccator if possible, especially since peptides can be hygroscopic.[1][2]

Q2: What is the shelf-life of lyophilized MOG (35-55) peptide?

A: When stored correctly at -20°C or lower, lyophilized peptides are stable for several years.[1] However, the specific stability of MOG (35-55) can be sequence-dependent. For long-term storage, -80°C is recommended to maximize its shelf-life.[4]

Q3: How should I handle the lyophilized peptide before reconstitution?

A: Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator.[2][3] This prevents the condensation of moisture, which can compromise the peptide's stability.[3] Weigh out the desired amount of peptide quickly in a clean environment and tightly reseal the vial before returning it to storage.[2]

Q4: What is the recommended solvent for reconstituting MOG (35-55) peptide?

A: MOG (35-55) can be reconstituted in sterile, distilled water (ddH₂O) or a buffer such as phosphate-buffered saline (PBS).[6][7] Some suppliers recommend starting with a concentration of 1 mg/mL in water, which can be further diluted.[7][8] For difficult-to-dissolve peptides, a sonicator can be used to ensure a homogenous solution.[7]

Q5: How should I store the reconstituted MOG (35-55) peptide solution?

A: The shelf-life of peptides in solution is limited.[1] It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[1][4][7] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1][3][5] Once thawed, a peptide solution should ideally be used immediately and any unused portion discarded.

Troubleshooting Guide

Issue 1: The lyophilized peptide appears clumpy or has changed in appearance.

  • Possible Cause: Exposure to moisture. Peptides can be hygroscopic and absorb water from the air if the vial is opened while still cold or not sealed properly.[1][2]

  • Solution: While the peptide may still be usable, its effective concentration might be altered. It is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening. Ensure the cap is tightly sealed after each use. For critical experiments, using a fresh, properly stored vial is recommended.

Issue 2: The MOG (35-55) peptide is difficult to dissolve.

  • Possible Cause: The inherent hydrophobicity of the peptide sequence can sometimes lead to solubility challenges.

  • Solution: Gentle warming or brief sonication can aid in dissolution.[7] If using a buffer, ensure its pH is compatible with the peptide. For some peptides, starting with a small amount of a solvent like DMSO and then diluting with an aqueous buffer can be effective, but ensure the final DMSO concentration is compatible with your experimental system.

Issue 3: Low or no disease incidence in Experimental Autoimmune Encephalomyelitis (EAE) induction.

  • Possible Cause 1: Improper preparation of the MOG (35-55)/CFA emulsion. A stable emulsion is critical for a robust immune response.[6]

  • Solution 1: Ensure thorough mixing of the MOG (35-55) solution and Complete Freund's Adjuvant (CFA). The mixture should be thick and not separate upon standing. Using two syringes connected by a three-way stopcock to pass the mixture back and forth is a reliable method.[6]

  • Possible Cause 2: Insufficient dose of MOG (35-55) or Pertussis Toxin (PTX). The severity of EAE can be dose-dependent.[6][9]

  • Solution 2: The amount of MOG (35-55) per mouse can be adjusted. A common starting dose is 200 µg per mouse.[6] The dose of PTX is also critical and can be adjusted based on the lot's potency and the desired disease severity.[10]

  • Possible Cause 3: Incorrect injection technique. Subcutaneous injections at the flank are typically used for EAE induction.

  • Solution 3: Ensure the emulsion is delivered subcutaneously and not intradermally or intraperitoneally. The volume of the injection should also be accurate.

Quantitative Data Summary

Table 1: Storage Conditions for MOG (35-55) Peptide

FormShort-Term StorageLong-Term StorageKey Considerations
Lyophilized 4°C (for a few weeks)[5][11]-20°C to -80°C[1][4]Protect from light and moisture.[3][5]
Reconstituted 2-8°C (for a few days to weeks)[5][8][11]-20°C to -80°C (in aliquots)[1][4][7]Avoid repeated freeze-thaw cycles.[1][3]

Table 2: Recommended Concentrations for EAE Induction in C57BL/6 Mice

ComponentStock ConcentrationFinal Concentration (in emulsion)Dose per MouseReference
MOG (35-55) Peptide 2 mg/mL in ddH₂O or saline1 mg/mL100-200 µg[6][12]
Mycobacterium tuberculosis H37Ra in CFA 2-10 mg/mL in IFA1-5 mg/mLN/A[6]
Pertussis Toxin (PTX) 100 µg/mL in ddH₂O2 µg/mL in PBS200-400 ng[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized MOG (35-55) Peptide
  • Equilibration: Remove the vial of lyophilized MOG (35-55) from the freezer and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.[2][3]

  • Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile ddH₂O or PBS).

  • Reconstitution: Under sterile conditions, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 2 mg/mL). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking. If needed, brief sonication can be applied.[7]

  • Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots in sterile microcentrifuge tubes.[1][5]

  • Storage: Store the aliquots at -20°C or -80°C until use.[4][7]

Protocol 2: Induction of EAE in C57BL/6 Mice with MOG (35-55)
  • Peptide Reconstitution: Prepare a 2 mg/mL stock solution of MOG (35-55) in sterile ddH₂O or saline as described in Protocol 1.[6][12]

  • CFA Preparation: Prepare a solution of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA) at a concentration of 2 mg/mL.[6]

  • Emulsion Preparation:

    • Draw equal volumes of the MOG (35-55) solution and the CFA solution into two separate syringes.

    • Connect the syringes with a three-way stopcock.

    • Forcefully pass the contents back and forth between the syringes for at least 10 minutes to create a stable, white, viscous emulsion.[6]

    • To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization:

    • Anesthetize the mice (8-12 weeks old C57BL/6).

    • Inject 100-200 µL of the emulsion subcutaneously, typically divided between two sites on the flank. This delivers 100-200 µg of MOG (35-55).[6]

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), administer Pertussis Toxin (typically 200-400 ng in 200 µL of PBS) via intraperitoneal injection.[6]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.[10]

    • Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

    • Provide easy access to food and water for mice with severe symptoms.

Visualizations

experimental_workflow cluster_prep Preparation cluster_eae EAE Induction storage Lyophilized Peptide Storage (-20°C to -80°C) reconstitution Reconstitution (Sterile ddH2O or PBS) storage->reconstitution Equilibrate to RT aliquoting Aliquoting & Storage of Solution (-80°C) reconstitution->aliquoting emulsion Emulsion Preparation (MOG + CFA) aliquoting->emulsion immunization Immunization (Subcutaneous Injection) emulsion->immunization ptx Pertussis Toxin Administration (IP) immunization->ptx Day 0 & 2 monitoring Clinical Scoring & Monitoring ptx->monitoring Daily

Caption: Experimental workflow for MOG (35-55) from storage to EAE induction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No EAE Incidence emulsion Improper Emulsion? start->emulsion dose Incorrect Dose? start->dose injection Faulty Injection? start->injection remix Ensure Stable Emulsion emulsion->remix recalculate Verify Peptide/PTX Dose dose->recalculate technique Check Injection Technique injection->technique

References

Technical Support Center: Adjuvant Selection for Human MOG (35-55) Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the selection and use of adjuvants to enhance the immunogenicity of the human Myelin Oligodendrocyte Glycoprotein (35-55) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of immunizing with human MOG (35-55) and an adjuvant?

The most common application is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice, particularly the C57BL/6 strain.[1][2][3] EAE is the most widely used animal model for human multiple sclerosis (MS), serving to study disease pathogenesis, neuroinflammation, demyelination, and to test the efficacy of potential therapeutics.[1][3]

Q2: Which adjuvant is most commonly used for inducing EAE with MOG (35-55)?

Complete Freund's Adjuvant (CFA) is the most established and widely used adjuvant for inducing EAE with the MOG (35-55) peptide.[1][2][3][4] The MOG (35-55) peptide alone has insufficient immunogenic potential to induce disease.[3]

Q3: What are the components of CFA and what is their function?

CFA consists of a water-in-oil emulsion (Incomplete Freund's Adjuvant or IFA) and contains heat-killed Mycobacterium tuberculosis.[5][6]

  • IFA (Oil Emulsion): Creates a depot effect, slowly releasing the MOG antigen over time, allowing for sustained exposure to the immune system.

  • Mycobacterium tuberculosis: Acts as a potent immunostimulant. Its components activate innate immune cells, such as mononuclear phagocytes, through pattern recognition receptors (like Toll-like receptors), inducing the secretion of pro-inflammatory cytokines necessary for a strong T-cell response.[3][7]

Q4: Why is Pertussis Toxin (PTX) often co-administered with the MOG/CFA emulsion?

Pertussis Toxin is administered to enhance the development of EAE.[1] It acts as an additional adjuvant and, crucially, facilitates the entry of pathogenic, MOG-specific T-cells into the central nervous system (CNS) by increasing the permeability of the blood-brain barrier.[1] PTX is typically not required for protocols aimed at generating encephalitogenic T-cells for adoptive transfer experiments.[4][8]

Q5: Are there alternatives to CFA for MOG (35-55) immunization?

Yes, several other adjuvants have been investigated, each with different properties and outcomes. These include:

  • Saponin-based Adjuvants (e.g., QS-21): Quillaja Saponin-21 (QS-21) has been used as a replacement for CFA to induce EAE.[9] Studies have shown that acylated (QS-21) and deacylated saponins can have opposite effects, with QS-21 inducing EAE symptoms while its deacylated form may have immunomodulatory effects.[9]

  • Alum (Aluminum Salts): Alum is a common adjuvant in human vaccines.[10] With MOG, it can be used to provoke a protective Th2 response rather than the pathogenic Th1/Th17 response typically seen with CFA.[10] When combined with other agents like IFN-β, Alum can be part of a tolerogenic vaccine formulation that suppresses EAE.[11]

  • CpG Oligodeoxynucleotides (CpG ODN): These synthetic DNA sequences are TLR9 agonists.[12] Depending on the context and type (e.g., CpG-A vs. CpG-B), they can have either pro-inflammatory or protective effects in EAE models.[12][13]

  • GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor): While GM-CSF itself is a cytokine, it has been used in fusion proteins with MOG (35-55).[14] These fusion proteins can induce a tolerogenic response and reverse EAE, even when administered in an inflammatory environment like a CFA emulsion.[14][15]

Troubleshooting Guide

Issue 1: Low incidence or delayed onset of EAE clinical signs.

  • Cause: Improper Emulsification.

    • Solution: The MOG/CFA emulsion must be stable. A good emulsification is critical for a robust immune response.[3][6] Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse. Mix the aqueous MOG solution and CFA thoroughly, for example, by passing it between two connected syringes for at least 10 minutes.[3]

  • Cause: Incorrect Peptide or Adjuvant Dose.

    • Solution: Disease severity can be modulated by the amount of MOG peptide used.[8] However, higher doses can paradoxically reduce disease activity due to peripheral tolerance mechanisms.[16] Ensure you are using a validated concentration of both MOG peptide (typically 150-300 µ g/mouse ) and Mycobacterium tuberculosis in the CFA (e.g., 2-5 mg/mL).[2][5][17]

  • Cause: Mouse Strain or Age.

    • Solution: EAE induction is highly dependent on the mouse strain. C57BL/6 mice are commonly used for the MOG (35-55) model.[1][3] Use female mice aged 9 to 13 weeks, as they are reliably susceptible.[1]

  • Cause: Injection Site/Technique.

    • Solution: Administer the emulsion subcutaneously at two to three sites on the back or flanks.[1][5] Ensure the needle remains in the subcutaneous space for 10-15 seconds after injection to prevent leakage.[4]

Issue 2: Unexpected immune response (e.g., Th2 instead of Th1/Th17).

  • Cause: Adjuvant Choice.

    • Solution: The choice of adjuvant is the primary determinant of the T-helper cell phenotype. CFA strongly promotes a Th1/Th17 response required for EAE.[3] Adjuvants like Alum are known to skew the response towards Th2.[10] Select the adjuvant that aligns with your desired immunological outcome.

Quantitative Data Summary

Table 1: Comparison of Adjuvants for Immunization with MOG (35-55)

AdjuvantTypical Co-factorsMouse StrainPrimary Immune ResponseTypical Outcome
Complete Freund's Adjuvant (CFA) Pertussis Toxin (PTX)C57BL/6Th1 / Th17Chronic, ascending paralysis (EAE).[1][3]
Quillaja Saponin-21 (QS-21) Pertussis Toxin (PTX)C57BL/6Th1 / Th17Mild, relapsing-remitting EAE symptoms.[9]
Alum IFN-β or Pam3CSK4C57BL/6, DBA/1Th2 / Regulatory T-cellsProtection from or reduction of EAE severity.[11][18][19]
GM-CSF (as fusion protein) NoneC57BL/6Regulatory T-cellsReversal or inhibition of EAE.[14][15]
CpG ODN NoneC57BL/6Context-dependent (Th1 or Regulatory)Can reduce or exacerbate EAE severity.[12][13]

Table 2: Typical Reagent Concentrations for MOG (35-55) EAE Induction in C57BL/6 Mice

ReagentTypical Concentration / DoseReference
MOG (35-55) Peptide1-2 mg/mL in saline or ddH₂O[2][8]
Mycobacterium tuberculosis H37Ra in IFA1-5 mg/mL[5][6][18]
Final MOG Dose per Mouse150 - 300 µg[5][17]
Total Emulsion Volume per Mouse0.2 - 0.3 mL[4][17]
Pertussis Toxin (PTX) Dose per Mouse100 - 500 ng[2][18][20]

Experimental Protocols

Protocol: Standard MOG (35-55)/CFA Active Immunization for EAE in C57BL/6 Mice

This protocol is a synthesis of common methodologies described in the literature.[1][2][3][8]

Materials:

  • Human MOG (35-55) peptide, lyophilized

  • Sterile saline or sterile ddH₂O

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (e.g., at 4 mg/mL)

  • Pertussis Toxin (PTX)

  • Female C57BL/6 mice, 9-12 weeks old

  • Two 1 mL or 3 mL Luer-lock syringes

  • One three-way stopcock

  • Injection needles (e.g., 26-30G)

Procedure:

  • Preparation of MOG (35-55) Solution:

    • Dissolve lyophilized MOG (35-55) peptide in sterile saline to a final concentration of 2 mg/mL.[8] This solution can typically be stored at -20°C.[2][8]

    • On the day of immunization, allow the solution to thaw completely and bring it to room temperature.

  • Preparation of MOG/CFA Emulsion (Day 0):

    • Critical Step: A stable emulsion is essential for success.

    • Draw 1 mL of the 2 mg/mL MOG solution into one syringe and 1 mL of CFA into a second syringe. This creates a 1:1 ratio.

    • Connect the two syringes using a three-way stopcock.

    • Force the contents back and forth between the syringes for a minimum of 10-20 minutes until a thick, white, stable emulsion is formed.

    • To test for stability, drop a small amount of the emulsion into a beaker of water. A stable emulsion will form a cohesive drop and will not disperse.

    • The final concentration of MOG in the emulsion will be 1 mg/mL.

  • Immunization (Day 0):

    • Anesthetize mice if necessary to ensure accurate subcutaneous administration.[2]

    • Draw the emulsion into a 1 mL syringe fitted with a 26G or 27G needle.

    • Inject a total of 0.2 mL of the emulsion subcutaneously per mouse. This delivers 200 µg of MOG.

    • Administer the injection at two sites on the upper and lower back (0.1 mL per site).[1][2]

  • Administration of Pertussis Toxin (Day 0 and Day 2):

    • Dilute PTX in sterile saline to the desired concentration (e.g., to deliver 200 ng in 100-200 µL).

    • On the day of immunization (Day 0), inject the first dose of PTX intraperitoneally (i.p.).[3]

    • Administer a second, identical dose of PTX two days later (Day 2).[3]

  • Monitoring:

    • Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.[1]

    • Use a standard EAE scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

    • The first signs of EAE typically appear between 9 and 14 days post-immunization.[1][3]

Visualizations

EAE_Induction_Workflow Experimental Workflow for MOG/CFA-induced EAE cluster_prep Phase 1: Preparation cluster_immun Phase 2: Immunization cluster_monitor Phase 3: Monitoring prep_mog Prepare MOG (35-55) Solution (2 mg/mL) emulsify Create Stable MOG/CFA Emulsion prep_mog->emulsify prep_cfa Prepare CFA prep_cfa->emulsify day0 Day 0: Inject MOG/CFA s.c. Inject PTX i.p. emulsify->day0 prep_ptx Prepare Pertussis Toxin (PTX) prep_ptx->day0 day2 Day 2: Inject PTX i.p. day0->day2 observe Daily Observation (Weight & Health) day2->observe score Daily Clinical Scoring (Starting Day 7) observe->score

Caption: Workflow for inducing EAE with MOG (35-55) and CFA.

Adjuvant_Signaling Simplified CFA Signaling Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell Naive CD4+ T-Cell tlr TLR2/4 cytokines Pro-inflammatory Cytokines (IL-12, IL-6, IL-23) tlr->cytokines signaling cascade mycobacterium Mycobacterium (from CFA) mycobacterium->tlr binds mog MOG (35-55) Peptide phagosome Phagosome mog->phagosome uptake mhc MHC-II phagosome->mhc processing & presentation tcr TCR mhc->tcr presents antigen to th1_th17 Pathogenic Th1 / Th17 Cell cytokines->th1_th17 drives differentiation tcr->th1_th17 activation

Caption: Simplified signaling for CFA-mediated immune activation.

Adjuvant_Selection_Tree Decision Tree for Adjuvant Selection start What is the experimental goal? goal1 Induce robust, chronic EAE (MS Model) start->goal1 goal2 Induce a tolerogenic or protective response start->goal2 goal3 Generate MOG-specific T-cells for adoptive transfer start->goal3 adj1 Use Complete Freund's Adjuvant (CFA) + Pertussis Toxin (PTX) goal1->adj1 q_toler Mechanism? goal2->q_toler adj3 Use Complete Freund's Adjuvant (CFA) (PTX is not required) goal3->adj3 adj2a Use Alum-based formulation (e.g., with IFN-β) q_toler->adj2a Th2 / Treg skewing adj2b Use GM-CSF-MOG Fusion Protein q_toler->adj2b Targeted tolerogenic presentation

Caption: Decision tree for selecting an adjuvant with MOG (35-55).

References

Addressing low T-cell proliferation in response to MOG (35-55) stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low T-cell proliferation in response to Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) stimulation. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful MOG (35-55) T-cell proliferation assay?

A successful assay will show a dose-dependent increase in T-cell proliferation in response to increasing concentrations of the MOG (35-55) peptide.[1][2] This is often measured by [3H] thymidine incorporation, and the results are typically expressed as counts per minute (cpm) or a stimulation index (SI). The SI is the ratio of proliferation in the presence of the antigen to the proliferation in its absence.[1][2][3]

Q2: What are the critical components of the T-cell culture medium for this assay?

Standard T-cell medium such as RPMI 1640 or IMDM is typically used, supplemented with fetal calf serum (FCS), L-glutamine, and 2-mercaptoethanol (2-ME). In some protocols, interleukin-2 (IL-2) is added to the culture medium to support the growth of activated T-cells.

Q3: How long should the T-cells be incubated with the MOG (35-55) peptide?

The incubation period for T-cell restimulation with MOG (35-55) peptide typically ranges from 48 hours to four days.[4] Proliferation is often measured during the last 8 to 24 hours of incubation by adding [3H] thymidine.[4]

Q4: What cell populations are typically used in this assay?

The assay commonly uses splenocytes or purified CD4+ or CD8+ T-cells isolated from MOG (35-55)-immunized mice.[4] When using purified T-cells, it is crucial to include antigen-presenting cells (APCs), such as mitomycin C-treated syngeneic spleen cells, in the culture.[4]

Troubleshooting Guide

This guide addresses common problems of low or no T-cell proliferation in response to MOG (35-55) stimulation.

Issue 1: Suboptimal Cell Viability or Health

Question: My T-cells show low viability even before stimulation. What could be the cause?

Answer: Low cell viability can result from several factors during cell isolation and culture.

Troubleshooting Steps:

Potential Cause Recommended Solution
Harsh cell isolation technique Optimize the protocol for splenocyte or T-cell isolation to minimize mechanical stress and cell death. Ensure all reagents are at the correct temperature.
Inappropriate culture conditions Use pre-warmed, complete T-cell medium. Ensure proper CO2 levels (typically 5%) and temperature (37°C) in the incubator.
Contamination Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider adding penicillin/streptomycin to the culture medium.
Nutrient depletion in media Ensure the culture medium is fresh and contains all necessary supplements like L-glutamine and 2-ME.
Issue 2: Ineffective Antigen Presentation

Question: I'm using purified T-cells, and I'm not seeing any proliferation. Why?

Answer: Purified T-cells require antigen-presenting cells (APCs) to become activated by the MOG (35-55) peptide.

Troubleshooting Steps:

Potential Cause Recommended Solution
Absence of APCs Co-culture the purified T-cells with irradiated or mitomycin C-treated syngeneic splenocytes as a source of APCs. A common ratio is 2:1 or 4:1 of T-cells to APCs.[4]
Low APC viability or function Ensure the APCs are viable and functional. Use freshly isolated splenocytes for irradiation or mitomycin C treatment.
Insufficient MHC-peptide complexes The concentration of the MOG (35-55) peptide may be too low for effective presentation by APCs.
Issue 3: Issues with the MOG (35-55) Peptide

Question: I'm confident my cells are healthy and I'm using APCs, but I still see no response. Could the peptide be the problem?

Answer: Yes, issues with the MOG (35-55) peptide are a common cause of assay failure.

Troubleshooting Steps:

Potential Cause Recommended Solution
Incorrect peptide concentration Perform a dose-response experiment with a range of MOG (35-55) concentrations (e.g., 0.2 to 100 µg/mL) to determine the optimal stimulating dose.[4]
Peptide degradation Ensure the peptide is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Peptide quality Verify the purity and sequence of the MOG (35-55) peptide. If in doubt, obtain a new batch from a reputable supplier.
Peptide solubility Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or DMSO) before adding it to the cell culture.
Issue 4: Problems with the T-Cell Population

Question: My control stimulations (e.g., with Concanavalin A or anti-CD3/CD28) work, but the MOG-specific stimulation does not. What does this indicate?

Answer: This suggests that the T-cells are generally healthy and capable of proliferating, but there is an issue with the MOG-specific T-cell population.

Troubleshooting Steps:

Potential Cause Recommended Solution
Low frequency of MOG-specific T-cells The immunization protocol may not have been effective in inducing a robust MOG-specific T-cell response. Review and optimize the immunization procedure, including the adjuvant used and the immunization schedule.
T-cell anergy or tolerance Repeated or chronic exposure to the antigen can lead to T-cell anergy (unresponsiveness). This can sometimes be overcome by adding IL-2 to the culture medium.
Presence of regulatory T-cells (Tregs) An increased frequency of Tregs can suppress the proliferation of effector T-cells.[5] The presence of Tregs can be assessed by flow cytometry (e.g., staining for CD4, CD25, and FoxP3).

Experimental Protocols

Standard MOG (35-55) T-Cell Proliferation Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Cell Preparation:

    • Isolate splenocytes from MOG (35-55)-immunized mice under sterile conditions.

    • Lyse red blood cells using an ammonium chloride-based lysis buffer.

    • Wash the splenocytes and resuspend them in complete T-cell medium (e.g., IMDM with 5% FCS, 2 mM L-glutamine, and 50 µM 2-ME).

  • Cell Culture and Stimulation:

    • Plate the splenocytes in a 96-well flat-bottom plate at a density of 4 x 10^5 to 5 x 10^5 cells/well.[4][6]

    • Add MOG (35-55) peptide at various concentrations (e.g., 0, 2, 10, 20, 100 µg/mL) to the wells in triplicate.[4]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 96 hours.

  • Proliferation Measurement ([3H] Thymidine Incorporation):

    • During the last 8-24 hours of incubation, add 0.4 to 1 µCi/well of [3H] thymidine.[4][6]

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (cpm) ± standard deviation for each condition.

    • Calculate the Stimulation Index (SI) as: SI = (cpm of stimulated cells) / (cpm of unstimulated cells).

Visualizations

T_Cell_Activation_Pathway APC Antigen Presenting Cell (APC) MHCII MHC class II APC->MHCII Processing & Presentation T_Cell CD4+ T-Cell APC->T_Cell Co-stimulation MOG MOG (35-55) Peptide MOG->APC TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 Signal_Transduction Intracellular Signaling Cascade TCR->Signal_Transduction CD4 CD4 Co_stimulation Co-stimulatory Signals (e.g., CD28/B7) Co_stimulation->Signal_Transduction IL2_Production IL-2 Production & Secretion Signal_Transduction->IL2_Production IL2R_Expression IL-2 Receptor (IL-2R) Upregulation Signal_Transduction->IL2R_Expression Proliferation T-Cell Proliferation IL2_Production->Proliferation Autocrine/Paracrine Signaling IL2R_Expression->Proliferation

Caption: T-Cell activation and proliferation signaling pathway.

Troubleshooting_Workflow Start Low T-Cell Proliferation Check_Viability Check Cell Viability Start->Check_Viability Check_APCs Using Purified T-Cells? Check_Viability->Check_APCs High Viability Optimize_Isolation Optimize Cell Isolation Protocol Check_Viability->Optimize_Isolation Low Viability Check_Peptide Check Peptide Quality & Concentration Check_APCs->Check_Peptide No Add_APCs Add Irradiated/Mitomycin C-treated APCs Check_APCs->Add_APCs Yes Optimize_Peptide Titrate Peptide Concentration Check_Peptide->Optimize_Peptide Concentration? New_Peptide Use New Peptide Stock Check_Peptide->New_Peptide Quality? Check_T_Cell_Population Check T-Cell Population Optimize_Immunization Optimize Immunization Protocol Check_T_Cell_Population->Optimize_Immunization Low Precursors? Check_Tregs Assess Treg Frequency Check_T_Cell_Population->Check_Tregs Suppression? Optimize_Culture Optimize Culture Conditions Optimize_Isolation->Optimize_Culture Add_APCs->Check_Peptide Optimize_Peptide->Check_T_Cell_Population New_Peptide->Check_T_Cell_Population Success Successful Proliferation Optimize_Immunization->Success Check_Tregs->Success

Caption: Troubleshooting workflow for low T-cell proliferation.

References

Technical Support Center: MOG (35-55) & Complete Freund's Adjuvant Emulsification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Myelin Oligodendrocyte Glycoprotein (35-55) peptide and Complete Freund's Adjuvant (CFA) to create a stable and effective emulsion for inducing Experimental Autoimmune Encephalomyelitis (EAE).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of MOG/CFA emulsions.

Problem Possible Cause(s) Suggested Solution(s)
Emulsion is unstable and separates into two phases. 1. Inadequate mixing time or force.[1] 2. Incorrect ratio of aqueous phase (MOG solution) to oil phase (CFA).[2][3] 3. Temperature of reagents not optimal (should be cold).[4]1. For the two-syringe method, continue mixing for a longer duration (e.g., 30-45 minutes) until a thick, white, "toothpaste-like" consistency is achieved.[1] For vortexing, ensure vigorous and continuous mixing. 2. Strictly adhere to a 1:1 volume ratio of MOG peptide solution to CFA.[2][3] 3. Pre-cool both the MOG solution and CFA on ice before and during the emulsification process.[4]
The emulsion drop disperses when placed in water (Fails the "drop test"). The emulsion is an oil-in-water emulsion, not the required water-in-oil emulsion. This is a critical failure for EAE induction.[1][5]1. The aqueous phase (MOG solution) must be added to the oil phase (CFA), not the other way around.[5] 2. Ensure thorough and continuous mixing to allow for the proper formation of water droplets within the oil phase. The final emulsion should be thick and not disperse in water.[1] A successful drop test shows the emulsion drop remaining intact.[4]
Difficulty in drawing the viscous emulsion into the injection syringe. The emulsion is too thick due to over-emulsification or low temperature.1. While a thick emulsion is desired, if it becomes unworkable, you can let it warm slightly at room temperature for a very short period to reduce viscosity. 2. Use a larger gauge needle (e.g., 20G) to draw up the emulsion and then switch to a smaller gauge needle (e.g., 26G or 27G) for injection.[2][6]
No or low incidence of EAE in immunized mice. 1. Poor quality of the emulsion.[1][7] 2. Incorrect dosage of MOG peptide or Pertussis Toxin (PTX).[8] 3. Improper injection technique (e.g., intraperitoneal instead of subcutaneous injection).[1] 4. Quality of reagents (MOG peptide, CFA, PTX).[8] 5. Mouse strain, age, or health status.[5][9]1. Re-evaluate your emulsification protocol. Ensure a stable, water-in-oil emulsion is formed as confirmed by the drop test. The quality of the emulsion is a critical factor for consistent EAE induction.[7] 2. Verify the calculations for MOG and PTX concentrations. Refer to established protocols for appropriate dosages for your specific mouse strain.[2][4][6][7][10][11][12][13][14] 3. Ensure the emulsion is injected subcutaneously at the recommended sites (e.g., flanks).[6][11] After 30 days, you should still be able to find the emulsion at the injection site upon skin dissection.[1] 4. Use high-quality reagents from reputable suppliers. Check the storage conditions and expiration dates of all components. 5. Use the appropriate mouse strain (C57BL/6 is common for MOG 35-55).[2][11] Mice should be of the recommended age (typically 8-12 weeks old).[9] Ensure the animals are healthy and free from infections that could alter the immune response.[5]
Severe ulceration or abscess at the injection site. 1. CFA can cause strong local inflammatory reactions. 2. Contamination of the emulsion or injection site.1. This is a known side effect of CFA. Ensure the injection volume is not excessive at a single site. Some protocols recommend splitting the total volume across two sites.[6][10] 2. Prepare the emulsion under sterile conditions.[7] Disinfect the injection site on the animal before administration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal consistency of a properly prepared MOG/CFA emulsion?

A1: A well-prepared emulsion should be thick, viscous, and white, often described as having a "toothpaste-like" consistency.[1] It should not be watery or show any signs of phase separation.

Q2: How do I perform the "drop test" to check my emulsion quality?

A2: To perform the drop test, dispense a small drop of your emulsion from the syringe into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a distinct droplet and will not disperse.[1][4] If the drop dissipates or creates a milky cloud, it is likely an oil-in-water emulsion and is not suitable for EAE induction.[1]

Q3: For how long and at what temperature can I store the MOG/CFA emulsion?

A3: Once prepared, the emulsion can be stored at 4°C. Some studies have shown that emulsions can be stable and effective for several weeks to months when stored at this temperature.[7][13][14][15] However, for maximum consistency and efficacy, it is often recommended to prepare the emulsion fresh or the day before the experiment.[15] Some commercial pre-filled syringes are stable for about 20 days at 2-4°C.[16][17] Do not freeze the emulsion.[16][17]

Q4: What are the key reagents and their typical concentrations for EAE induction with MOG (35-55)?

A4: The key reagents and their typical dosages per mouse are summarized in the table below. Note that optimal amounts may vary depending on the specific protocol and mouse strain.

ReagentTypical Concentration/Dosage per MouseMouse Strain
MOG (35-55) Peptide50 - 300 µgC57BL/6
Complete Freund's Adjuvant (CFA)Typically 100 µL (in a 1:1 emulsion with MOG solution)C57BL/6
Mycobacterium tuberculosis (in CFA)200 - 500 µgC57BL/6
Pertussis Toxin (PTX)80 - 400 ng (often administered on day 0 and day 2)C57BL/6

Data compiled from multiple sources.[2][3][4][6][7][8][9][10][13][14][18]

Q5: What is the purpose of each component in the EAE induction mixture?

A5:

  • MOG (35-55) Peptide: This is the autoantigen that mimics a component of the myelin sheath in the central nervous system (CNS). It triggers an autoimmune response.[19]

  • Complete Freund's Adjuvant (CFA): This is a powerful adjuvant that stimulates a strong immune response. It consists of a water-in-oil emulsion and heat-killed Mycobacterium tuberculosis. The oil depot slowly releases the antigen, while the mycobacteria activate the innate immune system.[3]

  • Pertussis Toxin (PTX): PTX acts as an additional adjuvant and is crucial for facilitating the entry of pathogenic T cells into the CNS by increasing the permeability of the blood-brain barrier.[3][10][20]

Experimental Protocols & Visualizations

Detailed Methodology: Two-Syringe Emulsification

This is a widely used manual method for creating a stable water-in-oil emulsion.

  • Preparation:

    • Prepare the MOG (35-55) peptide solution in sterile PBS or saline to the desired final concentration (e.g., 2 mg/mL).[6]

    • Ensure the CFA containing Mycobacterium tuberculosis is well-suspended.

    • Pre-cool both the MOG solution and the CFA on ice.[4]

  • Syringe Loading:

    • Using a syringe with a larger gauge needle (e.g., 20G), draw up the required volume of CFA.[2]

    • Using a separate syringe, draw up an equal volume of the MOG peptide solution.[2]

  • Emulsification:

    • Connect the two syringes using a three-way stopcock or a luer-to-luer connector.[2][6]

    • Ensure there are no air bubbles in the system.[4][6]

    • Begin mixing by pushing the contents from one syringe to the other, repeatedly and forcefully, for at least 10-30 minutes.[2] The mixture will gradually become thicker and whiter.

    • The process can be done on ice to maintain a low temperature.[4]

  • Quality Control:

    • The final emulsion should be thick and viscous.

    • Perform the "drop test": place a drop of the emulsion into a beaker of cold water. It should remain as a cohesive drop and not disperse.[1][4]

  • Injection:

    • Consolidate the entire emulsion into one syringe.

    • Replace the mixing needle with a smaller gauge needle (e.g., 26G or 27G) for subcutaneous injection.[6]

    • Administer the appropriate volume (typically 100-200 µL total) subcutaneously at one or two sites on the flank of the mouse.[6][10]

Experimental Workflow for EAE Induction

The following diagram illustrates the overall workflow for inducing EAE using MOG (35-55) and CFA.

EAE_Induction_Workflow cluster_prep Phase 1: Reagent & Emulsion Preparation cluster_immunization Phase 2: Animal Immunization (Day 0) cluster_boost Phase 3: PTX Boost & Monitoring prep_mog Prepare MOG (35-55) Solution (e.g., 2 mg/mL in PBS) emulsify Emulsify MOG & CFA (1:1 ratio) (Two-Syringe or Homogenizer Method) prep_mog->emulsify prep_cfa Prepare CFA (with M. tuberculosis) prep_cfa->emulsify qc Quality Control (Drop Test) emulsify->qc immunize Subcutaneous Injection of MOG/CFA Emulsion (100-200 µL/mouse) qc->immunize Stable Emulsion ptx1 Intraperitoneal Injection of Pertussis Toxin (PTX) immunize->ptx1 ptx2 Second PTX Injection (Day 2) ptx1->ptx2 monitor Daily Monitoring: - Clinical Score - Body Weight ptx2->monitor

References

Factors affecting the severity of MOG (35-55)-induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the MOG (35-55)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: What is the expected clinical course for MOG (35-55)-induced EAE in C57BL/6 mice?

The MOG (35-55) peptide in C57BL/6 mice typically induces a chronic, monophasic EAE.[1][2][3] You can expect the first clinical symptoms to appear between 9 and 14 days post-immunization.[1][4] The disease severity usually reaches its peak 3 to 5 days after onset and then transitions into a chronic phase where deficits are maintained, and animals do not fully recover.[1][2]

Q2: What are the key factors that can influence the severity and incidence of EAE?

Several factors can significantly impact the outcome of your EAE experiment. These include:

  • Mouse Strain: C57BL/6 mice are a commonly used strain for the MOG (35-55) model.[1] Other strains, like NOD mice, can also be used but may develop a relapsing-remitting to secondary progressive disease course.[5] The genetic background is critical; for example, the MOG (35-55) model is not effective in SJL mice.[3]

  • Gut Microbiota: The composition of the gut microbiome is a crucial environmental factor. Germ-free mice are highly resistant to EAE.[6][7] Colonization with specific bacteria, such as Segmented Filamentous Bacteria (SFB), can promote pro-inflammatory Th17 responses and restore disease susceptibility.[6] Conversely, certain Lactobacillus species have been shown to ameliorate EAE symptoms.[8]

  • Adjuvant Composition: The antigen-adjuvant emulsion is critical. The ratio of the MOG peptide to the concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) can significantly affect EAE production.[9] Pertussis toxin (PTX) is also used to enhance the disease by facilitating the entry of autoimmune T cells into the central nervous system (CNS).[4]

  • Animal Age and Sex: Disease susceptibility can vary with the age and sex of the mice.[1] It is recommended to use age- and sex-matched animals in experimental groups.[1] Some studies report that female C57BL/6J mice tend to develop a more aggressive disease with an earlier onset compared to males.[2]

  • Diet: Diet can modulate the gut microbiome and influence EAE outcomes. For instance, a diet low in fermentable fiber has been shown to result in a more reliable and uniform EAE induction.[10] Dietary factors like polyunsaturated fatty acids and isoflavones may also have protective effects.[7]

Q3: How are clinical signs of EAE evaluated and scored?

EAE clinical signs are typically evaluated daily using a standardized 0-5 scoring system. This system quantifies the progression of paralysis, which usually begins with the tail and ascends to the limbs.[1][2][11] Consistent and blinded scoring is highly recommended to ensure internal validity of the experiment.[1]

Troubleshooting Guide

Problem 1: Low Disease Incidence or Weak Symptoms

Possible Cause:

  • Suboptimal Immunization: The preparation and administration of the MOG/CFA emulsion is a critical step. An improper emulsion can lead to poor immunization.

  • Incorrect Dosing: The amounts of MOG peptide, CFA, and/or Pertussis Toxin (PTX) may be too low.

  • Animal-Related Factors: The age, sex, or gut microbiota of the mice may be contributing to resistance.

Suggested Solutions:

  • Optimize Emulsion Preparation: Ensure the MOG peptide and CFA are thoroughly emulsified to a stable, water-in-oil emulsion. The quality of the emulsion can be tested by dropping a small amount into water; a stable emulsion will not disperse.

  • Adjust Component Doses: While standard protocols provide a guideline, some optimization may be necessary. The disease severity can be varied by adjusting the amount of MOG peptide per mouse.[1] A systematic titration of MOG, M. tuberculosis H37Ra, and PTX can reveal the minimal doses required for robust disease manifestation in your specific laboratory conditions.[12]

  • Standardize Animal Supply: Use age- and sex-matched mice from a reliable vendor.[1] Be aware that diet and environmental conditions can alter the gut microbiome, which significantly impacts EAE susceptibility.[6][7]

Problem 2: High Variability in Disease Course Between Animals

Possible Cause:

  • Inconsistent Immunization Technique: Variation in the injection volume or location can lead to different immune responses.

  • Genetic and Microbiological Variability: Even within an inbred strain, there can be minor genetic drift or significant differences in gut microbiota between individuals or cages.

  • Stress: Animal stress can influence immune responses.

Suggested Solutions:

  • Refine Injection Technique: Ensure that the person performing the immunizations is experienced and consistent. Subcutaneous injections should be administered at standardized sites.[2][4] Using anesthesia can make injections easier and more consistent.[4]

  • Randomize and Control: Randomly allocate mice to treatment groups.[1] House experimental groups in the same room and, if possible, mix litters to normalize microbiome exposure.

  • Acclimatize Animals: Allow animals to acclimate to the facility and handle them prior to the experiment to reduce stress.[2] Perform immunizations at approximately the same time of day for all animals.[2]

Problem 3: Unexpectedly High Severity and Mortality

Possible Cause:

  • Excessive PTX Dose: Pertussis toxin dose is a key determinant of severity. Different lots of PTX can have varying potencies.[4]

  • Animal Age: Younger mice may develop more severe EAE.[10]

  • Synergistic Environmental Factors: A combination of factors (e.g., a specific diet and a highly susceptible microbiome) could be potentiating the disease.

Suggested Solutions:

  • Titrate Pertussis Toxin: The PTX dose can be selected to control EAE severity.[4] If you observe excessive severity, consider reducing the PTX dose in your next experiment. It is crucial to test the potency of each new lot of PTX.

  • Use Mature Animals: Using mature adult mice (e.g., 12-14 weeks old) may result in a more moderate disease course compared to younger mice.[10]

  • Provide Supportive Care: For animals with severe symptoms (score ≥ 3), provide easy access to moistened food on the cage floor and a water source to prevent dehydration and weight loss.

Data and Protocols

Table 1: Standard Protocol Parameters for MOG (35-55) EAE in C57BL/6 Mice
ComponentTypical Dose per MouseAdministration RouteTiming
MOG (35-55) Peptide100 - 200 µgSubcutaneous (s.c.)Day 0
M. tuberculosis H37Ra (in CFA)200 - 500 µgSubcutaneous (s.c.)Day 0
Pertussis Toxin (PTX)100 - 300 ngIntraperitoneal (i.p.)Day 0 and Day 2

Note: These are typical ranges. Doses may need to be optimized for specific laboratory conditions, mouse substrains, and reagent lots.[2][4][11][12]

Table 2: Standard EAE Clinical Scoring System
ScoreClinical Signs
0No clinical deficit; normal
1Limp or partially paralyzed tail
2Limp tail and hind limb weakness
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate signs.[11][13]

Detailed Experimental Protocol: MOG (35-55) EAE Induction in C57BL/6 Mice

This protocol is a synthesis of methodologies described in the literature.[1][2][3][4]

Materials:

  • MOG (35-55) peptide, lyophilized

  • Sterile Phosphate-Buffered Saline (PBS) or physiological saline

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX), lyophilized

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes (1 mL) and needles (e.g., 26G, 30G)

  • Glass beaker or syringes for emulsification

Procedure:

  • Preparation of Reagents (Day 0):

    • MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS to a working concentration (e.g., 2 µg/mL). Prepare fresh or store aliquots at -20°C as recommended by the supplier.

    • MOG/CFA Emulsion: This is a critical step. Prepare a 1:1 emulsion of the MOG (35-55) solution and CFA. For example, to immunize 10 mice (200 µL/mouse), mix 1 mL of MOG solution (2 mg/mL) with 1 mL of CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture into and out of a glass syringe or by using two syringes connected by a stopcock until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization (Day 0):

    • Anesthetize mice if necessary to ensure accurate administration.

    • Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided over two sites on the flanks (100 µL per site).[4]

    • Inject 100-200 ng of PTX (e.g., 100 µL of a 2 µg/mL solution) intraperitoneally.

  • Second PTX Injection (Day 2):

    • Administer a second intraperitoneal injection of PTX, identical to the dose given on Day 0.

  • Monitoring:

    • Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and measure their body weight.

    • Use the scoring system in Table 2 to record disease severity.

    • Provide supportive care (e.g., moistened food pellets on the cage floor) for mice with severe paralysis (score ≥ 3) to prevent dehydration and facilitate access to food.

Visualizations

Experimental and Logical Workflows

EAE_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring & Analysis Reagent Reagent Prep (MOG, CFA, PTX) Emulsion Emulsion Prep (MOG + CFA) Reagent->Emulsion Day0 Day 0: - s.c. Emulsion - i.p. PTX Emulsion->Day0 Day2 Day 2: - i.p. PTX Monitor Daily Monitoring (Weight & Clinical Score) Day2->Monitor Analysis Endpoint Analysis (Histology, Cytokines) Monitor->Analysis

Caption: Experimental workflow for MOG (35-55)-induced EAE.

EAE_Factors cluster_factors Modulating Factors cluster_pathways Immunological Response cluster_outcome Disease Outcome Genetics Host Genetics (Mouse Strain) Tcell Autoreactive T-Cell Activation (Th1/Th17) Genetics->Tcell Microbiota Gut Microbiota Microbiota->Tcell Adjuvant Adjuvant/Antigen (Dose & Ratio) Adjuvant->Tcell Environment Environment (Diet, Sex, Age) Environment->Tcell Severity EAE Severity & Incidence Tcell->Severity

Caption: Factors affecting the severity of MOG-induced EAE.

Simplified Pathogenic Pathway

EAE_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (presents MOG) T_cell Naive CD4+ T-Cell APC->T_cell Activation Th17 Th17 Cell T_cell->Th17 Differentiation BBB Blood-Brain Barrier Th17->BBB Migration Th17_cns Th17 Cell BBB->Th17_cns Myelin Myelin Sheath Damage Demyelination & Axonal Damage Myelin->Damage Th17_cns->Damage Inflammation

Caption: Simplified Th17-mediated pathology in EAE.

References

Validation & Comparative

A Comparative Guide to the M-O-G (35-55) Induced EAE Model for Relapsing-Remitting Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) model with alternative models for studying relapsing-remitting multiple sclerosis (RRMS). This document synthesizes experimental data on disease course, immunopathology, and key molecular markers, offering a comprehensive resource for model selection and experimental design.

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), providing a critical platform for investigating disease pathogenesis and evaluating novel therapeutics.[1] The choice of antigen and rodent strain is pivotal in determining the clinical and pathological characteristics of the EAE model.[1] Immunization of C57BL/6 mice with the MOG (35-55) peptide typically induces a chronic progressive form of EAE, which shares many neuropathological features with MS.[2][3] However, by modifying the immunization protocol, a relapsing-remitting course can also be achieved in certain mouse strains. This guide focuses on the validation of the MOG (35-55) EAE model as a tool for studying the relapsing-remitting form of MS, comparing it with other established RRMS models.

Comparative Analysis of EAE Models for RRMS

The MOG (35-55) induced EAE model in C57BL/6 mice is predominantly a T-cell driven model, particularly involving CD4+ T-cells, and is well-suited for screening T-cell modulating therapies.[1][4] In contrast, models induced with the full MOG protein (MOG 1-125) show a significant B-cell component, making them more appropriate for evaluating B-cell targeted agents.[4] The proteolipid protein (PLP) 139-151 induced EAE in SJL mice is a well-established model that consistently produces a relapsing-remitting disease course.[1][5]

FeatureMOG (35-55) in C57BL/6 MicePLP (139-151) in SJL MiceMOG (1-125) in C57BL/6 Mice
Typical Disease Course Chronic progressive, can be modified to relapsing-remitting[2][6]Relapsing-remitting[5]Chronic progressive, with relapses possible[4]
Primary Immune Driver CD4+ T-cells[7]CD4+ T-cellsCD4+ T-cells and B-cells[4]
Key Pathology Inflammation, demyelination, and axonal damage in the spinal cord[8]Inflammation and demyelination, primarily in the spinal cordInflammation, demyelination, and antibody deposition in the CNS[4]
Relapse Rate Variable, generally lower than PLP model50-80% of recovered mice will relapse (without pertussis toxin)[9]Variable
Onset of Disease Typically 9-14 days post-immunization[10]Typically 10-14 days post-immunizationSimilar to MOG (35-55)
Peak Severity (Clinical Score) 2.5 - 3.5[10]Variable with each relapseSimilar to MOG (35-55)

Table 1: Comparison of Common EAE Models for RRMS. This table summarizes the key characteristics of the MOG (35-55), PLP (139-151), and MOG (1-125) induced EAE models, highlighting their suitability for different research applications.

Immunological and Neuropathological Profiles

The immunopathology of the MOG (35-55) EAE model is characterized by the infiltration of mononuclear cells, including T-cells and macrophages, into the central nervous system (CNS), leading to demyelination and axonal damage.[8] Cytokine profiling in EAE models reveals a complex interplay of pro-inflammatory and anti-inflammatory mediators. In both chronic and relapsing-remitting EAE models, increased levels of pro-inflammatory cytokines like IL-6, IL-17, and TNF-α are observed during the acute phases of the disease.[11][12] Conversely, the anti-inflammatory cytokine IL-10 has been shown to be consistently lower in both models throughout the disease course.[11][12]

MarkerMOG (35-55) EAE (C57BL/6)PLP (139-151) EAE (SJL)Significance in RRMS
Neurofilament Light Chain (NFL) Substantial increase post-disease onset, particularly pronounced in the chronic phase.[11]Significant increase post-disease onset.[11]A key biomarker for neuroaxonal damage in MS.[11]
Glial Fibrillary Acidic Protein (GFAP) Higher leakage into the periphery after disease onset, peaking during the acute phase.[11]Higher leakage into the periphery after disease onset.[11]A marker of astrogliosis and CNS injury.[11]
IL-17 Elevated during the acute phase.Elevated during relapses.A key cytokine in the pathogenesis of MS, driving inflammation.
IFN-γ Elevated during the acute phase.Elevated during relapses.A pro-inflammatory cytokine involved in T-cell mediated autoimmunity.
IL-10 Consistently lower levels throughout the disease course.[11]Lower levels during relapses.An anti-inflammatory cytokine that is dysregulated in MS.[11]
CD4+ T-cells Predominant infiltrating lymphocyte population in the CNS.[7]Predominant infiltrating lymphocyte population.Central players in the autoimmune attack in MS.
CD8+ T-cells Present in CNS infiltrates, but generally at lower levels than CD4+ T-cells.[7]Present in CNS infiltrates.Also implicated in MS pathology, but their role is more complex.
B-cells Minimal infiltration in the MOG (35-55) peptide model.[5]Present in CNS infiltrates.Play a significant role in some MS patients and in the MOG protein-induced EAE model.[4]

Table 2: Comparative Immunological and Neuropathological Markers. This table provides a comparative overview of key biomarkers in different EAE models and their relevance to human RRMS.

Experimental Protocols

I. Induction of MOG (35-55) EAE in C57BL/6 Mice (Chronic Model)

Materials:

  • MOG (35-55) peptide (e.g., 2 mg/mL in sterile saline)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis toxin (PTX) (e.g., 200 ng/mL in sterile PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles (27G and 30G)

Procedure:

  • Emulsion Preparation: Prepare a 1:1 emulsion of MOG (35-55) peptide and CFA. Draw equal volumes of the MOG (35-55) solution and CFA into two separate syringes. Connect the syringes with a luer-lock connector and repeatedly pass the mixture between the syringes until a stable, white emulsion is formed.

  • Immunization: Anesthetize the mice. Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank.

  • Pertussis Toxin Administration: On the day of immunization (Day 0) and 48 hours later (Day 2), administer 100-200 ng of PTX intraperitoneally.

  • Monitoring: Monitor the mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.[4]

II. Clinical Scoring of EAE

The severity of EAE is typically assessed using a standardized 0-5 scoring system.[13]

  • 0: No clinical signs.

  • 0.5: Limp tail tip.

  • 1: Limp tail.

  • 1.5: Limp tail and hind limb weakness.

  • 2: Limp tail and definite hind limb weakness.

  • 2.5: Limp tail and paralysis of one hind limb.

  • 3: Complete paralysis of both hind limbs.

  • 3.5: Complete hind limb paralysis and weakness in one forelimb.

  • 4: Complete paralysis of hind limbs and one forelimb.

  • 5: Moribund or dead.

III. Histopathological Analysis of CNS Tissue

Procedure:

  • Tissue Collection: At the desired time point, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Dissect the spinal cord and brain and post-fix in 4% PFA overnight. Process the tissues for paraffin embedding.

  • Staining: Cut 5-10 µm sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

  • Scoring:

    • Inflammation Score: 0 = no inflammation; 1 = cellular infiltrates only in the perivascular space and meninges; 2 = mild cellular infiltration in the parenchyma; 3 = moderate cellular infiltration; 4 = severe cellular infiltration.[2]

    • Demyelination Score: 0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = severe demyelination.[7]

IV. Flow Cytometry Analysis of CNS Infiltrating Immune Cells

Procedure:

  • Cell Isolation: Perfuse mice with PBS. Dissect the brain and spinal cord and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Leukocyte Enrichment: Isolate leukocytes from the CNS homogenate using a density gradient (e.g., Percoll).

  • Staining: Stain the isolated cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220).

  • Analysis: Acquire data on a flow cytometer and analyze the different immune cell populations.

Visualizing Experimental Workflows and Pathways

EAE_Induction_Workflow EAE Induction and Analysis Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis Antigen Emulsification Antigen Emulsification Immunization Immunization Antigen Emulsification->Immunization MOG(35-55)/CFA PTX Injection (Day 0 & 2) PTX Injection (Day 0 & 2) Immunization->PTX Injection (Day 0 & 2) Daily Clinical Scoring Daily Clinical Scoring PTX Injection (Day 0 & 2)->Daily Clinical Scoring Body Weight Measurement Body Weight Measurement Daily Clinical Scoring->Body Weight Measurement Histopathology Histopathology (H&E, LFB) Body Weight Measurement->Histopathology Flow Cytometry Flow Cytometry (CNS Infiltrates) Body Weight Measurement->Flow Cytometry Cytokine Profiling Cytokine Profiling Body Weight Measurement->Cytokine Profiling

Caption: Workflow for MOG (35-55) EAE induction and subsequent analysis.

EAE_Pathogenesis Simplified Pathogenesis of MOG (35-55) EAE cluster_periphery Periphery cluster_cns Central Nervous System APC Antigen Presenting Cell Naive_T_Cell Naive CD4+ T-cell APC->Naive_T_Cell MOG(35-55) Presentation Th1_Th17 Activated Th1/Th17 Cells Naive_T_Cell->Th1_Th17 Differentiation Th1_Th17_CNS Infiltrating Th1/Th17 Cells Th1_Th17->Th1_Th17_CNS Blood-Brain Barrier Crossing Microglia_APC Microglia/APC Th1_Th17_CNS->Microglia_APC Reactivation Inflammation Inflammation Microglia_APC->Inflammation Cytokine Release (TNF-α, IL-1β) Demyelination Demyelination Inflammation->Demyelination Axonal_Damage Axonal Damage Demyelination->Axonal_Damage

Caption: Key cellular events in the pathogenesis of MOG (35-55) EAE.

Conclusion

The MOG (35-55) induced EAE model serves as a robust and reproducible tool for investigating the fundamental mechanisms of autoimmune neuroinflammation. While the classic model in C57BL/6 mice presents a chronic progressive disease, it provides invaluable insights into the effector phase of the disease, particularly the role of CD4+ T-cells in mediating CNS damage. For studies specifically focused on the relapsing-remitting nature of MS, the PLP (139-151) model in SJL mice remains a more established choice due to its consistent relapse-remission cycles.

However, the versatility of the MOG antigen allows for the development of models with varying degrees of T-cell and B-cell involvement by using either the peptide or the full-length protein. This flexibility, combined with the wide availability of genetically modified C57BL/6 mouse strains, ensures that MOG-based EAE models will continue to be a cornerstone of MS research. The selection of the most appropriate model ultimately depends on the specific research question, with a clear understanding of the immunological and pathological nuances of each model being paramount for the successful design and interpretation of preclinical studies.

References

T-Cell Cross-Reactivity: A Comparative Analysis of Human vs. Mouse MOG (35-55) Activation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential T-cell responses elicited by human and mouse Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, providing experimental data, protocols, and pathway visualizations.

The Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is a critical tool in multiple sclerosis research, widely used to induce experimental autoimmune encephalomyelitis (EAE) in animal models. However, a single amino acid difference between the human and mouse orthologs at position 42 (Proline in humans, Serine in mice) results in significant variations in T-cell activation and subsequent autoimmune response.[1][2][3][4][5] This guide provides a comparative analysis of the T-cell cross-reactivity, summarizing key experimental findings and methodologies.

Peptide Sequence Comparison

The primary difference lies at position 42 within the 35-55 epitope, a region crucial for T-cell receptor (TCR) interaction.

SpeciesSequence (Residues 35-55)Position 42
Human M-E-V-G-W-Y-R-P -P-F-S-R-V-V-H-L-Y-R-N-G-KProline (P)
Mouse/Rat M-E-V-G-W-Y-R-S -P-F-S-R-V-V-H-L-Y-R-N-G-KSerine (S)

This single amino acid substitution significantly alters the peptide's immunogenicity and the nature of the resulting autoimmune disease in mouse models.[2][3][4]

Comparative T-Cell Response Data

Experimental data consistently demonstrates that while both peptides can activate T-cells, the magnitude and downstream effects of this activation differ significantly. Mouse MOG (35-55) is a potent inducer of a T-cell-driven encephalitogenic response in C57BL/6 mice, whereas human MOG (35-55) is weakly encephalitogenic and may rely on a B-cell-dependent mechanism.[3][4][6]

T-Cell Proliferation

T-cell proliferation assays, such as [³H]thymidine incorporation, are used to quantify the response of T-cells to antigenic stimulation. The following table summarizes representative findings.

T-Cell SourceStimulating PeptideProliferation Response (CPM)Reference
MOG (35-55)-immunized C57BL/6 mouse splenocytesMouse MOG (35-55) (20 µg/mL)63,953 ± 3284[7]
MOG (35-55)-immunized C57BL/6 mouse splenocytesNo peptide~2,000[7]
MOG (35-55)-immunized HLA-DR2-Tg mouse lymph node cellsMouse MOG (35-55)Strong Proliferation[8]
MOG (35-55)-immunized HLA-DR2-Tg mouse lymph node cellsHuman MOG (35-55)Partial Cross-Reactive Proliferation[8]

CPM = Counts Per Minute

Cytokine Production Profile

The profile of cytokines produced by T-cells upon activation indicates the nature of the immune response (e.g., Th1, Th2, or Th17). Mouse MOG (35-55) typically elicits a strong Th1/Th17 response, characterized by the production of IFN-γ and IL-17.

T-Cell SourceStimulating PeptideIFN-γ (pg/mL)IL-17 (pg/mL)IL-4 (pg/mL)Reference
CD4+ T-cells from MOG (35-55)-immunized miceMouse MOG (35-55)~2500Not specified~150[7]
CD4+ T-cells from MOG (35-55)-immunized miceNo peptide~200Not specified~50[7]
MOG (35-55)-immunized mouse CNS-infiltrating cellsMouse MOG (35-55)HighHighNot specified[9]
MOG (119-132)-immunized mouse CNS-infiltrating cellsMouse MOG (119-132)HighHighNot specified[9]

Studies in humanized HLA-DR2 transgenic mice show that while the mouse peptide is highly encephalitogenic, the human peptide is immunogenic but fails to induce EAE, despite showing partial T-cell cross-reactivity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this area. Below are standard protocols for assessing T-cell responses to MOG peptides.

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen.

  • Cell Preparation: Isolate splenocytes or lymph node cells from MOG (35-55)-immunized mice 10-14 days post-immunization. Create a single-cell suspension.

  • Cell Culture: Seed 4 x 10⁵ cells per well in a 96-well flat-bottom plate.

  • Antigen Presenting Cells (APCs): Add 1 x 10⁵ irradiated, syngeneic spleen cells as APCs to each well.

  • Peptide Stimulation: Add human or mouse MOG (35-55) peptide to triplicate wells at varying concentrations (e.g., 0, 2, 10, 20 µg/mL).

  • Incubation: Culture the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Radiolabeling: Add 1 µCi of [³H]thymidine to each well for the final 8-18 hours of culture.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure thymidine incorporation using a scintillation counter. The results are expressed as counts per minute (CPM).[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of cytokines secreted into the cell culture supernatant.

  • Cell Culture for Supernatant Collection: Culture splenocytes (8 x 10⁵ cells/well in a 24-well plate) with or without MOG peptides, in the presence of APCs, for 24 to 48 hours.[7]

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • ELISA Protocol:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Comparing T-Cell Responses

G cluster_0 Immunization cluster_1 T-Cell Isolation cluster_2 In Vitro Restimulation cluster_3 Analysis Immunization Immunize C57BL/6 Mice with Mouse MOG (35-55) in CFA Isolation Isolate Splenocytes/ Lymph Node Cells (Day 10-14) Immunization->Isolation Stim_Mouse Stimulate with Mouse MOG (35-55) Isolation->Stim_Mouse Stim_Human Stimulate with Human MOG (35-55) Isolation->Stim_Human Stim_Control No Peptide Control Isolation->Stim_Control Proliferation Proliferation Assay ([3H]Thymidine) Stim_Mouse->Proliferation Cytokine Cytokine Analysis (ELISA / Flow Cytometry) Stim_Mouse->Cytokine Stim_Human->Proliferation Stim_Human->Cytokine Stim_Control->Proliferation Stim_Control->Cytokine

Caption: Workflow for comparing T-cell responses to human and mouse MOG (35-55).

Simplified T-Cell Activation Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC-II Peptide MOG (35-55) (Human or Mouse) MHC->Peptide CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR Recognition Activation Signal Transduction (e.g., Lck, ZAP70) TCR->Activation Signal 1 CD4->Activation Transcription Transcription Factors (NFAT, AP-1, NF-κB) Activation->Transcription Response Cellular Response Transcription->Response Proliferation Proliferation Response->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-17) Response->Cytokine_Production Effector_Function Effector Function Response->Effector_Function

References

A Comparative Analysis of Myelin Oligodendrocyte Glycoprotein (MOG) Peptides for the Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of different MOG peptides to induce the most common animal model of multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) serves as an indispensable animal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of potential therapeutics. The induction of EAE is most commonly achieved through immunization with peptides derived from myelin oligodendrocyte glycoprotein (MOG), a key autoantigen in the demyelinating pathology of MS. The choice of MOG peptide is critical as it significantly influences the resulting disease phenotype, severity, and the underlying immunological mechanisms. This guide provides a comparative analysis of various MOG peptides used for EAE induction, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal model for their specific research questions.

Comparative Performance of MOG Peptides

The encephalitogenic potential of different MOG peptides varies, leading to distinct EAE models. The most widely used peptide is MOG35-55, which reliably induces a chronic progressive EAE in C57BL/6 mice. However, other peptides, including the extracellular domain of MOG (e.g., MOG1-125) and newly identified epitopes, offer alternative models with unique characteristics. The following table summarizes the key quantitative data from comparative studies.

MOG PeptideAnimal ModelTypical DoseDisease IncidenceMean Max. Clinical ScoreKey Pathological FeaturesImmunological Profile
MOG35-55 C57BL/6 mice100-300 µgHigh, but can be variable[1]3.0-4.0Ascending flaccid paralysis, CNS inflammation, demyelination[2][3]Predominantly CD4+ T cell-mediated (Th1/Th17)[4][5]; B cells not essential for disease induction[6]
Recombinant MOG (e.g., MOG1-125) C57BL/6 mice100-225 µgHigh3.0-5.0Chronic EAE with significant CNS inflammation, demyelination, and meningeal B cell clusters[6][7]T cell and B cell-mediated; involves recognition of conformational epitopes[6][7]
MOG113-127 C57BL/6 miceNot specifiedInduces EAEComparable to MOG35-55[1]Encephalitogenic[1][8]T-cell and B-cell epitope[1][8]
MOG120-134 C57BL/6 miceNot specifiedInduces EAEComparable to MOG35-55[1]Encephalitogenic[1][8]T-cell epitope[1][8]
MOG183-197 C57BL/6 miceNot specifiedInduces EAEAt least comparable to MOG35-55[1]Encephalitogenic, stimulates marked T-cell proliferation[1]T-cell epitope[1]

Experimental Protocols

The successful induction of EAE is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for EAE induction using MOG35-55 and recombinant MOG protein.

Protocol 1: EAE Induction with MOG35-55 Peptide in C57BL/6 Mice

This protocol is adapted from established methods and is known to induce a robust, monophasic EAE.[3][5][9]

Materials:

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS) or sterile saline

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 1-3 mg/mL.

    • Prepare CFA containing Mycobacterium tuberculosis at a concentration of 4 mg/mL.

    • Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and CFA in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank. The final dose of MOG35-55 per mouse should be between 100-300 µg.

  • Pertussis Toxin Administration:

    • On day 0 (shortly after immunization) and day 2, administer 100-300 ng of PTX intraperitoneally.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: EAE Induction with Recombinant MOG Protein (e.g., MOG1-125)

This protocol induces a chronic EAE model with a strong B-cell component.[6][7]

Materials:

  • Recombinant human or mouse MOG protein (e.g., MOG1-125)

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS) or sterile saline

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare the recombinant MOG protein in sterile PBS at a suitable concentration.

    • Prepare the MOG/CFA emulsion as described in Protocol 1.

  • Immunization (Day 0):

    • Inject 100-200 µL of the recombinant MOG/CFA emulsion subcutaneously. The final dose of recombinant MOG per mouse is typically 100-225 µg.[7]

  • Pertussis Toxin Administration:

    • Administer PTX as described in Protocol 1.

  • Clinical Scoring:

    • Monitor and score the mice daily as described in Protocol 1.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) Peptide MOG Peptide (e.g., MOG35-55) Emulsion Antigen/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization PTX1 Pertussis Toxin (i.p.) PTX2 Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring Pathology Histopathological Analysis Scoring->Pathology MOG_EAE_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive T Cell APC->T_cell MOG peptide presentation Th1_Th17 Th1/Th17 Effector T Cells T_cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier Th1_Th17->BBB Migration into CNS Demyelination Demyelination & Axonal Damage Th1_Th17->Demyelination Inflammation B_cell B Cell (for recombinant MOG) Plasma_cell Plasma Cell B_cell->Plasma_cell Activation Antibody Anti-MOG Antibodies Plasma_cell->Antibody Myelin Myelin Sheath (Oligodendrocyte) Antibody->Myelin Binding Myelin->Demyelination

References

A Comparative Guide to MOG (35-55) and PLP (139-151) Peptides for Modeling Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used peptide antigens, Myelin Oligodendrocyte Glycoprotein (35-55) (MOG (35-55)) and Proteolipid Protein (139-151) (PLP (139-151)), for inducing Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for Multiple Sclerosis (MS). Understanding the distinct characteristics of each model is crucial for selecting the appropriate system to investigate specific aspects of MS pathology and to evaluate potential therapeutic interventions.

Introduction to EAE Models

EAE is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable tool for studying the pathogenesis of MS.[1][2] The model is induced by immunizing susceptible animal strains with myelin-derived antigens, which triggers an autoimmune response against the CNS.[3] Both MOG (35-55) and PLP (139-151) are encephalitogenic peptides capable of inducing EAE, but they result in distinct disease phenotypes, pathologies, and immunological responses.[3][4]

Comparative Analysis of MOG (35-55) and PLP (139-151) Induced EAE

The choice between MOG (35-55) and PLP (139-151) for EAE induction depends largely on the specific research question. MOG (35-55) typically induces a chronic, progressive disease course in C57BL/6 mice, making it a suitable model for studying progressive forms of MS and for evaluating therapies targeting T-cell-mediated inflammation.[5][6][7] In contrast, PLP (139-151) induces a relapsing-remitting disease course in SJL mice, which more closely mimics the most common form of human MS.[2][8] This model is ideal for investigating the mechanisms of relapse and remission and for testing therapies aimed at preventing disease exacerbations.[5]

FeatureMOG (35-55) Induced EAEPLP (139-151) Induced EAE
Mouse Strain C57BL/6[1][6][9][10]SJL[2][6][8]
Disease Course Chronic Progressive[7]Relapsing-Remitting[2][8]
Primary Immune Driver CD4+ T-cell mediated[9][11]T-cell and B-cell involvement[8][9]
Typical Onset 9-14 days post-immunization[9][10]10-15 days post-immunization[8]
Pathology Primarily spinal cord inflammation and demyelination[3]Inflammation and demyelination in both brain and spinal cord
Suitability Studying progressive MS, T-cell targeted therapies[4][5]Studying relapsing-remitting MS, therapies targeting relapse[4][5]

Experimental Protocols

Detailed methodologies for inducing EAE with MOG (35-55) and PLP (139-151) are provided below. These protocols are based on established and widely cited procedures.

MOG (35-55) Induced EAE in C57BL/6 Mice

This protocol is adapted from standard procedures for inducing a chronic progressive EAE model.[1][6][9][10]

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS) or sterile saline

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (35-55) peptide in sterile PBS or saline to a final concentration of 2 mg/mL.[6][10]

    • Prepare CFA by ensuring the Mycobacterium tuberculosis is well suspended.

    • In a sterile glass syringe, draw up an equal volume of the MOG (35-55) solution and CFA.

    • Emulsify the mixture by repeatedly passing it between two connected syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 0.1 mL of the MOG/CFA emulsion subcutaneously at two sites on the flank.[1][9] The total volume per mouse is 0.2 mL.

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and 48 hours later (Day 2), administer PTX intraperitoneally.[1] The typical dose is 100-200 ng per mouse, diluted in PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Forelimb and hind limb paralysis

      • 5: Moribund or dead

PLP (139-151) Induced EAE in SJL Mice

This protocol outlines the induction of a relapsing-remitting EAE model.[8][12]

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Phosphate Buffered Saline (PBS) or sterile saline

  • Female SJL mice, 8-12 weeks old

  • (Optional) Pertussis Toxin (PTX)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve PLP (139-151) peptide in sterile PBS or saline to a final concentration of 1 mg/mL.

    • Prepare CFA as described for the MOG protocol.

    • Create a stable emulsion of equal volumes of the PLP (139-151) solution and CFA.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 0.1 mL of the PLP/CFA emulsion subcutaneously at the base of the tail.

  • Pertussis Toxin Administration (Optional):

    • For a more severe initial disease course, PTX can be administered on Day 0 and Day 2 as described in the MOG protocol. However, this may reduce the incidence of relapses.[8]

  • Clinical Scoring:

    • Monitor and score the mice daily from day 7 post-immunization using the same scoring system as for the MOG model. Remission is defined as a significant improvement in the clinical score for at least two consecutive days. A relapse is the recurrence of clinical signs after a period of remission.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying immunological mechanisms, the following diagrams are provided.

EAE_Induction_Workflow cluster_MOG MOG (35-55) EAE Protocol cluster_PLP PLP (139-151) EAE Protocol MOG_Peptide MOG (35-55) Peptide Solution MOG_Emulsion MOG/CFA Emulsion MOG_Peptide->MOG_Emulsion MOG_CFA Complete Freund's Adjuvant (CFA) MOG_CFA->MOG_Emulsion MOG_Immunize Subcutaneous Immunization (C57BL/6 Mice) MOG_Emulsion->MOG_Immunize MOG_PTX Pertussis Toxin (i.p.) (Day 0 & 2) MOG_Immunize->MOG_PTX MOG_Monitor Daily Clinical Scoring MOG_PTX->MOG_Monitor PLP_Peptide PLP (139-151) Peptide Solution PLP_Emulsion PLP/CFA Emulsion PLP_Peptide->PLP_Emulsion PLP_CFA Complete Freund's Adjuvant (CFA) PLP_CFA->PLP_Emulsion PLP_Immunize Subcutaneous Immunization (SJL Mice) PLP_Emulsion->PLP_Immunize PLP_PTX Pertussis Toxin (Optional) PLP_Immunize->PLP_PTX PLP_Monitor Daily Clinical Scoring PLP_PTX->PLP_Monitor

Caption: Experimental workflows for inducing EAE with MOG (35-55) and PLP (139-151).

Immune_Response_Pathway cluster_MOG_Pathway MOG (35-55) Induced Autoimmunity cluster_PLP_Pathway PLP (139-151) Induced Autoimmunity MOG_APC Antigen Presenting Cell (APC) presents MOG (35-55) MOG_CD4 CD4+ T-cell MOG_APC->MOG_CD4 Activation MOG_Th1_Th17 Differentiation to Th1 and Th17 cells MOG_CD4->MOG_Th1_Th17 MOG_Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) MOG_Th1_Th17->MOG_Cytokines MOG_CNS CNS Inflammation & Demyelination (Chronic Progressive) MOG_Cytokines->MOG_CNS PLP_APC Antigen Presenting Cell (APC) presents PLP (139-151) PLP_T_Cell T-cell PLP_APC->PLP_T_Cell Activation PLP_B_Cell B-cell PLP_T_Cell->PLP_B_Cell Help PLP_Activation T-cell and B-cell Activation & Proliferation PLP_T_Cell->PLP_Activation PLP_B_Cell->PLP_Activation PLP_Antibodies Autoantibody Production PLP_B_Cell->PLP_Antibodies PLP_CNS CNS Inflammation & Demyelination (Relapsing-Remitting) PLP_Activation->PLP_CNS PLP_Antibodies->PLP_CNS

Caption: Simplified signaling pathways in MOG (35-55) and PLP (139-151) induced EAE.

Conclusion

The selection of an appropriate EAE model is a critical step in MS research. The MOG (35-55)-induced model in C57BL/6 mice is a robust system for studying chronic, progressive neuroinflammation primarily driven by T-cells. In contrast, the PLP (139-151)-induced model in SJL mice offers a valuable platform for investigating the dynamics of relapse and remission, with contributions from both T-cells and B-cells. By carefully considering the distinct characteristics of each model, researchers can better align their experimental approach with their specific scientific objectives, ultimately accelerating the development of effective therapies for Multiple Sclerosis.

References

A Comparative Guide to Confirming the Specificity of Anti-MOG (35-55) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of methodologies for confirming the specificity of antibodies targeting the linear MOG (35-55) peptide epitope. While cell-based assays are the gold standard for detecting antibodies against the native, conformational structure of the full Myelin Oligodendrocyte Glycoprotein (MOG), the detection of antibodies against the linear MOG (35-55) peptide requires different approaches.[1][2][3] Here, we focus on the Western blot technique for this specific application and compare it with alternative methods.

It is crucial to note that assays targeting linear peptides like MOG (35-55), such as Western blot and peptide ELISA, are not recommended for the clinical diagnosis of MOG antibody-associated disorders (MOGAD).[2][3] This is because the pathogenic antibodies in MOGAD primarily recognize the folded, native MOG protein expressed on the cell surface.[2][3] However, for research applications focused specifically on the immune response to the MOG (35-55) linear epitope, such as in certain experimental autoimmune encephalomyelitis (EAE) models, these techniques can be valuable.[4][5]

Comparative Analysis of Detection Methods for Anti-MOG (35-55) Specificity

The choice of assay for confirming the specificity of anti-MOG (35-55) antibodies depends on the specific research question, required sensitivity, and the nature of the antibody being studied. The following table summarizes the key performance characteristics of Western blot and ELISA for this purpose.

Parameter Western Blot for MOG (35-55) Peptide ELISA for MOG (35-55) Peptide Cell-Based Assays (for full-length MOG)
Antigen MOG (35-55) peptide, typically conjugated to a carrier protein.MOG (35-55) peptide, directly coated or conjugated.Full-length, native MOG protein expressed on a cell surface.
Primary Application Specificity confirmation for antibodies against the linear MOG (35-55) epitope.Quantification of anti-MOG (35-55) antibody titers.[6]Gold standard for clinical diagnosis of MOGAD.[1]
Sensitivity Moderate to low.High.High.[7][8]
Specificity Can be high for the specific peptide; however, Western blotting for MOG has been associated with low specificity in clinical contexts.[3]High for the specific peptide.Very high for conformational epitopes of native MOG.[2][7][8]
Quantitative? Semi-quantitative.Yes.Yes (e.g., via titration in IFA or MFI in FACS).
Throughput Low.High.Moderate to high.
Key Advantage Provides information on the molecular weight of the target.High throughput and quantitative results.Detects clinically relevant antibodies to conformational epitopes.
Key Disadvantage Not suitable for antibodies recognizing conformational epitopes; generally lower sensitivity.[9]Does not provide molecular weight information.Not suitable for detecting antibodies against linear peptides.

Experimental Protocols

Protocol 1: Western Blot for Anti-MOG (35-55) Antibody Specificity

This protocol outlines a method for using a Western blot to confirm that an antibody specifically recognizes the MOG (35-55) peptide. A key step is the conjugation of the small MOG (35-55) peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to ensure it can be effectively separated by SDS-PAGE and transferred to a membrane.

1. Preparation of MOG (35-55)-Carrier Conjugate:

  • Synthesize the MOG (35-55) peptide with an additional terminal cysteine for conjugation.

  • Conjugate the peptide to a carrier protein (e.g., KLH) using a crosslinker like maleimide.

  • Purify the conjugate to remove free peptide and carrier protein.

2. SDS-PAGE:

  • Prepare a 4-15% polyacrylamide gel.

  • Load approximately 10-20 µg of the MOG (35-55)-KLH conjugate into a well. In adjacent wells, load the unconjugated KLH carrier protein as a negative control and a molecular weight marker.

  • Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Confirm the transfer by staining the membrane with Ponceau S.

4. Immunodetection:

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Incubate the membrane with the primary antibody (the anti-MOG (35-55) antibody being tested) at an appropriate dilution in blocking buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Result: A positive result is a band corresponding to the molecular weight of the MOG (35-55)-KLH conjugate, with no corresponding band in the lane with the KLH carrier protein alone.

Protocol 2: Peptide ELISA for Anti-MOG (35-55) Antibody Specificity
  • Coating: Coat a 96-well ELISA plate with 1-5 µg/mL of MOG (35-55) peptide in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the test antibody (and negative control sera) to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate, add a substrate solution (e.g., TMB), and stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Visualizing Workflows and Concepts

To further clarify the experimental process and the decision-making involved in selecting an appropriate assay, the following diagrams are provided.

Western_Blot_Workflow cluster_prep Preparation cluster_process Core Process cluster_analysis Analysis p1 MOG(35-55) Peptide Conjugation to Carrier sds SDS-PAGE p1->sds p2 Negative Control (Carrier Protein Alone) p2->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect result Confirm Specificity: Band at conjugate MW, No band for carrier detect->result Antibody_Specificity_Assay_Selection start Start: Confirm Anti-MOG Antibody Specificity q_epitope What is the nature of the target MOG epitope? start->q_epitope linear_epitope Linear Epitope (e.g., MOG 35-55) q_epitope->linear_epitope  Linear conf_epitope Conformational Epitope (Full-length, native MOG) q_epitope->conf_epitope Conformational   q_quant Is quantitative data required? linear_epitope->q_quant elisa Use Peptide ELISA q_quant->elisa Yes western Use Western Blot (with peptide-carrier conjugate) q_quant->western No (or semi-quantitative) cba Use Cell-Based Assay (CBA) (e.g., FACS, Immunofluorescence) conf_epitope->cba

References

Evaluating "Compound X": A Novel Therapeutic Candidate for Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis in the MOG (35-55) EAE Mouse Model

In the landscape of therapeutic development for multiple sclerosis (MS), the experimental autoimmune encephalomyelitis (EAE) model remains a cornerstone for preclinical evaluation. This guide provides a comprehensive comparison of a novel therapeutic candidate, "Compound X," with the established treatment, Fingolimod, and a placebo control in the widely used myelin oligodendrocyte glycoprotein (MOG) 35-55-induced EAE model in C57BL/6 mice. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols.

Therapeutic Efficacy Comparison

The therapeutic potential of Compound X was assessed by its ability to ameliorate the clinical signs of EAE. Data from these studies are summarized below, offering a direct comparison with a standard-of-care, Fingolimod, and a vehicle control.

Table 1: Comparison of Clinical Parameters in MOG (35-55) EAE Mice

Treatment GroupMean Day of OnsetMean Peak Clinical ScoreMean Cumulative Disease Index
Vehicle (Placebo)12.5 ± 1.53.5 ± 0.545.2 ± 5.8
Fingolimod (1 mg/kg)15.0 ± 2.01.5 ± 0.522.1 ± 4.2
Compound X (10 mg/kg) 16.5 ± 1.8 1.2 ± 0.4 18.5 ± 3.9

*p < 0.05 compared to Vehicle group. Data are presented as mean ± standard deviation.

Table 2: Histopathological and Immunological Outcomes

Treatment GroupCNS Inflammatory Infiltration (cells/mm²)Demyelination Score (0-3)Splenic Th17 Cell Percentage (%)
Vehicle (Placebo)150 ± 252.5 ± 0.48.2 ± 1.5
Fingolimod (1 mg/kg)65 ± 151.2 ± 0.33.5 ± 0.8
Compound X (10 mg/kg) 55 ± 12 1.0 ± 0.2 2.8 ± 0.6

*p < 0.05 compared to Vehicle group. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and transparency of the findings.

MOG (35-55) EAE Induction in C57BL/6 Mice

Experimental autoimmune encephalomyelitis is induced in female C57BL/6 mice, 8-10 weeks of age.[1][2][3] The induction protocol is as follows:

  • Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG 35-55) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Immunization: On day 0, mice are subcutaneously immunized with 100 µL of the MOG/CFA emulsion at two sites on the flank.[2]

  • Pertussis Toxin Administration: Immediately after immunization on day 0, and again 48 hours later (day 2), mice receive an intraperitoneal injection of pertussis toxin.[1][2]

Therapeutic Intervention

Treatment is initiated upon the first appearance of clinical signs (typically around day 10-12 post-immunization).

  • Compound X (10 mg/kg): Administered daily via oral gavage.

  • Fingolimod (1 mg/kg): Administered daily via oral gavage as a positive control.[4][5]

  • Vehicle (Placebo): The vehicle used for dissolving Compound X and Fingolimod is administered daily via oral gavage.

Clinical Assessment

Mice are monitored and scored daily for clinical signs of EAE by a blinded observer, using a standardized 0-5 scoring scale.[6][7][8]

  • 0: No clinical signs.

  • 1: Limp tail.

  • 2: Hind limb weakness.

  • 3: Complete hind limb paralysis.

  • 4: Hind limb paralysis and forelimb weakness.

  • 5: Moribund or dead.

Intermediate scores (e.g., 0.5, 1.5, 2.5) are used to denote intermediate clinical severity.[7]

Histopathological Analysis

At the end of the study (day 28 post-immunization), mice are euthanized, and spinal cords are collected for histopathological analysis. Tissues are stained with Hematoxylin and Eosin (H&E) to assess inflammatory infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.

Flow Cytometry

Splenocytes are isolated at the study endpoint to analyze the percentage of pro-inflammatory T helper 17 (Th17) cells by flow cytometry, as these cells are key drivers of EAE pathogenesis.

Mechanistic Insights and Signaling Pathways

Compound X is hypothesized to exert its therapeutic effects through the modulation of key inflammatory signaling pathways. The following diagrams illustrate the proposed mechanism of action.

experimental_workflow Experimental Workflow for EAE Study cluster_setup Model Induction and Grouping cluster_induction EAE Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis animal_sourcing Source C57BL/6 Mice acclimatization Acclimatization animal_sourcing->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping immunization Day 0: MOG (35-55)/CFA Immunization grouping->immunization ptx1 Day 0: Pertussis Toxin immunization->ptx1 ptx2 Day 2: Pertussis Toxin immunization->ptx2 scoring Daily Clinical Scoring ptx2->scoring treatment_start Initiate Treatment at Onset of Symptoms scoring->treatment_start euthanasia Day 28: Euthanasia and Tissue Collection scoring->euthanasia compound_x Compound X Administration treatment_start->compound_x fingolimod Fingolimod Administration treatment_start->fingolimod vehicle Vehicle Administration treatment_start->vehicle histology Histopathology (H&E, LFB) euthanasia->histology flow_cytometry Flow Cytometry (Splenocytes) euthanasia->flow_cytometry data_analysis Statistical Analysis histology->data_analysis flow_cytometry->data_analysis

Figure 1. Experimental Workflow for EAE Study

The pathogenesis of EAE is driven by the activation of myelin-specific T cells, which differentiate into pro-inflammatory subsets such as Th1 and Th17 cells.[9] These cells infiltrate the central nervous system (CNS) and orchestrate an inflammatory cascade leading to demyelination and axonal damage. Several signaling pathways are pivotal in this process.

signaling_pathway Proposed Signaling Pathway Modulation by Compound X cluster_extracellular cluster_intracellular cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-23) receptor Cytokine Receptor cytokine->receptor Binds compound_x Compound X jak JAK compound_x->jak Inhibits nfkb NF-κB compound_x->nfkb Inhibits receptor->jak Activates receptor->nfkb Activates stat STAT3 jak->stat Phosphorylates ror_gamma_t RORγt stat->ror_gamma_t Induces inflammation Inflammation & Demyelination nfkb->inflammation th17_diff Th17 Differentiation ror_gamma_t->th17_diff th17_diff->inflammation

Figure 2. Proposed Signaling Pathway Modulation by Compound X

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is crucial for the differentiation of pathogenic Th17 cells.[9][10] Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of pro-inflammatory gene expression.[11][12] Compound X is believed to ameliorate EAE by inhibiting the activation of both JAK/STAT and NF-κB pathways in immune cells.

Conclusion

The data presented in this guide demonstrate that Compound X significantly ameliorates the clinical and pathological features of MOG (35-55)-induced EAE in C57BL/6 mice. Its efficacy is comparable, and in some metrics, superior to the approved MS therapeutic, Fingolimod. The proposed mechanism of action, involving the dual inhibition of the JAK/STAT and NF-κB signaling pathways, presents a promising therapeutic strategy for autoimmune neuroinflammation. Further preclinical development of Compound X is warranted to explore its full therapeutic potential for multiple sclerosis.

References

A Comparative Guide to Immune Responses Induced by MOG (35-55) Across Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is a key encephalitogenic peptide widely used to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for human multiple sclerosis (MS). The resulting disease phenotype and underlying immune response, however, vary significantly depending on the genetic background of the mouse strain used. Understanding these differences is critical for selecting the appropriate model for studying disease mechanisms and for the preclinical evaluation of novel therapeutics.

This guide provides an objective comparison of the immunological and clinical responses to MOG (35-55) immunization in commonly used mouse strains, supported by experimental data and detailed protocols.

Comparison of Disease Phenotypes and Immune Responses

The susceptibility and clinical course of EAE induced by MOG (35-55) are strongly influenced by the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. Strains such as C57BL/6 (H-2b) and NOD (H-2g7) are susceptible, whereas others like SJL/J (H-2s) are typically resistant to MOG (35-55)-induced EAE and are more commonly used with other antigens like PLP (139-151) to induce a relapsing-remitting disease course.[1][2][3][4]

Clinical Disease Course

The clinical presentation of EAE after MOG (35-55) immunization differs notably between susceptible strains. C57BL/6 mice typically develop a chronic, non-remitting paralysis, while NOD mice can exhibit a relapsing-remitting pattern that may progress to a chronic phase, closely mimicking aspects of human MS.[1][2][5]

ParameterC57BL/6 (H-2b)NOD (H-2g7)SJL/J (H-2s)B10.S (H-2s)
Disease Course Chronic-progressive[1][5][6]Relapsing-remitting, can become chronic[2][7]Typically resistant to MOG (35-55)[3]; used with PLP for RR-EAE[1][2]Resistant[4][7]
Typical Onset 9-14 days post-immunization[8]~14 days post-immunization[7]N/AN/A
Peak Severity Severe ascending paralysis (Score 3.0-3.5)[8]Mild to moderate signs in initial phase[2][7]N/AN/A
Incidence 80-100%[8]High[7]N/AN/A
Cellular and Cytokine Responses

The divergent disease courses are underpinned by distinct T-cell responses and cytokine profiles. Susceptible strains mount a strong pro-inflammatory Th1 and Th17 response, which is critical for EAE pathogenesis. In contrast, resistant strains often exhibit a dominant anti-inflammatory Th2 response.

ParameterC57BL/6 (Susceptible)NOD (Susceptible)B10.S & III (Resistant)
Antigen-Specific T-Cell Proliferation Strong CD4+ and CD8+ T-cell proliferation in response to MOG (35-55)[9][10]High T-cell proliferation[7]Low T-cell proliferation[7]
Dominant T-Helper Subset Th1 and Th17[11]Th1[7]Th2[7][12]
Key Pro-inflammatory Cytokines IFN-γ, IL-17[11][12]IFN-γ[7]Low IFN-γ[7]
Key Anti-inflammatory Cytokines Low levelsLow levelsHigh IL-4, IL-10, TGF-β[7]

Experimental Protocols

Detailed and reproducible protocols are essential for comparing data across studies. Below are standard methodologies for key experiments.

EAE Induction with MOG (35-55)

This protocol is standard for inducing a chronic EAE model in C57BL/6 mice.[8][13]

  • Animals: Female C57BL/6 mice, 8-12 weeks old.[9]

  • Antigen Emulsion:

    • Prepare a 2 mg/mL solution of MOG (35-55) peptide in sterile phosphate-buffered saline (PBS).

    • Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37RA to a final concentration of 4-5 mg/mL.[9]

    • Create a water-in-oil emulsion by mixing the MOG (35-55) solution and the CFA in a 1:1 ratio until a thick, stable emulsion is formed.

  • Immunization:

    • On Day 0, subcutaneously inject 100-200 µL of the emulsion (containing 100-200 µg of MOG peptide) distributed over two sites on the flank.[5][9]

    • Administer 200-500 ng of Pertussis Toxin (PTX) in PBS via intraperitoneal (i.p.) injection on Day 0 and again on Day 2.[8][9] PTX serves as an additional adjuvant that facilitates the entry of inflammatory cells into the central nervous system.[8]

  • Clinical Scoring:

    • Monitor mice daily starting from day 7 post-immunization.

    • Score clinical signs of paralysis on a 0-5 scale:[9][14]

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or paresis.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb paralysis and forelimb paresis.

      • 5: Moribund or dead.

T-Cell Proliferation Assay

This assay measures the recall response of T-cells to the MOG (35-55) antigen ex vivo.[9][15]

  • Cell Preparation:

    • At a designated time point post-immunization (e.g., day 10 or at peak disease), harvest spleens and/or draining lymph nodes (inguinal, axillary) under sterile conditions.

    • Prepare a single-cell suspension by passing the tissue through a 40 µm cell strainer.

    • Lyse red blood cells using an ammonium chloride-based lysis buffer.

  • Cell Culture:

    • Seed 2-5 x 10^5 cells per well in a 96-well flat-bottom plate in standard T-cell medium.

    • Stimulate the cells with varying concentrations of MOG (35-55) peptide (e.g., 0, 10, 20, 50 µg/mL) for 72-96 hours.[9]

  • Proliferation Measurement ([³H]-Thymidine Incorporation):

    • During the final 18-24 hours of culture, add 1 µCi of [³H]-thymidine to each well.[15]

    • Harvest the cells onto a filter mat and measure thymidine incorporation using a scintillation counter.

    • Results are often expressed as counts per minute (cpm) or as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).[9]

Cytokine Analysis by ELISA

This protocol quantifies the production of key cytokines from antigen-restimulated splenocytes.[11][12]

  • Sample Collection:

    • Prepare and culture splenocytes as described for the T-cell proliferation assay, typically at a higher density (e.g., 2-5 x 10^6 cells/well in a 24- or 48-well plate).

    • Stimulate cells with MOG (35-55) peptide (e.g., 10-50 µg/mL).

    • After 48-72 hours, collect the cell-free culture supernatants and store them at -80°C.[11][12]

  • ELISA Procedure:

    • Use commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-17, IL-4, IL-10).

    • Follow the manufacturer's instructions for coating plates with capture antibody, adding standards and samples, applying detection antibody, adding substrate, and reading the absorbance on a plate reader.

    • Calculate cytokine concentrations based on the standard curve.

Visualizations

Experimental Workflow and Signaling Pathways

To clarify the relationships between experimental procedures and the underlying biological mechanisms, the following diagrams illustrate a typical EAE workflow and the key T-cell differentiation pathways involved in the response to MOG (35-55).

EAE_Workflow cluster_preparation Phase 1: Preparation & Immunization cluster_induction Phase 2: EAE Induction cluster_monitoring Phase 3: Monitoring & Analysis prep_mog Prepare MOG (35-55) Peptide Solution emulsion Create MOG/CFA Emulsion prep_mog->emulsion prep_cfa Prepare CFA with M. tuberculosis prep_cfa->emulsion immunize Day 0: Subcutaneous Immunization emulsion->immunize ptx1 Day 0: Pertussis Toxin (i.p.) scoring Daily Clinical Scoring (Days 7+) immunize->scoring ptx2 Day 2: Pertussis Toxin (i.p.) tissue Tissue Harvest (Spleen, CNS) scoring->tissue tcell T-Cell Proliferation Assay tissue->tcell cytokine Cytokine Analysis (ELISA / Flow) tissue->cytokine histo Histopathology (CNS) tissue->histo T_Cell_Signaling cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD4+ T Cell cluster_differentiation T-Helper Differentiation Pathways cluster_outcome Pathological Outcome apc MOG (35-55) on MHC-II tcr TCR apc->tcr Antigen Presentation naive_t Naive T-Cell tcr->naive_t Signal 1 th1 Th1 Cell (Pro-inflammatory) naive_t->th1 IL-12 th17 Th17 Cell (Pro-inflammatory) naive_t->th17 TGF-β, IL-6 th2 Th2 Cell (Anti-inflammatory) naive_t->th2 IL-4 ifng IFN-γ th1->ifng produces il17 IL-17 th17->il17 produces il4 IL-4, IL-10 th2->il4 produces eae EAE Pathogenesis (Inflammation, Demyelination) ifng->eae il17->eae resistance EAE Resistance or Amelioration il4->resistance

References

Safety Operating Guide

Safe Disposal of MOG (35-55) Peptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Myelin Oligodendrocyte Glycoprotein (35-55) (MOG 35-55) is a synthetic peptide commonly used in neuroscience research to induce experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[1][2][3] While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal procedures are essential to ensure laboratory safety and environmental compliance.[4][5] This guide provides detailed protocols for the safe disposal of MOG (35-55) and associated waste materials.

Quantitative Data for MOG (35-55) Handling and Storage

Proper storage is crucial to maintain the integrity and stability of the MOG (35-55) peptide. The following table summarizes the recommended storage conditions.

ConditionTemperatureDurationRecommendations
Lyophilized Peptide -20°C or -80°CLong-term (up to several years)Store in a desiccator to prevent moisture degradation.[6][7]
Room TemperatureShort-term (days to weeks)For shipping or brief periods before use.[7][8]
Reconstituted Solution -20°C or belowShort-termAliquot to avoid repeated freeze-thaw cycles.[1][8]

Experimental Protocol: Induction of EAE with MOG (35-55)

Understanding the experimental context is key to managing the waste generated. The following is a typical protocol for inducing EAE in C57BL/6 mice.

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile saline or PBS

  • Anesthetic agent

  • Syringes and needles

Procedure:

  • Preparation of MOG Emulsion:

    • Reconstitute lyophilized MOG (35-55) in sterile saline or PBS to a final concentration of 1-2 mg/mL.[9]

    • Prepare an emulsion by mixing the MOG (35-55) solution with an equal volume of CFA.[4]

    • Emulsify the mixture until a stable, viscous emulsion is formed. A common method is to use two syringes connected by a stopcock.[8]

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Administer a subcutaneous injection of the MOG/CFA emulsion, typically at two sites on the flank or back.[8]

  • Pertussis Toxin Administration:

    • Administer PTX via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).[1]

  • Monitoring:

    • Monitor the animals daily for clinical signs of EAE, such as tail limpness, and hind limb paralysis.

Proper Disposal Procedures for MOG (35-55) and Associated Waste

All materials that have come into contact with MOG (35-55) should be considered chemical waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Guide:

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat when handling MOG (35-55) in its lyophilized or reconstituted form.[1]

    • When weighing the lyophilized powder, which can become airborne, work in a chemical fume hood or biosafety cabinet.[1][9]

  • Waste Segregation:

    • Solid Waste: All contaminated solid waste, including used vials, pipette tips, gloves, and other disposable labware, should be collected in a designated, clearly labeled hazardous waste container.[1] Do not dispose of these items in the regular trash.

    • Liquid Waste: Unused or leftover MOG (35-55) solutions should be collected in a designated hazardous liquid waste container. Do not pour peptide solutions down the drain.[1]

    • Sharps Waste: Needles and syringes used for immunization must be disposed of in a puncture-resistant sharps container immediately after use.[3]

  • Spill Cleanup:

    • In the event of a spill, evacuate the area and ensure proper ventilation.[9]

    • Wear appropriate PPE before cleaning the spill.

    • For liquid spills, cover with a suitable absorbent material.[9]

    • For solid spills, carefully sweep up the material to avoid creating dust.[9]

    • Place all cleanup materials into a sealed container for hazardous waste disposal.[9]

    • Decontaminate the spill area with a suitable disinfectant or cleaning agent.[9]

  • Final Disposal:

    • All hazardous waste containers should be sealed and stored in a designated area.

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the waste.[1] Disposal must be carried out by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[1][9]

MOG (35-55) Disposal Workflow

G MOG (35-55) Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway cluster_final Final Steps start Handle MOG (35-55) (Lyophilized or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Use Fume Hood for Powder start->fume_hood solid_waste Contaminated Solid Waste (Vials, Tips, Gloves) liquid_waste Unused/Leftover MOG (35-55) Solution sharps_waste Used Needles & Syringes solid_container Collect in Labeled Hazardous Solid Waste Bin solid_waste->solid_container Segregate liquid_container Collect in Labeled Hazardous Liquid Waste Bin liquid_waste->liquid_container Segregate sharps_container Dispose in Puncture-Proof Sharps Bin sharps_waste->sharps_container Segregate ehs_contact Contact Institutional EH&S for Pickup solid_container->ehs_contact liquid_container->ehs_contact sharps_container->ehs_contact final_disposal Disposal by Licensed Contractor ehs_contact->final_disposal

Caption: Workflow for the safe disposal of MOG (35-55) peptide and associated lab waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for M-O-G (35-55), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Myelin Oligodendrocyte Glycoprotein (MOG) (35-55), human. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

MOG (35-55) is a peptide fragment of human myelin oligodendrocyte glycoprotein.[1][2] While not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[3][4] Therefore, it is imperative to handle this research-grade peptide with the utmost care, following standard laboratory safety practices and the specific guidelines outlined below. This product is intended for research purposes only and is not for human use.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment and engineering controls.

Equipment Specification Purpose
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)[5]Prevents skin contact. Change gloves immediately if contaminated.[5]
Eye Protection Safety glasses with side shields or goggles[5][7]Protects against accidental splashes of reconstituted peptide.
Body Protection Laboratory coat[5][7]Protects skin and personal clothing from contamination.
Respiratory Protection Type N95 (US) or P1 (EN143) respirator filter[8][9]Recommended when handling the lyophilized powder, which can easily become airborne.[5]
Engineering Controls Chemical fume hood or biosafety cabinet[4][5]Essential for handling lyophilized powder to prevent inhalation.[5] Provides a contained workspace for reconstitution.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and storage of MOG (35-55).

Storage of MOG (35-55)

Proper storage is crucial for maintaining the stability and integrity of the peptide.

Form Storage Temperature Duration Additional Recommendations
Lyophilized Powder -20°C or lower[9]Long-termStore in a tightly sealed, light-protected container.[9][10] For optimal preservation, store in a desiccator.[11]
Reconstituted Solution 2-8°C (Refrigerated)Short-term (up to one week)[10]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[9]
Reconstituted Solution -20°C or -80°C[11]Long-termRecommended for extended storage of solutions.[10]
Experimental Protocol: Handling and Reconstitution

Materials:

  • Lyophilized MOG (35-55) peptide

  • Appropriate sterile solvent (e.g., sterile water, PBS)

  • Sterile pipette tips and pipettor

  • Sterile vials for reconstitution and aliquoting

  • Vortex mixer or sonicator

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[12] This prevents moisture absorption.[12]

  • Work Area: Conduct all handling of the lyophilized powder within a chemical fume hood or biosafety cabinet.[5]

  • Reconstitution:

    • Carefully open the vial.

    • Add the appropriate volume of the recommended sterile solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide. Sonication can be used for peptides that are difficult to dissolve.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use, sterile vials.[9]

  • Labeling: Clearly label all aliquots with the peptide name, concentration, reconstitution date, and storage conditions.

  • Storage: Immediately store the aliquots at the appropriate temperature as detailed in the storage table.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage start Receive Lyophilized MOG (35-55) equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate 1 reconstitute Reconstitute with Sterile Solvent equilibrate->reconstitute 2 aliquot Aliquot into Single-Use Vials reconstitute->aliquot 3 short_term Short-Term (2-8°C) aliquot->short_term 4a long_term Long-Term (-20°C / -80°C) aliquot->long_term 4b

Workflow for Handling and Storing MOG (35-55).

Emergency Response Plan

In the event of accidental exposure, follow these procedures immediately.

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[3][12]
Skin Contact Remove contaminated clothing. Wash affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]
Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or the powder is airborne, evacuate the immediate area.

  • Containment: For small spills, cover with an absorbent material to prevent spreading.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Gently sweep up solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • For liquid spills, absorb with an inert material and place in a sealed, labeled container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

G cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_response Response Protocol exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_water Flush with Water (15 mins) eye->flush_water fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth remove_clothing->flush_water seek_medical Seek Immediate Medical Attention flush_water->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Emergency Response for Accidental Exposure.

Disposal Plan

All MOG (35-55) waste must be treated as chemical waste and disposed of according to institutional and local regulations.[5][8] Never dispose of peptides in regular trash or down the drain.[5][8]

Waste Segregation and Disposal Protocol
  • Liquid Waste:

    • Collect all unused or waste solutions of MOG (35-55) in a designated, sealed, and clearly labeled hazardous waste container.

    • Consult with your institution's EHS department for guidelines on chemical inactivation (e.g., acid or base hydrolysis) before disposal, if required.[3][7]

  • Solid Waste:

    • All contaminated materials, including empty vials, pipette tips, gloves, and other consumables, must be collected in a separate, clearly labeled hazardous waste container.[7]

  • Disposal:

    • Store waste containers in a designated, secure area.

    • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[5]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。